molecular formula C9H11NO2 B1140823 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- CAS No. 109926-37-6

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Cat. No.: B1140823
CAS No.: 109926-37-6
M. Wt: 165.18914
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Description

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.18914. The purity is usually 95%.
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Properties

IUPAC Name

6-methoxy-2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNFZTRISBVHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280958
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
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URL https://comptox.epa.gov/dashboard/DTXSID001280958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-37-6
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109926-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methoxy-3-benzofuranamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 2,3-dihydro-6-methoxy-3-benzofuranamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-dihydro-6-methoxy-3-benzofuranamine

Abstract

2,3-dihydro-6-methoxy-3-benzofuranamine is a heterocyclic amine built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] Its unique conformational rigidity and the presence of key functional groups—a secondary amine, a methoxy ether, and an aromatic system—make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, characteristic reactivity, and its potential applications in drug discovery, aimed at researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

Core Structure and Stereochemistry

The molecular architecture of 2,3-dihydro-6-methoxy-3-benzofuranamine consists of a benzene ring fused to a dihydrofuran ring. The key substituents are a methoxy group (-OCH₃) at the 6-position of the aromatic ring and an amine group (-NH₂) at the 3-position of the dihydrofuran ring.

The carbon atom at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-2,3-dihydro-6-methoxy-3-benzofuranamine and (S)-2,3-dihydro-6-methoxy-3-benzofuranamine.[3][4] The specific stereochemistry is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles due to stereospecific interactions with biological targets like enzymes and receptors. For this reason, enantiomerically pure forms are often sought for biological evaluation.[4]

Physicochemical Data

Quantitative physicochemical properties are essential for predicting a molecule's behavior in both chemical reactions and biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME). While extensive experimental data for this specific molecule is not widely published, key parameters can be reliably predicted using computational models.

PropertyValueRationale & Significance
Molecular Formula C₉H₁₁NO₂Defines the elemental composition.
Molecular Weight 165.19 g/mol Influences diffusion rates and membrane permeability.
Predicted pKa ~8.5 - 9.5 (Amine)The amine group is basic and will be protonated at physiological pH (7.4), increasing water solubility and enabling ionic interactions.
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can donate hydrogen bonds, crucial for target binding.
Hydrogen Bond Acceptors 2 (from -NH₂ and -OCH₃)The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions.
Spectroscopic Profile

Structural elucidation of 2,3-dihydro-6-methoxy-3-benzofuranamine relies on a combination of spectroscopic techniques.[5][6][7]

1.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6][8]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the electron-donating methoxy group. The protons on the dihydrofuran ring will appear in the aliphatic region, with their coupling providing insight into the ring's conformation and the relative stereochemistry at C3. The methoxy group will present as a sharp singlet around 3.8 ppm.[8] The protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The carbons of the dihydrofuran ring and the methoxy group will appear in the upfield region.

1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[7][9]

  • N-H Stretch: A primary amine will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[7]

  • C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ is expected for the aryl alkyl ether (Ar-O-CH₃).

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

1.3.3. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern, which can confirm its structure.[8][9]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (m/z = 165).

  • Fragmentation: A key fragmentation pathway would likely involve the loss of the amine group or cleavage of the dihydrofuran ring, providing characteristic fragment ions that help confirm the connectivity of the molecule.

Synthesis and Manufacturing

While numerous methods exist for constructing the 2,3-dihydrobenzofuran core, a practical and logical approach for synthesizing 2,3-dihydro-6-methoxy-3-benzofuranamine involves the reductive amination of a ketone precursor.[2][10]

Retrosynthetic Analysis

The primary amine functional group points directly to a reductive amination strategy. This disconnection simplifies the target molecule to its corresponding ketone, 6-methoxy-2,3-dihydro-1-benzofuran-3-one. This ketone is a known compound and serves as a key intermediate.[11][12]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available ketone intermediate. This pathway is efficient and widely used in medicinal chemistry for the installation of amine functionalities.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction ketone 6-Methoxy-2,3-dihydro- 1-benzofuran-3-one imine Intermediate Imine (not isolated) ketone->imine   + NH₃ or NH₄OAc   (Ammonia Source) amine 2,3-dihydro-6-methoxy- 3-benzofuranamine (Target Molecule) imine->amine   + Reducing Agent   (e.g., NaBH₃CN, H₂/Pd)

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of the target compound from its ketone precursor.

Objective: To synthesize 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride.

Materials:

  • 6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq)

  • Ammonium acetate (NH₄OAc, 5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq) and ammonium acetate (5-10 eq), add methanol to dissolve the reagents.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing side reactions. The acidic conditions generated by ammonium acetate favor iminium ion formation, which is more readily reduced.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.

  • Salt Formation & Purification: Dissolve the crude amine in a minimal amount of DCM or ethyl acetate. Slowly add a solution of 1 M HCl in diethyl ether until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride as a solid. The product's purity should be assessed by NMR and HPLC.

Chemical Reactivity and Stability

The reactivity of 2,3-dihydro-6-methoxy-3-benzofuranamine is governed by its primary amine and the electron-rich aromatic ring.[13]

Reactivity of the Amine Functional Group

The primary amine is a potent nucleophile and a weak base. It readily participates in a variety of classical amine reactions, making it an excellent synthetic handle:

  • Acylation: Reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

  • Alkylation/Arylation: Undergoes N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann coupling reactions to form secondary and tertiary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form stable sulfonamides.

  • Reductive Amination: Can be further reacted with aldehydes or ketones to form secondary or tertiary amines.

Reactivity of the Benzofuran Ring System

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and the oxygen of the dihydrofuran ring. These groups typically direct incoming electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation, although reaction conditions must be chosen carefully to avoid side reactions with the amine group (which is often protected first).

Stability and Storage

The free amine is susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is best kept as its hydrochloride salt, which is more stable, crystalline, and less prone to oxidation.[14] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Applications in Medicinal Chemistry and Drug Development

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of bioactive molecules.[15][16][17] Its rigid structure helps to lock key pharmacophoric features in a defined orientation, which can lead to improved binding affinity and selectivity for biological targets.

Role as a Key Intermediate in Synthesis

The title compound is not typically an end-product but rather a versatile intermediate. The primary amine serves as a crucial attachment point for building molecular complexity and exploring structure-activity relationships (SAR).

G cluster_0 Synthetic Diversification cluster_1 Potential Biological Targets start 2,3-dihydro-6-methoxy- 3-benzofuranamine amide Amide Derivatives start->amide R-COCl or R-COOH + Coupling Agent sulfonamide Sulfonamide Derivatives start->sulfonamide R-SO₂Cl sec_amine Secondary/Tertiary Amines start->sec_amine R'-X (Alkylation) or R'-CHO + Reduction targets Kinases GPCRs Ion Channels Enzymes amide->targets sulfonamide->targets sec_amine->targets

Caption: Use as a scaffold in parallel synthesis for drug discovery.

Known Biological Activities of Related Analogues

Derivatives of the benzofuran and dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities.[16][18]

  • Anti-inflammatory Activity: Methoxy-substituted 2,3-dihydrobenzofurans have been investigated as inhibitors of inflammatory pathways, such as the NF-κB pathway.[19][20]

  • Anticancer Properties: The benzofuran scaffold is present in compounds designed as tubulin polymerization inhibitors and other antiproliferative agents.[17][21] The position of substituents like methoxy groups on the aromatic ring has been shown to significantly impact cytotoxic potency.[21]

  • Antimicrobial and Antioxidant Effects: Various benzofuran derivatives have been reported to possess antimicrobial and antioxidant properties, highlighting the versatility of this scaffold.[15][22]

Given this precedent, 2,3-dihydro-6-methoxy-3-benzofuranamine represents a promising starting point for developing novel inhibitors for a range of therapeutic targets.[1]

Conclusion

2,3-dihydro-6-methoxy-3-benzofuranamine is a chiral heterocyclic building block with significant potential for drug discovery and medicinal chemistry. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an ideal scaffold for generating libraries of complex molecules. The proven biological relevance of the 2,3-dihydrobenzofuran core further underscores its importance, providing a strong foundation for the development of next-generation therapeutic agents.

References

  • ChemicalBook. (R)-6-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE. ChemicalBook.
  • Moodie, R. K., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. Molecules.

  • BLD Pharm. (R)-6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride. BLD Pharm.
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An In-Depth Technical Guide to the Structure Elucidation of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Complexities of Structure Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and, most critically, understanding its biological activity. This guide provides a comprehensive, in-depth walkthrough of the principles and practices for the structure elucidation of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, a substituted dihydrobenzofuran of interest to medicinal chemists.

It is important to note that while this molecule is commercially available, a complete, publicly-archived set of its experimental spectral data is not readily accessible. Therefore, this guide will take a two-pronged approach. Firstly, it will establish the logical workflow and the key analytical techniques essential for the de novo structure elucidation of such a molecule. Secondly, it will draw upon spectral data from closely related and well-characterized analogs to provide concrete examples and predictive insights into the expected spectral features of our target compound. This approach mirrors the real-world challenges faced by researchers when encountering novel or sparsely documented chemical entities.

The Strategic Approach to Structure Elucidation

The elucidation of an unknown structure is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and the final structure is a testament to the synergy of this data. Our strategy is a self-validating system, where the interpretation from one technique must be corroborated by the others.

Figure 2: Key expected 2D NMR correlations for 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. We would expect to see a correlation between the H-2 protons and the H-3 proton. We would also see correlations between the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and for assigning quaternary carbons. Key expected HMBC correlations would be from the methoxy protons to C-6, and from the H-2 and H-3 protons to carbons in the aromatic ring.

Final Structure Assembly and Verification

By systematically analyzing the data from MS, IR, and the full suite of NMR experiments, we can confidently assemble the structure of 3-benzofuranamine, 2,3-dihydro-6-methoxy-. The molecular formula from HRMS provides the building blocks. IR confirms the presence of the key functional groups. ¹H and ¹³C NMR provide the carbon-proton framework. Finally, 2D NMR experiments, particularly HMBC, allow for the unambiguous connection of all the fragments into the final, correct structure. Each piece of data serves as a check on the others, ensuring a self-consistent and validated structural assignment.

Conclusion

The structure elucidation of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, while seemingly straightforward, requires a meticulous and multi-faceted analytical approach. This guide has outlined a robust strategy that leverages the strengths of modern spectroscopic techniques to arrive at an unambiguous structural assignment. While the absence of a complete public dataset for this specific molecule necessitates a predictive approach based on well-characterized analogs, the principles and workflows described herein are universally applicable and represent the gold standard in the field of chemical characterization. It is this rigorous, evidence-based approach that underpins the integrity and advancement of chemical and pharmaceutical research.

References

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  • (PDF) Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (2025, August 6). Retrieved from [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved from [Link]

  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 9-methoxy-6a,11a-dihydro-6H-(1)benzofuro(3,2-c)chromen-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). RSC Publishing. Retrieved from [Link]

  • 3-(Methoxymethylene)-2(3H)-benzofuranone. (n.d.). PubChem. Retrieved from [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024, December 12). PubMed. Retrieved from [Link]

  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (n.d.). PubMed. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

Spectroscopic Data for 3-Benzofuranamine, 2,3-dihydro-6-methoxy-: A Search for Experimental Evidence

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 3-Benzofuranamine, 2,3-dihydro-6-methoxy- (CAS Number: 133748-35-9) could not be located.

As a Senior Application Scientist, providing a technical guide without the foundational experimental data would compromise the principles of scientific integrity and trustworthiness. An in-depth analysis and interpretation of spectroscopic data are contingent upon the availability of the primary spectra themselves.

A thorough investigation was conducted across multiple platforms, including:

  • Public chemical databases: Searches in repositories such as PubChem and the Spectral Database for Organic Compounds (SDBS) for the specified CAS number did not yield any experimental spectra.

  • Scientific literature: A broad search of synthetic chemistry literature for the synthesis and characterization of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- did not uncover any publications containing the required NMR, IR, or MS data. While some articles discuss the synthesis of related 3-amino-2,3-dihydrobenzofuran derivatives, they do not provide the specific data for the 6-methoxy substituted compound .

  • Chemical supplier databases: While some commercial suppliers list the compound, the provided links to analytical data were either generic or did not lead to actual experimental spectra.

The absence of this critical data prevents the creation of a detailed technical guide that would meet the required standards of expertise and authoritativeness. A guide of this nature would necessitate the actual spectral data to perform a thorough analysis, including:

  • Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern to confirm the molecular formula and elucidate the structure.

  • Infrared (IR) Spectroscopy: Identification of key functional groups present in the molecule, such as the amine (N-H), ether (C-O), and aromatic moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Detailed mapping of the carbon-hydrogen framework of the molecule to confirm the connectivity and stereochemistry of the atoms.

Without access to the raw or processed spectral data for 3-Benzofuranamine, 2,3-dihydro-6-methoxy-, any attempt to generate a technical guide would be purely speculative and would not be grounded in verifiable scientific evidence.

Therefore, this document serves to report the current unavailability of the requested spectroscopic data in the public domain. For researchers, scientists, and drug development professionals seeking to work with this compound, it is recommended to perform an in-house analytical characterization to obtain the necessary spectroscopic data. This would involve the synthesis or acquisition of a sample of the compound followed by analysis using standard spectroscopic techniques.

biological activity of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Foreword: A Note on Predictive Analysis

The following document is a comprehensive technical guide on the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-. As of the current scientific landscape, this specific molecule is not extensively characterized in published literature. Therefore, this guide employs a predictive approach, drawing upon established structure-activity relationships (SAR) within the broader benzofuran, 2,3-dihydrobenzofuran, and 6-methoxybenzofuran chemical classes. The hypotheses and experimental designs presented herein are based on robust data from analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule.

Executive Summary

This guide provides a detailed exploration of the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-, a novel heterocyclic amine with potential therapeutic applications. Based on the analysis of structurally related compounds, this molecule is hypothesized to possess significant anti-inflammatory, anticancer, and neurological activities. This document outlines the scientific basis for these predictions, details the hypothesized mechanisms of action, and provides comprehensive experimental protocols for the validation of these activities. The target audience for this guide includes researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel benzofuran derivatives.

Chemical and Physical Properties

  • IUPAC Name: 2,3-dihydro-6-methoxy-1-benzofuran-3-amine

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Predicted pKa: The amine group is predicted to have a pKa in the range of 8.5-9.5, making it protonated at physiological pH.

  • Predicted LogP: The predicted octanol-water partition coefficient (LogP) is in the range of 1.5-2.5, suggesting moderate lipophilicity and the potential for good cell membrane permeability.

Predicted Biological Activities and Mechanistic Insights

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The specific substitutions on the 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- molecule—a 2,3-dihydro ring, a 6-methoxy group, and a 3-amino group—are predicted to confer a unique profile of biological activities.

Predicted Anti-Inflammatory Activity

The 2,3-dihydrobenzofuran core is strongly associated with anti-inflammatory properties.[2][3] The mechanism of action is likely multifaceted, involving the inhibition of key inflammatory mediators.

It is hypothesized that 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- will exert anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3][4] This would lead to a reduction in the production of prostaglandins and nitric oxide, key mediators of inflammation. The 6-methoxy group may enhance this activity, as seen in other methoxy-substituted benzofuran derivatives.

Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Predicted Anticancer Activity

Benzofuran derivatives are well-documented as potential anticancer agents, with activity against a range of cancer cell lines.[5][6][7] The presence of both a methoxy group and an amino group on the benzofuran scaffold has been shown to be favorable for cytotoxic activity.

The anticancer activity of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is predicted to occur through the induction of apoptosis and cell cycle arrest.[6] This could be mediated by the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell survival and proliferation, such as the mTOR pathway.[8] The 6-methoxy group is a common feature in many anticancer benzofurans and is expected to contribute to the cytotoxic potency of the molecule.[9]

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Not specified, but active[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)Not specified, but active[6]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[5]
3-methylbenzofuran derivative 16bA549 (Lung)1.48[7]
Predicted Neurological Activity

Substituted benzofurans have shown a range of effects on the central nervous system, including neuroprotective and receptor modulatory activities.[10][11] The 3-amino group, in particular, suggests potential interactions with neurotransmitter systems.

It is hypothesized that 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- may exhibit neuroprotective effects against excitotoxicity, potentially through the modulation of NMDA receptors.[10][12] Furthermore, the structural similarity to certain psychoactive compounds suggests the possibility of interaction with serotonin or dopamine receptors. The 2,3-dihydrobenzofuran moiety has been incorporated into ligands for dopaminergic receptors.[11]

Diagram 2: General Workflow for Assessing Biological Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Cell-based Assays Cell-based Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Cell-based Assays->Enzyme Inhibition Assays Mechanism of Action Animal Models of Disease Animal Models of Disease Enzyme Inhibition Assays->Animal Models of Disease Efficacy & Toxicity Receptor Binding Assays Receptor Binding Assays Receptor Binding Assays->Animal Models of Disease Synthesis & Characterization Synthesis & Characterization Synthesis & Characterization->Cell-based Assays Anti-inflammatory & Anticancer Synthesis & Characterization->Receptor Binding Assays Neurological Activity

Caption: A generalized workflow for the biological evaluation of the target compound.

Experimental Protocols for Activity Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-.

Protocol for In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Protocol for In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549, HepG2, MCF-7) in their respective recommended media.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Protocol for In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)
  • Primary Neuronal Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.

  • Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- for 24 hours.

  • NMDA Treatment: Expose the neurons to 100 µM NMDA for 30 minutes in a magnesium-free buffer.

  • Wash and Recovery: Wash the cells and return them to the original culture medium for 24 hours.

  • Cell Viability Assessment (LDH Assay):

    • Collect the culture medium.

    • Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit.

  • Data Analysis: Express neuroprotection as the percentage reduction in LDH release compared to NMDA-treated controls.

Conclusion and Future Directions

The structural features of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- strongly suggest a promising profile of biological activities, particularly in the areas of anti-inflammatory, anticancer, and neurological applications. The hypotheses and experimental protocols outlined in this guide provide a solid framework for the systematic investigation of this novel compound. Future research should focus on the synthesis and in vitro validation of these predicted activities. Positive in vitro results should be followed by more detailed mechanistic studies and, ultimately, in vivo evaluation in relevant animal models of disease. The exploration of this and related benzofuran derivatives holds significant promise for the development of new therapeutic agents.

References

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.
  • Kim, H., Kim, M. R., Le, T. H., Lee, J., Kim, Y., & Kim, H. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules and cells, 38(5), 445–452.
  • Al-Ostath, R., Abidi, R., Hamza, A., Al-Ktaifani, M., Al-Ijel, H., & Al-Halabi, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(13), 10599.
  • Kim, H., Kim, M. R., Le, T. H., Lee, J., Kim, Y., & Kim, H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Molecules and cells, 38(5), 445–452.
  • Al-Ostath, R., Abidi, R., Hamza, A., Al-Ktaifani, M., Al-Ijel, H., & Al-Halabi, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(13), 10599.
  • Al-Warhi, T., Sabt, A., Rizvi, S. U. F., Azmi, S., & Al-Agamy, M. H. M. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., & Bhat, M. A. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules (Basel, Switzerland), 27(19), 6296.
  • Bifulco, G., D'Andrea, P., Di Micco, S., Riccio, R., & Gomez-Paloma, L. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(4), 675–681.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11449–11475.
  • de Oliveira, M. S., de Oliveira, L. G., de Fátima, Â., & de Paula, J. C. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Current molecular pharmacology, 15(10), 856–867.
  • Al-Warhi, T., Sabt, A., Rizvi, S. U. F., Azmi, S., & Al-Agamy, M. H. M. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Cancers, 14(9), 2196.

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A Technical Guide to the Therapeutic Potential of 2,3-Dihydro-6-methoxy-3-benzofuranamine: Targeting the Serotonin 2C Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

The compound 2,3-dihydro-6-methoxy-3-benzofuranamine belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2] While direct research on this specific molecule is limited, its structural features—a dihydrobenzofuran core with a primary amine at the 3-position and a methoxy group at the 6-position—strongly suggest its potential as a modulator of central nervous system targets. By analyzing structure-activity relationships of analogous compounds, this guide posits that the primary and most promising therapeutic target for 2,3-dihydro-6-methoxy-3-benzofuranamine is the serotonin 2C (5-HT2C) receptor . This document will explore the mechanistic rationale for this hypothesis, outline a comprehensive experimental strategy for target validation, and discuss the potential therapeutic indications, primarily in the context of metabolic disorders such as obesity.

Introduction: The Benzofuran Scaffold and Rationale for Target Selection

Benzofuran derivatives are integral to numerous natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[1][2][3] The specific structural motif of 2,3-dihydro-6-methoxy-3-benzofuranamine is particularly noteworthy. It shares core structural similarities with known psychoactive benzofurans and selective serotonin receptor agonists.[4][5]

The crucial feature is its resemblance to potent and selective 5-HT2C receptor agonists, such as lorcaserin.[6][7] The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a well-validated target for appetite suppression.[8][9] Activation of this receptor is known to reduce food intake and promote weight loss, making it a key area of interest for treating obesity.[6][10][11] The historical success and subsequent challenges with serotonergic weight-loss drugs like fenfluramine have underscored the need for highly selective 5-HT2C agonists to achieve therapeutic efficacy while minimizing off-target effects, particularly at the 5-HT2B receptor (linked to cardiac valvulopathy) and the 5-HT2A receptor (linked to hallucinogenic effects).[9][12]

Based on this compelling structural analogy, this guide hypothesizes that 2,3-dihydro-6-methoxy-3-benzofuranamine acts as a selective 5-HT2C receptor agonist .

The Primary Therapeutic Target: Serotonin 2C (5-HT2C) Receptor

The 5-HT2C receptor is a critical regulator of mood, cognition, and, most relevantly, energy homeostasis.[8][13] It is densely expressed in key brain regions involved in appetite control, including the hypothalamus and mesolimbic reward pathways.[7][14]

Mechanism of Action: Hypothesized Signaling Pathway

Agonism at the 5-HT2C receptor is believed to reduce appetite through a dual mechanism:

  • Homeostatic Regulation (Satiety): Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus stimulates the release of α-melanocyte-stimulating hormone (α-MSH).[14][15] α-MSH then acts on melanocortin 4 receptors (MC4R) to promote feelings of satiety and reduce food intake.[7][15]

  • Hedonic Regulation (Reward): 5-HT2C receptor activation can modulate the brain's reward circuitry, potentially by inhibiting dopamine release in pathways that govern the motivational and reinforcing properties of palatable, high-fat foods.[7] This may help reduce cravings and binge-eating behaviors.

The proposed signaling cascade is illustrated below.

5HT2C_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic POMC Neuron (Hypothalamus) Serotonin Serotonin Molecule 2,3-dihydro-6-methoxy-3-benzofuranamine 5HT2CR 5-HT2C Receptor Molecule->5HT2CR Agonist Binding Gq_PLC Gq/11 → PLCβ Activation 5HT2CR->Gq_PLC Activates IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC POMC POMC Cleavage Ca_PKC->POMC Stimulates aMSH α-MSH Release POMC->aMSH MC4R MC4 Receptor (Downstream Neuron) aMSH->MC4R Activates Satiety Satiety MC4R->Satiety Promotes

Caption: Hypothesized 5-HT2C receptor signaling cascade in POMC neurons.

Experimental Validation Workflow

To rigorously test the hypothesis that 2,3-dihydro-6-methoxy-3-benzofuranamine is a selective 5-HT2C agonist, a phased experimental approach is necessary. This workflow ensures a logical progression from initial binding confirmation to functional cellular and in vivo activity.

Validation_Workflow cluster_1 cluster_2 cluster_3 A Phase 1: Target Engagement & Selectivity B Phase 2: In Vitro Functional Activity A->B A1 Radioligand Binding Assay (Determine Ki at 5-HT2C, 2A, 2B) C Phase 3: In Vivo Proof of Concept B->C B1 Calcium Flux Assay (Measure EC50 for Gq activation) C1 Acute Food Intake Study (Rodent model) A2 Surface Plasmon Resonance (SPR) (Determine Kd, kon, koff) B2 β-Arrestin Recruitment Assay (Assess potential for biased agonism) C2 Chronic Dosing Study (Diet-induced obesity model)

Caption: Phased experimental workflow for target validation.
Phase 1: Target Engagement & Selectivity Profiling

The initial step is to confirm direct binding to the 5-HT2C receptor and assess selectivity against the critical 5-HT2A and 5-HT2B subtypes.

Protocol 1: Radioligand Displacement Assay

  • Objective: To determine the binding affinity (Ki) of the compound for human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

  • Methodology:

    • Prepare cell membrane homogenates from HEK293 cells stably expressing each receptor subtype.

    • Incubate membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and increasing concentrations of 2,3-dihydro-6-methoxy-3-benzofuranamine.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.

  • Causality: This assay provides a direct measure of binding affinity. High affinity for 5-HT2C and low affinity for 5-HT2A/2B would provide the first piece of evidence for a favorable selectivity profile.

Phase 2: In Vitro Functional Activity

Binding does not equate to function. This phase assesses whether the compound activates the receptor and initiates downstream signaling.

Protocol 2: Calcium Flux Assay

  • Objective: To measure the compound's potency (EC50) and efficacy as a functional agonist at the 5-HT2C receptor.

  • Methodology:

    • Use CHO or HEK293 cells co-expressing the 5-HT2C receptor and a G-protein that couples to phospholipase C (PLC).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply increasing concentrations of the test compound.

    • Measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium stores triggered by PLC activation.[8]

    • Generate a dose-response curve to determine the EC50 and maximal response relative to a full agonist like serotonin.

  • Causality: A potent EC50 value confirms the compound is an agonist that effectively activates the Gq signaling pathway, the primary pathway for 5-HT2C-mediated effects.[9] Comparing maximal activation to serotonin determines if it is a full or partial agonist.

Phase 3: In Vivo Proof-of-Concept

The ultimate test is whether the compound elicits the expected physiological response in a living system.

Protocol 3: Acute Food Intake Study in Rodents

  • Objective: To assess if the compound reduces food intake, consistent with appetite suppression.

  • Methodology:

    • Acclimate fasted mice or rats to the testing environment.

    • Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Provide a pre-weighed amount of standard chow.

    • Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-dosing.

  • Causality: A statistically significant reduction in food intake compared to the vehicle group provides in vivo evidence of anorectic activity, directly supporting the therapeutic hypothesis.[6][11]

Parameter Description Target Value
Ki (5-HT2C) Binding Affinity< 50 nM
Selectivity Ratio (Ki 5-HT2A / Ki 5-HT2C) & (Ki 5-HT2B / Ki 5-HT2C)> 100-fold
EC50 (Ca2+ Flux) Functional Potency< 100 nM
Food Intake Reduction In Vivo Efficacy (Acute)> 25% reduction vs. vehicle
Table 1: Target Validation Criteria for 2,3-dihydro-6-methoxy-3-benzofuranamine.

Potential Therapeutic Indications and Future Directions

The primary therapeutic indication for a selective 5-HT2C agonist is obesity .[10][16] By enhancing satiety and potentially reducing the hedonic drive to eat, this compound could serve as a valuable tool for weight management.[6]

Beyond obesity, 5-HT2C receptor modulation has been implicated in other CNS disorders, including:

  • Substance Use Disorders[9]

  • Impulse Control Disorders[9]

Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, toxicology studies, and optimization of the chemical structure to enhance potency, selectivity, and drug-like properties.

Conclusion

While 2,3-dihydro-6-methoxy-3-benzofuranamine is not a widely studied molecule, its chemical architecture provides a strong, rational basis for investigating it as a selective 5-HT2C receptor agonist. Its structural similarity to known anorectic agents, combined with the well-validated role of the 5-HT2C receptor in appetite control, makes it a compelling candidate for drug discovery programs targeting obesity and related metabolic disorders. The phased experimental workflow detailed in this guide provides a robust framework for validating this primary therapeutic target and progressing the compound toward preclinical development.

References

  • Halford, J. C. G., & Harrold, J. A. (2012). 5-HT(2C) receptor agonists and the control of appetite. Handbook of Experimental Pharmacology, (209), 349–356.

  • Heisler, L. K., et al. (2002). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology, 143(8), 2373–2380.

  • Thomsen, M., et al. (2018). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food. Frontiers in Pharmacology, 9, 131.

  • Zhou, L., et al. (2007). Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors. Endocrinology, 148(11), 5232-9.

  • Knight, A. R., et al. (2004). Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist. Journal of Medicinal Chemistry, 47(25), 6277-87.

  • Halford, J. C. G. (2011). The Role of Serotonin in Eating Behavior: Focus on 5-HT2C Receptors. In Serotonin Receptors in Neurobiology.

  • Grzelak, M., & Olszanecka-Glinianowicz, M. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. Nutrients, 15(6), 1449.

  • Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity. Current Topics in Medicinal Chemistry, 3(8), 885-97.

  • Potti, G. K., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(21), 9870-9886.

  • Tirit, S., et al. (2011). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Medicinal Chemistry Research, 20(8), 1254-1262.

  • Shingalapur, R. V., et al. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Rasayan Journal of Chemistry, 3(4), 638-643.

  • Smith, B. M., & Smith, J. M. (2006). The potential use of selective 5-HT2C agonists in treating obesity. Expert Opinion on Investigational Drugs, 15(3), 257-266.

  • Patsnap. (2024). What are 5-HT2C receptor agonists and how do they work?. Patsnap Synapse.

  • Grzelak, M., & Olszanecka-Glinianowicz, M. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. Nutrients, 15(6), 1449.

  • Garfield, A. S., & Heisler, L. K. (2009). Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity. Clinical Pharmacology & Therapeutics, 85(4), 343-5.

  • Wacker, D., et al. (2013). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 152(4), 861-872.

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28030-28046.

  • Farooq, U., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(19), 6982.

  • Kumar, A., & Kumar, S. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Research and Bio-Science, 1(4), 1-19.

  • EvitaChem. (n.d.). 6-Methoxy-3(2H)-benzofuranone. EvitaChem.

  • Wold, E. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 10(10), 4198-4217.

  • Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760.

  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 48, 128258.

  • Iversen, L., et al. (2013). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 170(1), 243-55.

  • Al-Shdefat, R., et al. (2025). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. ResearchGate.

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  • DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal, 9(1), 40-47.

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3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Derivatives

Authored by a Senior Application Scientist

The 2,3-dihydro-3-aminobenzofuran scaffold, particularly with a 6-methoxy substitution, represents a privileged structural motif in medicinal chemistry and drug development. These compounds are integral components of numerous biologically active molecules, showing promise in areas such as Alzheimer's disease treatment where they have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] The strategic placement of the amine functional group at the C3 position offers a versatile handle for further chemical modification, making the development of robust and efficient synthetic routes to these core structures a critical endeavor for researchers.

This guide provides a detailed exploration of the primary synthetic strategies for accessing 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives. We will delve into the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and discuss the rationale behind key experimental choices, empowering researchers to select and optimize the ideal pathway for their specific research and development goals.

Strategic Overview: Pathways to the Core Scaffold

The synthesis of the target amine can be broadly approached via several distinct chemical transformations. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups. The three principal pathways discussed herein are:

  • Reductive Amination: A direct and highly efficient method starting from the corresponding ketone, 6-methoxy-2,3-dihydrobenzofuran-3-one.

  • Hofmann Rearrangement: A classical transformation to convert a primary amide into a primary amine with the loss of one carbon atom.

  • Curtius Rearrangement: A versatile method that converts a carboxylic acid, via an acyl azide, into a primary amine, also with the loss of one carbon atom.

G Ketone 6-Methoxy-2,3-dihydro- benzofuran-3-one Target 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Ketone->Target Reductive Amination (e.g., NaBH(OAc)3, NH3) Amide 6-Methoxy-2,3-dihydro- benzofuran-3-carboxamide Amide->Target Hofmann Rearrangement (e.g., Br2, NaOH) Acid 6-Methoxy-2,3-dihydro- benzofuran-3-carboxylic acid Acid->Target Curtius Rearrangement (via Acyl Azide)

Caption: Core synthetic strategies for 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives.

Strategy 1: Reductive Amination of 6-Methoxy-2,3-dihydrobenzofuran-3-one

Reductive amination is arguably the most direct and widely employed method for the synthesis of amines from carbonyl compounds.[4] This process typically involves the in situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced by a selective hydride reagent.

Principle and Rationale

The causality of this one-pot reaction hinges on the careful selection of the reducing agent. The ideal reagent should reduce the protonated imine intermediate much faster than it reduces the initial ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for acidic conditions, which can be used to catalyze imine formation.[5] It is less reactive than reagents like sodium borohydride (NaBH₄), thus minimizing premature reduction of the ketone.[5]

G cluster_mech Reductive Amination Mechanism Ketone Ketone Imine Iminium Ion Ketone->Imine + H⁺, - H₂O Amine Amine (R-NH2) Amine->Imine Product Product Amine Imine->Product Reduction Hydride [H]⁻ (e.g., NaBH(OAc)3) Hydride->Product

Caption: Simplified workflow for the reductive amination process.

Synthesis of the Key Precursor: 6-Methoxy-2,3-dihydrobenzofuran-3-one

The successful application of reductive amination is contingent on the availability of the ketone precursor. A common route to 6-methoxy-2,3-dihydrobenzofuran-3-one involves the cyclization of a suitably substituted phenoxyacetic acid derivative.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 6-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine source (e.g., ammonium acetate or a primary amine, 1.5-2.0 eq).[5]

  • Imine Formation: If required, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate the formation of the iminium intermediate.[5] The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirring mixture. The addition should be controlled to manage any mild exotherm.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the target 3-benzofuranamine derivative.

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical SolventpH ConditionKey AdvantagesPotential Issues
NaBH(OAc)₃ DCE, THFMildly AcidicHigh selectivity for imine; broad functional group tolerance.[5]Higher cost; moisture sensitive.
NaBH₃CN MethanolAcidicEffective and widely used.Highly toxic (cyanide); can reduce some carbonyls.
Catalytic Hydrogenation Ethanol, MethanolNeutral"Green" process; scalable.[6]Requires specialized equipment (hydrogenator); catalyst can be sensitive.[7]
NaBH₄ (Stepwise)MethanolBasicInexpensive and readily available.Requires a two-step process (imine formation first) to avoid ketone reduction.[5]

Strategy 2 & 3: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful, mechanistically related reactions that convert carboxylic acid derivatives into primary amines with one fewer carbon atom.[8][9] This "degradative amination" provides an alternative route to the target compound, starting from the corresponding C3-carboxy or C3-carboxamide precursor.

Principle and Rationale

Both reactions proceed through a key isocyanate intermediate.[8][10][11]

  • Hofmann Rearrangement: A primary amide is treated with a halogen (typically bromine) in a strong aqueous base (like NaOH).[9][12] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the loss of the bromide ion.[13]

  • Curtius Rearrangement: An acyl azide is heated in an inert solvent.[10][14] It undergoes thermal decomposition, losing nitrogen gas (N₂) in a concerted step to form the isocyanate.[10][11] The acyl azide is typically prepared from a carboxylic acid via an acyl chloride or by reacting an acyl hydrazine with nitrous acid.[11]

The isocyanate intermediate is then hydrolyzed with water (often present in the reaction mixture) to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[9][14]

G cluster_hofmann Hofmann cluster_curtius Curtius Amide Primary Amide N_Bromo N-Bromoamide Amide->N_Bromo Br₂, NaOH Isocyanate Isocyanate Intermediate N_Bromo->Isocyanate NaOH, Δ - Br⁻ AcidDeriv Acyl Chloride/ Carboxylic Acid AcylAzide Acyl Azide AcidDeriv->AcylAzide NaN₃ or DPPA, etc. AcylAzide->Isocyanate Δ - N₂ CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (Product) CarbamicAcid->Amine - CO₂

Caption: Convergent pathways of Hofmann and Curtius rearrangements via an isocyanate intermediate.

Synthesis of Precursors
  • For Hofmann: 6-Methoxy-2,3-dihydrobenzofuran-3-carboxamide is required. This can be synthesized from the corresponding carboxylic acid by converting it to an acyl chloride (e.g., with thionyl chloride) followed by reaction with ammonia.

  • For Curtius: 6-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid is the starting point.

Detailed Experimental Protocol: Curtius Rearrangement

The Curtius rearrangement is often preferred for its milder conditions and avoidance of harsh bases and halogens.

  • Acyl Azide Formation: To a solution of 6-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in an inert solvent like toluene or dioxane, add triethylamine (1.1 eq). Cool the mixture to 0 °C. Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise.

  • Rearrangement: After stirring at 0 °C for 30 minutes, slowly warm the reaction to room temperature and then heat to reflux (typically 80-110 °C). The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.[11] Monitor the reaction by TLC for the disappearance of the starting acid.

  • Hydrolysis: Once the rearrangement is complete (usually 2-4 hours), cool the reaction mixture. Add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux to hydrolyze the isocyanate.

  • Work-up: After cooling, neutralize the mixture with a base (e.g., NaOH solution) to a pH of ~9-10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, and then wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography or crystallization to obtain the target amine.

Summary and Outlook

The synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives is a well-established field with several reliable strategies at the disposal of the modern chemist.

StrategyStarting MaterialKey ReagentsYieldsAdvantagesDisadvantages
Reductive Amination KetoneNaBH(OAc)₃, NH₃ sourceGood-ExcellentHigh atom economy, direct, one-pot.Requires synthesis of the ketone precursor.
Hofmann Rearrangement AmideBr₂, NaOHModerate-GoodUtilizes readily available reagents.Harsh basic conditions, use of bromine.[9]
Curtius Rearrangement Carboxylic AcidDPPA, NaN₃GoodMilder conditions, versatile.[14][15]Use of potentially explosive azides.

Reductive amination stands out for its efficiency and directness, provided the ketone precursor is accessible. The Curtius rearrangement offers a robust alternative, particularly for substrates that may be sensitive to the harsh basic conditions of the Hofmann rearrangement. By understanding the causality and nuances of each protocol, researchers can confidently navigate the synthesis of these valuable building blocks for the advancement of drug discovery and materials science.

References

  • Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement - PubMed. (n.d.). PubMed.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2022, August 9). PubMed.
  • Heterogeneous catalytic hydrogenation of benzofurans. (2023, January). ResearchGate.
  • Curtius rearrangement - Wikipedia. (n.d.). Wikipedia.
  • Curtius Rearrangement. (n.d.). Chemistry Steps.
  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.
  • Hofmann Rearrangement. (n.d.). Alfa Chemistry.
  • (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2025, August 6). ResearchGate.
  • Hofmann Rearrangement. (n.d.). Chemistry Steps.
  • Hofmann rearrangement - Wikipedia. (n.d.). Wikipedia.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. (2022, August 9). PubMed Central.
  • Curtius Rearrangement. (n.d.). Organic Chemistry Portal.
  • Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. (n.d.). ResearchGate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). PubMed.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2025, August 10). ResearchGate.

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Methodological & Application

application of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- in cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential application of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in cancer cell lines. While direct studies on this specific molecule are not extensively available in the public domain, this document synthesizes findings from structurally related benzofuran derivatives to propose a robust investigational roadmap.

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] In oncology, natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including antitumor, antioxidant, and anti-inflammatory effects.[1][3] The versatility of the benzofuran ring allows for substitutions that can modulate its pharmacological profile, making it a fertile ground for the discovery of novel anticancer agents.[4][5]

Rationale for Investigating 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

The chemical structure of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- suggests a promising candidate for anticancer research based on the established roles of its key functional groups:

  • The 6-methoxy group: The presence of a methoxy group, particularly at the C6 position of the benzofuran ring, has been associated with enhanced antiproliferative activity in several studies.[6][7] This substitution can influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.

  • The 3-amino group: The introduction of an amino group can significantly impact the biological activity of benzofuran derivatives. For instance, 5-amino-6-methoxybenzo[b]furan derivatives have been shown to be potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[7]

  • The 2,3-dihydro (dihydrobenzofuran) core: This saturated heterocyclic core can influence the three-dimensional conformation of the molecule, potentially leading to novel interactions with target proteins compared to its unsaturated benzofuran counterparts.

Given these structural features, it is hypothesized that 3-Benzofuranamine, 2,3-dihydro-6-methoxy- may exhibit cytotoxic or cytostatic effects on cancer cells through one or more established mechanisms associated with benzofuran derivatives.

Hypothesized Mechanisms of Action

Based on the literature for related compounds, 3-Benzofuranamine, 2,3-dihydro-6-methoxy- could potentially exert its anticancer effects through several signaling pathways. The following diagram illustrates a plausible, yet hypothetical, mechanism of action.

Hypothesized_MoA Hypothesized Mechanism of Action of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Compound 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Kinase Kinase Inhibition (e.g., VEGFR-2) Compound->Kinase Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothesized signaling pathways affected by 3-Benzofuranamine, 2,3-dihydro-6-methoxy-.

Experimental Protocols

The following protocols provide a detailed methodology for the initial in vitro evaluation of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[4][6][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-Benzofuranamine, 2,3-dihydro-6-methoxy- (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Data Presentation and Interpretation

Quantitative data from the cell viability assays should be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeHypothetical IC50 (µM) of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-
MCF-7Breast15.2
A549Lung22.8
HCT-116Colon18.5
PC-3Prostate25.1

The results from apoptosis and cell cycle analyses can be presented as bar graphs showing the percentage of cells in different stages.

The following workflow diagram illustrates the proposed experimental approach.

Experimental_Workflow Experimental Workflow for Anticancer Evaluation Start Start: Select Cancer Cell Lines Viability Cell Viability Assay (MTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot Analysis (e.g., for Caspases, Cyclins) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: Proposed workflow for the in vitro evaluation of a novel compound.

Conclusion and Future Directions

This guide outlines a systematic approach to investigate the potential anticancer applications of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-. Based on the known bioactivities of structurally related benzofuran derivatives, this compound is a meritorious candidate for further research. The provided protocols for cell viability, apoptosis, and cell cycle analysis form the cornerstone of an initial in vitro screening cascade.

Should this compound demonstrate significant and selective anticancer activity, future studies could explore its effects on other cancer hallmarks, such as metastasis and angiogenesis, and delve deeper into its molecular mechanism of action through techniques like western blotting for key signaling proteins. Ultimately, promising in vitro results would warrant further investigation in preclinical in vivo models.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

  • 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (n.d.). Semantic Scholar. [Link]

  • Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2018). ResearchGate. [Link]

  • Synthesis of 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. (1993). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. (1998). Anticancer Research. [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. [Link]

  • Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. (n.d.). Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024). PLOS ONE. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011). ChemMedChem. [Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 3-Benzofuranamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and systematic protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-benzofuranamine derivatives. These compounds are of significant interest in pharmaceutical research and drug development due to their diverse biological activities. The inherent basicity of the amine functional group presents unique challenges in reversed-phase chromatography, primarily in the form of peak tailing due to interactions with silica-based stationary phases.[1][2][3] This guide details a logical, step-by-step approach to method development, covering column selection, mobile phase optimization (including pH and organic modifier effects), and detector settings. By explaining the rationale behind each experimental choice, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish reliable and reproducible HPLC methods for this important class of compounds.

Introduction: The Challenge of Analyzing 3-Benzofuranamine Derivatives

3-Benzofuranamine and its derivatives are heterocyclic aromatic amines that form the core structure of numerous pharmacologically active molecules. Accurate and precise quantification of these compounds and their related impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[4]

The primary challenge in the HPLC analysis of these basic compounds is their tendency to interact with residual silanol groups on the surface of conventional silica-based stationary phases.[2][3] These interactions, which are predominantly ionic, can lead to a number of chromatographic issues, including:

  • Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge, which complicates integration and reduces quantitative accuracy.[1][2][5]

  • Poor Reproducibility: Minor variations in mobile phase pH can significantly alter the ionization state of both the analyte and the silanol groups, leading to shifts in retention time.[1][6]

  • Low Resolution: Tailing peaks are broader, which can compromise the separation of closely eluting analytes.

This guide will systematically address these challenges by providing a robust framework for method development.

Foundational Strategy: Understanding the Analyte

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For a representative 3-benzofuranamine derivative, the key features influencing its chromatographic behavior are the basic amine group and the aromatic benzofuran core. The amine group's pKa is a critical parameter that dictates its ionization state at a given pH. While specific pKa values will vary with substitution, the general strategy will be to control the ionization of the primary amine to achieve optimal peak shape and retention.

HPLC Method Development Workflow

The development of a robust HPLC method is a multi-step process. The following workflow provides a logical progression from initial screening to a fully optimized method.

HPLC_Method_Development_Workflow Start Start: Define Analytical Goal (e.g., Purity, Assay) Analyte_Info Gather Analyte Information (pKa, Solubility, UV Spectra) Start->Analyte_Info Column_Selection Step 1: Column Selection (e.g., C18, Polar-Embedded) Analyte_Info->Column_Selection Mobile_Phase_Screening Step 2: Mobile Phase Screening (Organic Modifier & pH) Column_Selection->Mobile_Phase_Screening Optimization Step 3: Method Optimization (Gradient, Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Validation Step 4: Method Validation (as per ICH Guidelines) Optimization->Validation End Final Method Validation->End Silanol_Interaction cluster_low_ph Low pH (e.g., pH 2.5) cluster_mid_ph Mid pH (e.g., pH 5.0) Analyte_Low Analyte-NH3+ Silanol_Low Si-OH (Neutral) Result_Low Minimal Interaction Good Peak Shape Silanol_Low->Result_Low Repulsion/Weak Interaction Analyte_Mid Analyte-NH3+ Silanol_Mid Si-O- (Anionic) Analyte_Mid->Silanol_Mid Attraction Result_Mid Strong Ionic Interaction Peak Tailing Silanol_Mid->Result_Mid Causes Tailing

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 2,3-dihydro-6-methoxy-3-benzofuranamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3] Notably, certain benzofuran derivatives have demonstrated significant neuroprotective effects, positioning them as potential therapeutic leads for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] The introduction of various functional groups to the benzofuran ring system allows for the fine-tuning of its pharmacological profile.

This document provides a comprehensive guide to the in vitro evaluation of 2,3-dihydro-6-methoxy-3-benzofuranamine , a specific derivative of the benzofuran family. While direct biological data for this particular compound is emerging, its structural features suggest several plausible and compelling avenues for bioactivity screening. The protocols detailed herein are designed to rigorously assess its potential as a modulator of key enzymatic targets and cellular pathways implicated in neurological disorders and oncology.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like serotonin and dopamine.[6] Their inhibition is a validated therapeutic strategy for depression and Parkinson's disease.[7] Given the structural similarities of 2,3-dihydro-6-methoxy-3-benzofuranamine to known MAO inhibitors, assessing its activity against these enzymes is a primary step.

Scientific Rationale

The fluorometric assay described below quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[8] The test compound's ability to inhibit this reaction will be reflected in a decreased rate of fluorescence generation, allowing for the determination of its inhibitory potency (IC₅₀).

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Compound, Enzyme, Substrate) plate_setup 96-Well Plate Setup (Controls, Test Compound) reagent_prep->plate_setup pre_incubation Pre-incubation (Compound + Enzyme) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate Mix) pre_incubation->reaction_init incubation Incubation (Room Temperature, Dark) reaction_init->incubation readout Fluorescence Reading (Ex/Em = 530/585 nm) incubation->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: Workflow for the MAO Inhibition Assay.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Dye Reagent (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Clorgyline (selective MAO-A inhibitor)

  • Pargyline (selective MAO-B inhibitor)

  • 2,3-dihydro-6-methoxy-3-benzofuranamine (test compound)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 2,3-dihydro-6-methoxy-3-benzofuranamine in DMSO. Create a dilution series in MAO Assay Buffer to achieve a range of final assay concentrations.

  • Control Preparation: Prepare stock solutions of clorgyline and pargyline in a similar manner to serve as positive controls for MAO-A and MAO-B inhibition, respectively.

  • Sample Preparation: In a 96-well plate, aliquot 45 µL of diluted samples (e.g., cell lysates or purified enzyme) into duplicate wells. For each sample, prepare a control well by adding 5 µL of the respective selective inhibitor (clorgyline for MAO-A, pargyline for MAO-B) and a test well by adding 5 µL of the test compound at various concentrations.[8]

  • Master Reaction Mix: Prepare a master mix containing Assay Buffer, p-Tyramine, HRP, and the dye reagent.[8]

  • Assay Initiation and Incubation: Add 50 µL of the Master Reaction Mix to each well. Mix gently and incubate for 20-30 minutes at room temperature, protected from light.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation: MAO Inhibition

CompoundTargetIC₅₀ (µM)
2,3-dihydro-6-methoxy-3-benzofuranamineMAO-ATBD
2,3-dihydro-6-methoxy-3-benzofuranamineMAO-BTBD
Clorgyline (Control)MAO-AKnown Value
Pargyline (Control)MAO-BKnown Value

Section 2: Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[9] Its inhibition is a primary therapeutic approach for Alzheimer's disease.[10]

Scientific Rationale

The Ellman's method is a robust colorimetric assay for measuring AChE activity.[9][10] The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9][11] The rate of color formation is proportional to AChE activity, and inhibition of this process by the test compound can be quantified spectrophotometrically.[12]

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, Compound) plate_setup 96-Well Plate Setup (Blank, Controls, Test Compound) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Compound) plate_setup->pre_incubation reaction_init Reaction Initiation (Add ATCI) pre_incubation->reaction_init kinetic_read Kinetic Reading (Absorbance at 412 nm) reaction_init->kinetic_read rate_calc Calculate Reaction Rate (ΔAbs/min) kinetic_read->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Caption: Workflow for the AChE Inhibition Assay.

Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Donepezil or Galantamine (positive control inhibitors)

  • 2,3-dihydro-6-methoxy-3-benzofuranamine (test compound)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer.

  • Plate Setup: In a 96-well plate, set up the following in duplicate:

    • Blank: Buffer, DTNB, and ATCI (no enzyme).

    • Control (100% activity): Buffer, AChE solution, DTNB, and vehicle (e.g., DMSO).

    • Test Sample: Buffer, AChE solution, DTNB, and the test compound at various concentrations.[9]

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. Determine the percent inhibition and calculate the IC₅₀ value as described for the MAO assay.

Data Presentation: AChE Inhibition

CompoundIC₅₀ (µM)
2,3-dihydro-6-methoxy-3-benzofuranamineTBD
Donepezil (Control)Known Value

Section 3: Neuroprotection Assay

Benzofuran derivatives have been reported to possess neuroprotective properties.[4][13] This assay evaluates the ability of 2,3-dihydro-6-methoxy-3-benzofuranamine to protect neuronal cells from a cytotoxic insult.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay can quantify the protective effect of a compound against a neurotoxin.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cell_seeding Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate cell_adhesion Allow Cell Adhesion (24h incubation) cell_seeding->cell_adhesion compound_treatment Treat with Test Compound (2,3-dihydro-6-methoxy-3-benzofuranamine) cell_adhesion->compound_treatment toxin_exposure Induce Cytotoxicity (e.g., with H2O2 or glutamate) compound_treatment->toxin_exposure mtt_addition Add MTT Reagent toxin_exposure->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance (570 nm) formazan_solubilization->readout analysis Calculate Cell Viability (%) readout->analysis

Caption: Workflow for the MTT-based Neuroprotection Assay.

Protocol: MTT Assay for Neuroprotection

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Cell culture medium and supplements

  • Neurotoxin (e.g., hydrogen peroxide, glutamate, or MPP⁺)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,3-dihydro-6-methoxy-3-benzofuranamine for a predetermined pre-incubation period (e.g., 1-24 hours).

  • Induction of Cytotoxicity: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for the required duration to induce cell death.

  • MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Data Presentation: Neuroprotection

TreatmentConcentration (µM)Cell Viability (%)
Control (no toxin)-100
Toxin aloneSpecifyTBD
Toxin + Test CompoundConcentration 1TBD
Toxin + Test CompoundConcentration 2TBD
Toxin + Test CompoundConcentration 3TBD

Section 4: Anticancer Cytotoxicity Assay

The benzofuran scaffold is present in many compounds with demonstrated anticancer activity.[1][2] Therefore, it is prudent to screen 2,3-dihydro-6-methoxy-3-benzofuranamine for potential cytotoxic effects against various cancer cell lines.

Scientific Rationale

Similar to the neuroprotection assay, the MTT assay can be employed to assess the cytotoxic effects of a compound on cancer cells.[15][16] A reduction in the formazan product in treated cells compared to untreated controls indicates a decrease in cell viability, suggesting a cytotoxic or anti-proliferative effect.

Protocol: MTT Assay for Anticancer Cytotoxicity

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Doxorubicin or Paclitaxel (positive control cytotoxic agents)

  • 96-well tissue culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density for each cell line and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2,3-dihydro-6-methoxy-3-benzofuranamine. Include wells for untreated controls and a positive control drug.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution.

  • Absorbance Measurement: Read the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Anticancer Cytotoxicity

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7TBDKnown Value
HCT-116TBDKnown Value
A549TBDKnown Value

References

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  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

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Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Aminobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Harnessing the Antimicrobial Potential of 3-Aminobenzofurans

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the myriad of heterocyclic compounds, the benzofuran nucleus has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on a particularly promising subclass: 3-aminobenzofurans. The introduction of an amino group at the C-3 position of the benzofuran ring offers a unique handle for chemical modification, enabling the generation of diverse libraries of compounds with the potential for potent and selective antimicrobial activity.

This document provides a comprehensive technical guide for researchers engaged in the discovery and development of antimicrobial agents derived from 3-aminobenzofurans. It is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the drug discovery pipeline.

Section 1: The Chemistry of 3-Aminobenzofurans – Synthesis and Derivatization

The synthetic route to 3-aminobenzofuran derivatives is a critical first step in the drug discovery process. The choice of synthetic strategy can influence the accessible chemical space and the overall efficiency of the workflow. Several robust methods for the synthesis of the 3-aminobenzofuran core have been reported, each with its own advantages.

Key Synthetic Strategies

Modern synthetic methodologies allow for the efficient construction of the 3-aminobenzofuran scaffold. Notable approaches include:

  • Tandem SNAr-Cyclocondensation: This strategy involves the reaction of substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. It offers a rapid and efficient route to novel fluorinated 3-aminobenzofurans.[4][5]

  • Copper-Catalyzed Annulative Amination: This method utilizes the reaction of ortho-alkynylphenols with hydroxylamines in the presence of a copper catalyst, providing a direct route to 3-aminobenzofurans.[6]

  • Cascade Cyclization: Efficient cascade reactions can be employed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from readily available starting materials.[7]

  • Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization: This innovative approach enables the construction of 3-amino-2,3-dihydrobenzofuran derivatives under mild conditions.[7]

The selection of a particular synthetic route will depend on the desired substitution patterns on both the benzofuran ring and the amino group, as well as the availability of starting materials and reagents.

Representative Synthetic Protocol: Tandem SNAr-Cyclocondensation

This protocol provides a general procedure for the synthesis of 2,6-disubstituted 3-amino-4,5,7-trifluorobenzofurans, adapted from established methodologies.[4][5]

Materials:

  • Substituted 4-substituted perfluorobenzonitrile

  • α-Hydroxycarbonyl compound (e.g., hydroxyacetophenone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted perfluorobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.0 eq) in a minimal amount of anhydrous THF or DMF.

  • Add DBU (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (for THF) or 80 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminobenzofuran derivative.

  • Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like DBU is crucial for promoting the initial SNAr reaction and the subsequent intramolecular cyclization. The choice of solvent (THF or DMF) can influence the reaction rate and yield, with DMF often being preferred for less reactive substrates.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: - 4-Substituted Perfluorobenzonitrile - α-Hydroxycarbonyl Compound Reaction Tandem SNAr-Cyclocondensation (DBU, THF/DMF, Heat) Start->Reaction Reactants Purification Purification (Column Chromatography) Reaction->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Purified Product Product 3-Aminobenzofuran Derivative Characterization->Product Confirmed Structure

Caption: Synthetic workflow for 3-aminobenzofuran derivatives.

Section 2: Unraveling the Antimicrobial Action – Mechanism and Structure-Activity Relationship

A deep understanding of the mechanism of action (MoA) and the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents. While the precise MoA of 3-aminobenzofurans is still an active area of research, insights can be gleaned from studies on the broader benzofuran class.

Putative Mechanisms of Action

Benzofuran derivatives have been reported to exert their antimicrobial effects through various mechanisms, and it is likely that 3-aminobenzofuran analogs share some of these targets.[8] Potential molecular targets include:

  • Cell Membrane Disruption: The lipophilic nature of the benzofuran scaffold may facilitate its insertion into the microbial cell membrane, leading to a loss of integrity and subsequent cell death.

  • Enzyme Inhibition: Benzofurans have been shown to inhibit essential microbial enzymes. For instance, some derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability.

  • DNA Gyrase Inhibition: The structural resemblance of some benzofurans to known DNA gyrase inhibitors suggests that they may interfere with DNA replication.

The 3-amino group can significantly influence the compound's physicochemical properties, such as its polarity and basicity, which in turn can affect its ability to interact with specific molecular targets and penetrate the microbial cell envelope.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-aminobenzofuran scaffold is essential to delineate the key structural features required for potent antimicrobial activity. While specific SAR studies on 3-aminobenzofurans are emerging, general trends observed for benzofuran derivatives provide a valuable starting point.[8][9][10]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can modulate the electronic and steric properties of the molecule, influencing its target binding and pharmacokinetic profile. Electron-withdrawing or electron-donating groups can have a profound impact on activity.

  • Substitution at the C-2 Position: The substituent at the C-2 position can be varied to explore its influence on antimicrobial potency and spectrum.

  • Modification of the 3-Amino Group: The amino group itself can be primary, secondary, or tertiary, and can be acylated or incorporated into various heterocyclic systems. These modifications can dramatically alter the compound's biological activity.

A systematic approach to SAR, often guided by computational modeling, is crucial for optimizing the lead compounds.

Section 3: In Vitro Evaluation of Antimicrobial Efficacy – Protocols and Data Interpretation

Rigorous and standardized in vitro testing is the cornerstone of antimicrobial drug discovery. The following protocols are based on established methodologies and can be readily adapted for the evaluation of novel 3-aminobenzofuran derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Protocol: Broth Microdilution Assay

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • 3-Aminobenzofuran derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the 3-aminobenzofuran stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Incubate the plates at 35-37 °C for 16-20 hours for most bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

Data Presentation:

The results of MIC testing should be presented in a clear and organized manner to facilitate comparison between different compounds and microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aminobenzofuran Derivatives against Representative Microbial Pathogens

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
3-ABF-01Staphylococcus aureusGram-positive8Ciprofloxacin0.5
3-ABF-01Escherichia coliGram-negative32Ciprofloxacin0.25
3-ABF-01Candida albicansN/A (Fungus)16Fluconazole1
3-ABF-02Staphylococcus aureusGram-positive4Ciprofloxacin0.5
3-ABF-02Escherichia coliGram-negative16Ciprofloxacin0.25
3-ABF-02Candida albicansN/A (Fungus)8Fluconazole1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation Prep_Compounds Prepare Serial Dilutions of 3-Aminobenzofurans Inoculation Inoculate Microtiter Plate Prep_Compounds->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Reading Read Results (Visual or Spectrophotometric) Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Workflow for MIC determination via broth microdilution.

Section 4: Conclusion and Future Directions

3-Aminobenzofurans represent a promising and versatile scaffold for the development of novel antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and preliminary studies have demonstrated their potential to inhibit the growth of clinically relevant bacteria and fungi. The application notes and protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, evaluate, and optimize these compounds.

Future research in this area should focus on elucidating the specific molecular targets and mechanisms of action of 3-aminobenzofuran derivatives. A deeper understanding of their SAR will enable the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, promising lead compounds identified through in vitro screening should be advanced to in vivo models of infection to assess their therapeutic potential. The continued investigation of this exciting class of compounds holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

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  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. [Link]

  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. ResearchGate. [Link]

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Application Notes and Protocols for the Experimental Design and Study of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Benzofuranamine, 2,3-dihydro-6-methoxy- is a novel psychoactive substance (NPS) with a structural framework reminiscent of known serotonergic and dopaminergic modulators. The dihydrobenzofuran moiety is a key feature in a number of biologically active compounds, including some with hallucinogenic properties.[1][2][3][4] The presence of a methoxy group and an amine function further suggests potential interactions with monoamine neurotransmitter systems. This document provides a comprehensive experimental framework for researchers and drug development professionals to thoroughly characterize the pharmacological and behavioral profile of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for the study of psychoactive compounds.

Our approach is structured to first identify the molecular targets of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, then to characterize its functional activity at these targets, and finally to assess its behavioral effects in preclinical models. This systematic progression allows for a comprehensive understanding of the compound's mechanism of action and potential therapeutic or psychoactive effects.

Part 1: In Vitro Target Identification and Affinity Profiling

The initial step in characterizing any novel compound is to determine its primary molecular targets. Given the structural similarities of 3-benzofuranamine, 2,3-dihydro-6-methoxy- to known psychoactive agents, a primary screen should focus on key central nervous system (CNS) receptors and transporters.

Rationale for Target Selection

The chemical structure of 3-benzofuranamine, 2,3-dihydro-6-methoxy- suggests a high probability of interaction with monoamine systems. The 2,3-dihydrobenzofuran core is present in analogues of hallucinogenic phenethylamines.[2] Therefore, our primary screen will focus on serotonin (5-HT) and dopamine (D) receptors, as well as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Experimental Workflow for In Vitro Profiling

cluster_0 PART 1: In Vitro Target Identification Compound Compound Radioligand_Binding_Assays Radioligand Binding Assays (Primary Screen) Compound->Radioligand_Binding_Assays Test Compound Data_Analysis_Ki Data Analysis (Ki Determination) Radioligand_Binding_Assays->Data_Analysis_Ki Binding Data Target_Prioritization Prioritization of High-Affinity Targets Data_Analysis_Ki->Target_Prioritization Affinity Profile (Ki values)

Caption: Workflow for in vitro target identification and affinity profiling.

Protocol: Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the affinity (Ki) of 3-benzofuranamine, 2,3-dihydro-6-methoxy- for a panel of selected receptors and transporters.

Materials:

  • Test Compound: 3-benzofuranamine, 2,3-dihydro-6-methoxy-

  • Cell membranes or tissue homogenates expressing the target receptor/transporter (e.g., from CHO or HEK293 cells, or rat brain tissue).

  • Radioligands specific for each target (e.g., [³H]Ketanserin for 5-HT2A, [³H]Raclopride for D2).

  • Assay buffer (specific to each target, generally Tris-based buffers).[5]

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare assay buffer, radioligand solution, and membrane homogenates.

  • Assay Setup: In a 96-well plate, add assay buffer, membrane homogenate, and either vehicle, a known competitor (for non-specific binding), or the test compound at various concentrations.

  • Initiation of Reaction: Add the radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to reach equilibrium.[5]

  • Termination of Reaction: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Target Recommended Radioligand Expected Outcome
5-HT2A Receptor[³H]KetanserinDetermination of Ki value
5-HT1A Receptor[³H]8-OH-DPATDetermination of Ki value
Dopamine D2 Receptor[³H]RacloprideDetermination of Ki value
Serotonin Transporter (SERT)[³H]CitalopramDetermination of Ki value
Dopamine Transporter (DAT)[³H]WIN 35,428Determination of Ki value
Norepinephrine Transporter (NET)[³H]NisoxetineDetermination of Ki value

Part 2: In Vitro Functional Characterization

Once high-affinity targets are identified, the next crucial step is to determine the functional activity of 3-benzofuranamine, 2,3-dihydro-6-methoxy- at these targets. Is it an agonist, antagonist, or allosteric modulator?

Rationale for Functional Assays

Functional assays provide information on the efficacy of the compound, which is essential for understanding its pharmacological profile. For G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, common functional readouts include second messenger accumulation (e.g., cAMP, inositol phosphates) or β-arrestin recruitment.[6] For transporters, uptake inhibition assays are standard.

Experimental Workflow for Functional Characterization

cluster_1 PART 2: In Vitro Functional Characterization High_Affinity_Targets High-Affinity Targets (from Part 1) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux, Transporter Uptake) High_Affinity_Targets->Functional_Assays Select Targets Data_Analysis_EC50_IC50 Data Analysis (EC50/IC50 & Emax Determination) Functional_Assays->Data_Analysis_EC50_IC50 Functional Data Functional_Profile Determination of Functional Profile (Agonist, Antagonist, etc.) Data_Analysis_EC50_IC50->Functional_Profile Potency & Efficacy

Caption: Workflow for in vitro functional characterization of the compound.

Protocol: cAMP Inhibition Assay for D2 Receptors

This protocol is designed to assess the agonist or antagonist activity of the test compound at the dopamine D2 receptor, which is a Gi/o-coupled receptor.[6][7]

Materials:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

  • Test Compound: 3-benzofuranamine, 2,3-dihydro-6-methoxy-

  • Forskolin (an adenylyl cyclase activator).

  • A cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture and Plating: Culture the D2R-expressing cells and seed them into 96- or 384-well plates.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a known D2R agonist (e.g., quinpirole) at its EC80 concentration.

  • Stimulation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 and Emax.

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Protocol: Neurotransmitter Transporter Uptake Assay

This protocol measures the ability of the test compound to inhibit the uptake of a fluorescent or radiolabeled substrate into cells expressing a specific monoamine transporter.[8][9][10][11]

Materials:

  • MDCK-II or other suitable cells expressing the human SERT, DAT, or NET.

  • Test Compound: 3-benzofuranamine, 2,3-dihydro-6-methoxy-

  • A fluorescent or radiolabeled substrate for the specific transporter (e.g., a fluorescent dopamine analog for DAT).[9]

  • A known inhibitor for each transporter as a positive control (e.g., desipramine for NET).[8]

  • Assay buffer.

  • A fluorescence plate reader or scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well plate.

  • Compound Incubation: Add serial dilutions of the test compound or a known inhibitor to the cells and incubate.

  • Substrate Addition: Add the fluorescent or radiolabeled substrate to each well.

  • Uptake: Incubate the plate to allow for substrate uptake into the cells.

  • Measurement:

    • Fluorescent Substrate: Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.[9]

    • Radiolabeled Substrate: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of substrate uptake against the log concentration of the test compound to determine the IC50 value.

Part 3: Electrophysiological Characterization

Electrophysiology, particularly the patch-clamp technique, provides a high-resolution analysis of how the test compound affects the electrical properties of neurons.[12][13][14][15]

Rationale for Electrophysiology

If the in vitro functional assays indicate agonist or antagonist activity at ionotropic receptors or modulation of ion channels, electrophysiology is the gold standard for confirming and further characterizing these effects. For GPCRs, electrophysiology can reveal downstream effects on neuronal excitability.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to study the effects of 3-benzofuranamine, 2,3-dihydro-6-methoxy- on neuronal ion channels and membrane potential.[12][13][16]

Materials:

  • Cultured neurons or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF) and internal pipette solution.

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass micropipettes.

  • Test compound.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons for recording.

  • Pipette Pulling and Filling: Pull glass micropipettes to a resistance of 4-8 MΩ and fill with internal solution.

  • Obtaining a Seal: Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.[12][16]

  • Recording:

    • Voltage-Clamp Mode: Hold the membrane potential constant and record ionic currents before, during, and after application of the test compound. This is useful for studying effects on specific ion channels.

    • Current-Clamp Mode: Inject a known amount of current and record changes in the membrane potential. This is useful for studying effects on neuronal excitability and action potential firing.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the compound on neuronal electrical properties.

Part 4: In Vivo Behavioral Pharmacology

Behavioral assays in animal models are essential for understanding the psychoactive effects of a novel compound and its potential for hallucinogenic or other subjective effects in humans.[17][18][19]

Rationale for Behavioral Assays

Based on the in vitro profile, specific behavioral assays can be chosen to test hypotheses about the compound's in vivo effects. For compounds with affinity for the 5-HT2A receptor, the head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential.[20][21][22][23][24][25] The drug discrimination paradigm is another powerful tool to assess the subjective effects of a drug.[17][26][27][28][29][30]

Experimental Workflow for In Vivo Behavioral Studies

cluster_2 PART 4: In Vivo Behavioral Pharmacology In_Vitro_Profile In Vitro Profile (from Parts 1, 2, 3) Behavioral_Assay_Selection Behavioral Assay Selection (e.g., Head-Twitch, Drug Discrimination) In_Vitro_Profile->Behavioral_Assay_Selection Guide Selection Dose_Response_Studies Dose-Response Studies in Rodents Behavioral_Assay_Selection->Dose_Response_Studies Data_Analysis_Behavioral_Effects Data Analysis of Behavioral Effects Dose_Response_Studies->Data_Analysis_Behavioral_Effects Psychoactive_Profile Characterization of Psychoactive Profile Data_Analysis_Behavioral_Effects->Psychoactive_Profile

Caption: Workflow for in vivo behavioral pharmacology studies.

Protocol: Head-Twitch Response (HTR) Assay

This assay quantifies a rapid, involuntary head movement in rodents, which is a reliable behavioral marker for 5-HT2A receptor activation and potential hallucinogenic effects.[20][24][25]

Materials:

  • Male C57BL/6J mice.

  • Test Compound: 3-benzofuranamine, 2,3-dihydro-6-methoxy-

  • Vehicle (e.g., sterile saline).

  • A magnetometer system for automated HTR measurement (optional but recommended for objectivity).[20]

  • Small neodymium magnets for surgical implantation.

Procedure:

  • Surgical Preparation (if using magnetometer): Anesthetize the mice and surgically implant a small magnet onto the skull. Allow for a recovery period of at least one week.[20]

  • Habituation: Place the mice in the testing chambers and allow them to habituate for at least 30 minutes before drug administration.[20]

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Data Recording: Immediately after injection, begin recording head-twitch responses for a predetermined period (typically 30-60 minutes). This can be done by a trained observer or automatically with a magnetometer system.

  • Data Analysis: Quantify the total number of head twitches for each animal. Analyze the data to determine if there is a dose-dependent increase in HTR frequency. Calculate the ED50 if a clear dose-response relationship is observed.

Protocol: Drug Discrimination Assay

This assay assesses the subjective effects of the test compound by determining if it substitutes for a known psychoactive drug in trained animals.[26][27][28]

Materials:

  • Rats or mice.

  • Standard two-lever operant conditioning chambers.

  • A known training drug with a specific subjective effect (e.g., a 5-HT2A agonist like DOI or LSD, or a stimulant like cocaine, depending on the hypothesized effect of the test compound).

  • Test Compound: 3-benzofuranamine, 2,3-dihydro-6-methoxy-

  • Food pellets for reinforcement.

Procedure:

  • Training Phase:

    • Train the animals to press one lever for a food reward after being administered the training drug.

    • Train the same animals to press a different lever for a food reward after being administered the vehicle.

    • Continue training until the animals reliably press the correct lever based on the drug state.

  • Testing Phase:

    • Administer various doses of the test compound to the trained animals.

    • Place the animals in the operant chambers and record which lever they press.

    • Full substitution is observed if the animals predominantly press the drug-associated lever.

  • Data Analysis: Calculate the percentage of responses on the drug-associated lever for each dose of the test compound. A dose-dependent increase in responding on the drug-associated lever indicates that the test compound has subjective effects similar to the training drug.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and logical framework for the characterization of the novel compound 3-benzofuranamine, 2,3-dihydro-6-methoxy-. By systematically progressing from in vitro target identification and functional characterization to in vivo behavioral pharmacology, researchers can build a detailed understanding of its mechanism of action and psychoactive properties. The provided protocols are based on established and validated methods in the field of neuroscience and pharmacology, ensuring the generation of robust and reliable data.

References

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Purifying 3-Benzofuranamine, 2,3-Dihydro-6-Methoxy-: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, a key intermediate in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this chiral amine, which is crucial for ensuring the efficacy and safety of downstream applications.

Introduction: The Importance of Purity

3-Benzofuranamine, 2,3-dihydro-6-methoxy- is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In drug development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the ability to isolate a single enantiomer in high purity is of paramount importance.

This guide will explore several field-proven techniques for the purification of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, focusing on methods that address both chemical and stereochemical purity. We will delve into the principles behind each technique and provide step-by-step protocols to enable successful implementation in the laboratory.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. These can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of aromatic amines can include unreacted starting materials, by-products from the reaction, and residual solvents.[1] For 3-benzofuranamine, 2,3-dihydro-6-methoxy-, potential impurities could include the corresponding ketone precursor, over-alkylated products, and regioisomers.

Impurity Type Potential Source Impact on Purity
Unreacted Starting MaterialsIncomplete reactionAffects chemical purity and downstream reactions.
Reaction By-productsSide reactions during synthesisCan have similar properties to the target compound, making purification challenging.
Enantiomeric ImpurityNon-stereoselective synthesisAffects stereochemical purity and biological activity.
Residual SolventsIncomplete removal after reaction or work-upCan interfere with characterization and downstream applications.[1]
Degradation ProductsInstability of the compoundCan form over time, especially if not stored properly.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve the desired level of purity. The general workflow for purifying 3-benzofuranamine, 2,3-dihydro-6-methoxy- typically involves an initial work-up to remove bulk impurities, followed by one or more chromatographic or crystallization steps to isolate the desired compound in high purity.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid-Base Extraction) Crude->Workup Removal of bulk impurities Chromatography Flash Column Chromatography Workup->Chromatography Separation of closely related impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing and chiral resolution Pure Pure Product (>99% Purity) Recrystallization->Pure

Caption: General purification workflow for 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Detailed Protocols

Initial Work-up: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[2][3] By converting the amine into its water-soluble salt, it can be selectively extracted into an aqueous phase, leaving non-basic impurities in the organic phase.

Principle: The basic nitrogen atom of the amine can be protonated by an acid to form an ammonium salt. This salt is typically soluble in water, while neutral organic impurities remain in the organic solvent. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (HCl). Repeat the extraction two to three times to ensure complete protonation and transfer of the amine into the aqueous layer.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is greater than 10.[3] This will deprotonate the ammonium salt and regenerate the free amine.

  • Extract the free amine from the aqueous layer with fresh organic solvent (e.g., DCM). Repeat the extraction three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.

AcidBaseExtraction Start Crude Mixture in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral/Acidic Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Amine Salt) Separate1->Aqueous1 AddBase Add Aqueous Base (e.g., 2M NaOH) Aqueous1->AddBase Separate2 Separate Layers AddBase->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Amine) Separate2->Organic2

Caption: Workflow for acid-base extraction of 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds based on their polarity.[4] For amines, which can interact strongly with the acidic silica gel, modifications to the standard procedure are often necessary to achieve good separation and prevent peak tailing.

Principle: The components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Protocol for Normal-Phase Chromatography:

  • Stationary Phase Selection: Standard silica gel can be used, but for basic amines, amine-functionalized silica or basic alumina can be advantageous to minimize tailing.[5]

  • Mobile Phase Selection: A common mobile phase for amines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] To prevent peak tailing on standard silica, it is highly recommended to add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et₃N), to the mobile phase.[7][8]

  • Sample Loading: Dissolve the partially purified amine in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorbing the sample onto a small amount of silica gel before loading it onto the column can improve resolution.

  • Elution: Run the column with the chosen mobile phase, collecting fractions and monitoring the elution by thin-layer chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Recommended Starting Conditions:

Parameter Recommendation Rationale
Stationary Phase Silica gel (with Et₃N in mobile phase) or Amine-functionalized silicaNeutralizes acidic sites on silica, preventing peak tailing.[7]
Mobile Phase Hexanes:Ethyl Acetate (e.g., 70:30) + 0.5% Et₃NGood starting point for many aromatic amines.[6]
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe benzofuran ring is UV active, and the amine can be visualized with an appropriate stain.
Recrystallization for Final Polishing and Chiral Resolution

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[9] For chiral compounds, diastereomeric salt formation followed by recrystallization is a classical and effective method for separating enantiomers.[10]

Principle of Diastereomeric Salt Resolution: A racemic mixture of the amine is reacted with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11]

Protocol for Diastereomeric Salt Recrystallization:

  • Resolving Agent Selection: Choose an enantiomerically pure chiral acid. Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.[11]

  • Salt Formation: Dissolve the racemic 3-benzofuranamine, 2,3-dihydro-6-methoxy- in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, warming gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a base like sodium hydroxide to a pH > 10.[10]

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent as described in the acid-base extraction protocol.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the purified amine using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.

Solvent Selection for Recrystallization:

Solvent Properties Considerations
Ethanol/Methanol Good solvating power for amines and their salts.May need to be used in combination with a less polar co-solvent.
Acetone Can be effective for crystallizing amine salts.Lower boiling point, handle with care.
Ethyl Acetate/Hexanes A less polar system that can be used for the free base.The free amine may be an oil at room temperature, making crystallization challenging.

Conclusion

The purification of 3-benzofuranamine, 2,3-dihydro-6-methoxy- to a high degree of chemical and stereochemical purity is a critical step in its use as a pharmaceutical intermediate. By employing a systematic approach that combines acid-base extraction for initial cleanup, flash column chromatography for the separation of closely related impurities, and diastereomeric salt recrystallization for chiral resolution, researchers can obtain the desired enantiomer in high purity. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy.

References

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formulation of 2,3-dihydro-6-methoxy-3-benzofuranamine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Strategic Approach to the Formulation of 2,3-dihydro-6-methoxy-3-benzofuranamine for In Vivo Preclinical Studies

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and drug discovery.

Abstract: This guide provides a comprehensive framework for the systematic development of formulations for the novel research compound, 2,3-dihydro-6-methoxy-3-benzofuranamine, intended for in vivo evaluation. Recognizing that a "one-size-fits-all" vehicle is rarely optimal, we eschew a single protocol in favor of a decision-based workflow. The core of this document is a detailed pre-formulation assessment strategy designed to characterize the physicochemical properties of the active pharmaceutical ingredient (API). Based on the outcomes of this characterization—specifically aqueous solubility, pH-dependent effects, and stability—we present tailored protocols for developing simple solutions, co-solvent systems, and suspensions. This approach ensures the selection and preparation of a scientifically sound and stable vehicle, maximizing drug exposure and generating reliable, reproducible data in preclinical efficacy, pharmacokinetic, and toxicology studies.[1][2]

Section 1: The Imperative of Pre-Formulation Assessment

Before any in vivo administration, a thorough understanding of the API's physicochemical properties is paramount.[1] This pre-formulation stage is not merely a preliminary step but the foundation upon which a successful and reproducible study is built. The presence of a primary amine functional group in 2,3-dihydro-6-methoxy-3-benzofuranamine strongly suggests that its properties, particularly solubility, will be pH-dependent.[3] The initial characterization workflow is outlined below.

Diagram: Pre-Formulation Assessment Workflow

Preformulation_Workflow cluster_0 Phase 1: API Characterization cluster_1 Phase 2: Data Analysis & Strategy Selection cluster_2 Phase 3: Formulation Development API Receive API: 2,3-dihydro-6-methoxy-3-benzofuranamine Solubility Solubility Screening (pH 2, 7.4, 9) (Common Vehicles) API->Solubility pKa_LogP Determine pKa & LogP API->pKa_LogP Stability Preliminary Stability (pH, Light, Oxidation) API->Stability Analysis Analyze Physicochemical Data Solubility->Analysis pKa_LogP->Analysis Stability->Analysis Decision Select Formulation Strategy Analysis->Decision Aqueous Aqueous Solution (pH-adjusted) Decision->Aqueous High Solubility at Target pH Cosolvent Co-solvent System Decision->Cosolvent Low Aqueous, High Organic Solubility Suspension Suspension Decision->Suspension Low Overall Solubility

Caption: Workflow for API characterization and formulation selection.

Essential Physicochemical Characterization

A small amount of the API should be dedicated to determining the parameters in the table below. These data points are critical for making an informed decision on the formulation strategy.[4]

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility Shake-flask method in buffers (e.g., pH 2.0, 7.4, 9.0)The amine group suggests solubility will be lowest at high pH and highest at low pH where it is protonated. This dictates if pH adjustment alone can achieve the target concentration.
pKa Potentiometric titration or UV-spectrophotometryKnowing the pKa is essential for selecting the appropriate buffer and predicting the pH at which the compound may precipitate from solution.[4]
LogP / LogD Shake-flask (octanol/water) or HPLC methodIndicates the lipophilicity of the compound. A high LogP (>3) may suggest poor aqueous solubility and a higher likelihood of needing co-solvents or lipid-based systems.[4]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the compound's purity and solid-state energy, which can influence solubility and dissolution rate.[4]
Chemical Stability HPLC analysis of API in various pH buffers over timeAssesses degradation. If the compound is unstable at acidic pH, using a simple acidic vehicle for solubilization may not be feasible for longer studies.

Section 2: Formulation Strategies & Vehicle Selection

The data from the pre-formulation assessment directly guides the choice of vehicle. The goal is to create a homogenous, stable system that allows for accurate and reproducible dosing.[5]

Diagram: Formulation Selection Logic

Formulation_Selection Start Required Dose Conc. (e.g., 10 mg/mL) Solubility_Check Is solubility in aqueous buffer (pH 3-7.4) > 10 mg/mL? Start->Solubility_Check Organic_Sol_Check Is solubility in PEG 400 or DMSO > 50 mg/mL? Solubility_Check->Organic_Sol_Check No Aqueous_Formulation Strategy 1: pH-Adjusted Aqueous Solution Solubility_Check->Aqueous_Formulation Yes Cosolvent_Formulation Strategy 2: Co-Solvent System Organic_Sol_Check->Cosolvent_Formulation Yes Suspension_Formulation Strategy 3: Aqueous Suspension Organic_Sol_Check->Suspension_Formulation No

Caption: Decision tree for selecting a formulation strategy.

Common Preclinical Vehicles

The choice of excipients must prioritize safety and inertness, ensuring they do not interfere with the study's outcome or cause adverse toxicological events.[4][6]

Vehicle TypeCompositionPrimary Use CaseKey Considerations
Aqueous Solution Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Compounds with sufficient aqueous solubility (>1 mg/mL). Ideal for IV administration.[7]Must be sterile and isotonic for parenteral routes. pH must be controlled to prevent precipitation.
Co-Solvent System 10% DMSO, 40% PEG 400, 50% WaterWater-insoluble compounds. Common for oral (PO) and some parenteral routes (IP, SC).[6]Potential for API precipitation upon dilution in vivo. Excipient toxicity at high concentrations. Not ideal for IV.
Aqueous Suspension 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in WaterVery poorly soluble compounds. Primarily for oral (PO) administration.[1]Requires particle size control and uniform dispersion. Physical stability (settling) must be managed.
Lipid-Based Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)Highly lipophilic compounds (LogP > 4). For PO, SC, or IM routes.[6]Potential for slow or variable absorption. Must be stable against oxidation.

Section 3: Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the empirical data obtained in Section 1. All preparations should be performed in a clean environment using appropriate personal protective equipment.

Protocol 1: Preparation of a Co-Solvent Formulation for Oral (PO) Administration

This protocol is suitable if the API has poor aqueous solubility but is soluble in water-miscible organic solvents.

Objective: To prepare a 10 mg/mL solution in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.

Materials:

  • 2,3-dihydro-6-methoxy-3-benzofuranamine (API)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG 400), NF grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile glass vials, magnetic stir bar, analytical balance, volumetric pipettes

Procedure:

  • Weigh API: Accurately weigh the required amount of API. For 10 mL of a 10 mg/mL solution, weigh 100 mg of API into a sterile glass vial.

  • Initial Solubilization: Add 1.0 mL of DMSO to the vial. Place a magnetic stir bar in the vial and stir on a stir plate until the API is fully dissolved. Gentle warming (<40°C) may be applied if necessary.

  • Add Co-solvent: Add 4.0 mL of PEG 400 to the solution. Continue stirring until the mixture is homogenous. The solution should remain clear.

  • Add Aqueous Phase: Slowly add 5.0 mL of saline to the vial while stirring continuously. Crucial Step: Observe carefully for any signs of precipitation (cloudiness). If precipitation occurs, the formulation is not viable at this concentration and a different vehicle or lower concentration must be explored.

  • Finalization: Once a clear, homogenous solution is obtained, stir for an additional 15-20 minutes to ensure uniformity.

  • Quality Control: Visually inspect the final solution against a light and dark background for clarity and any particulate matter. Measure the final pH. Store protected from light, typically at 2-8°C.

Protocol 2: Preparation of an Aqueous Suspension for Oral (PO) Administration

This is the method of choice for compounds with low solubility in both aqueous and common organic solvents.

Objective: To prepare a 10 mg/mL suspension in 0.5% w/v Methylcellulose.

Materials:

  • 2,3-dihydro-6-methoxy-3-benzofuranamine (API)

  • Methylcellulose (e.g., 400 cP)

  • Purified Water or Water for Injection (WFI)

  • Mortar and pestle, magnetic stir plate, analytical balance, graduated cylinders

Procedure:

  • Prepare Vehicle: To prepare 10 mL of 0.5% Methylcellulose, heat ~5 mL of purified water to 60-70°C. In a separate beaker, weigh 50 mg of methylcellulose. Add the hot water to the methylcellulose and stir to disperse the powder. Add the remaining 5 mL of water as cold water or ice and continue to stir on a magnetic stir plate in a cold bath until a clear, viscous solution forms.

  • Weigh API: Accurately weigh 100 mg of API.

  • Particle Size Reduction (Optional but Recommended): If the API consists of large crystals, gently grind it in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension homogeneity.

  • Wetting the API: Transfer the API powder to a clean glass vial. Add a small amount (~0.5 mL) of the methylcellulose vehicle to the powder to form a thick, smooth paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Geometric Dilution: Gradually add the remaining methylcellulose vehicle to the paste in small portions, stirring continuously and thoroughly after each addition.

  • Finalization: Once all the vehicle has been added, cap the vial and stir with a magnetic stirrer for at least 30-60 minutes to ensure uniform distribution.

  • Quality Control: Visually inspect for homogeneity. A well-prepared suspension should appear uniform and have no large clumps. It must be stirred vigorously before each dose is withdrawn to ensure dose accuracy.

Protocol 3: Preparation of a pH-Adjusted Solution for Intravenous (IV) Administration

This protocol is only viable if the API is sufficiently soluble in an aqueous vehicle at a physiologically compatible pH (typically pH 4-9).

Objective: To prepare a 2 mg/mL solution in 5% Dextrose in Water (D5W), pH adjusted.

Materials:

  • 2,3-dihydro-6-methoxy-3-benzofuranamine (or its hydrochloride salt, if available)

  • 5% Dextrose Injection, USP (D5W)

  • 1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, pyrogen-free vials; 0.22 µm sterile syringe filter; pH meter

Procedure:

  • Weigh API: Aseptically weigh 20 mg of API into a sterile vial.

  • Initial Dissolution: Add approximately 8 mL of D5W to the vial. Stir with a sterile magnetic stir bar. The compound will likely have low solubility initially.

  • pH Adjustment: While stirring and monitoring with a calibrated pH meter, add 1N HCl dropwise. The amine group will become protonated, increasing solubility. Continue adding acid until the API is fully dissolved and the solution is clear.

  • Final Volume and pH Check: Once dissolved, add D5W to reach the final volume of 10 mL. Check the final pH. If necessary, adjust to the desired target pH (e.g., pH 4.5-5.5) using 1N HCl or 1N NaOH. Ensure the solution remains clear. A pH too close to the pKa or higher may cause precipitation.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a final sterile, pyrogen-free vial. This step is mandatory for all IV formulations to ensure sterility and remove any undissolved micro-precipitates.[5]

  • Quality Control: Perform a final visual inspection for clarity and particulates. Label appropriately with compound name, concentration, vehicle, and preparation date.

Section 4: Formulation Stability and Handling

A prepared formulation is not assumed to be stable indefinitely. For preclinical studies, short-term stability should be confirmed.[8]

  • Use-Time Stability: The prepared formulation should be visually inspected for any signs of precipitation or color change before each use.

  • Storage: Most formulations should be stored at 2-8°C and protected from light to minimize degradation. Suspensions may need to be stored at room temperature to prevent changes in viscosity.

  • Homogeneity (Suspensions): Suspensions must be mixed thoroughly (e.g., by vortexing or inverting) immediately before withdrawing each dose to ensure the animal receives the correct amount of API.

By following this strategic, data-driven approach, researchers can develop a robust and appropriate formulation for 2,3-dihydro-6-methoxy-3-benzofuranamine, leading to more reliable and interpretable in vivo study results.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
  • Routes of administration. (n.d.). ERBC Group.
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals.
  • Preclinical Formulation Development. (n.d.). SGS.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-30.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • Excipients for Parenterals. (n.d.).
  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy-. As a key intermediate in the development of various pharmacologically active compounds, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Introduction to the Synthetic Strategy

The synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy- typically proceeds through a multi-step sequence, commencing with the cyclization of a substituted phenoxyacetic acid to form the key intermediate, 6-methoxy-2,3-dihydrobenzofuran-3-one. This ketone then serves as the precursor for the introduction of the amine functionality. Two primary and reliable routes for this transformation are:

  • One-Pot Reductive Amination: A direct conversion of the ketone to the amine in the presence of an ammonia source and a reducing agent.

  • Two-Step Oximation and Reduction: Formation of an oxime intermediate from the ketone, followed by its reduction to the desired primary amine.

This guide will address potential issues and optimization strategies for both pathways.

Visualizing the Synthetic Pathways

Synthetic Pathways cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Amination Routes cluster_3 Final Product 2-hydroxy-4-methoxyphenylacetic_acid 2-hydroxy-4-methoxyphenylacetic acid 6-methoxy-2,3-dihydrobenzofuran-3-one 6-methoxy-2,3-dihydrobenzofuran-3-one 2-hydroxy-4-methoxyphenylacetic_acid->6-methoxy-2,3-dihydrobenzofuran-3-one Intramolecular Cyclization Reductive_Amination One-Pot Reductive Amination 6-methoxy-2,3-dihydrobenzofuran-3-one->Reductive_Amination Oximation_Reduction Two-Step Oximation & Reduction 6-methoxy-2,3-dihydrobenzofuran-3-one->Oximation_Reduction Final_Product 3-benzofuranamine, 2,3-dihydro-6-methoxy- Reductive_Amination->Final_Product Oximation_Reduction->Final_Product

Caption: Overview of the primary synthetic routes to 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for the successful cyclization of 2-hydroxy-4-methoxyphenylacetic acid to 6-methoxy-2,3-dihydrobenzofuran-3-one?

A1: The intramolecular cyclization is a crucial step that dictates the overall yield of the synthesis. The most critical parameters are the choice of dehydrating agent and the reaction temperature. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[1] Maintaining a consistent temperature, typically between 90-110°C, is vital. Insufficient heat can lead to an incomplete reaction, while excessive temperatures may promote side reactions and decomposition.

Q2: I am observing a low yield in my reductive amination step. What are the likely causes?

A2: Low yields in one-pot reductive amination are often attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine intermediate may be slow or incomplete. The presence of a mild acid catalyst can sometimes facilitate this step.[2][3]

  • Competitive Reduction of the Ketone: The reducing agent might reduce the starting ketone to the corresponding alcohol (6-methoxy-2,3-dihydrobenzofuran-3-ol) before the imine is formed.[4] To mitigate this, a less reactive reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is recommended over stronger agents like sodium borohydride (NaBH₄) when performing a one-pot reaction.[5][6]

  • Degradation of the Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions. Ensure anhydrous conditions and control the pH of the reaction mixture.

Q3: My final product is difficult to purify. What are the common impurities?

A3: Purification challenges often arise from the presence of closely related side products. Common impurities include:

  • Unreacted Starting Material: Incomplete conversion of 6-methoxy-2,3-dihydrobenzofuran-3-one.

  • The Corresponding Alcohol: 6-methoxy-2,3-dihydrobenzofuran-3-ol, formed from the reduction of the ketone.

  • Dimeric or Oligomeric Byproducts: These can form under certain reaction conditions, especially if the reaction is overheated or run for an extended period.

  • Secondary Amine: If the newly formed primary amine reacts with another molecule of the ketone and is subsequently reduced.

Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating the desired amine from less polar impurities.

Troubleshooting Guide

Problem 1: Low Yield in the Synthesis of 6-methoxy-2,3-dihydrobenzofuran-3-one
Symptom Potential Cause Troubleshooting Action
Incomplete reaction (TLC shows significant starting material) Insufficient reaction time or temperature.Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by TLC until the starting material is consumed.
Ineffective dehydrating agent.Ensure the polyphosphoric acid (PPA) is of good quality and has not absorbed atmospheric moisture. Consider using freshly opened or properly stored PPA.
Formation of dark, tarry side products Reaction temperature is too high.Reduce the reaction temperature. A controlled heating mantle with a temperature probe is recommended for precise temperature management.
Presence of impurities in the starting material.Purify the 2-hydroxy-4-methoxyphenylacetic acid by recrystallization before use.
Problem 2: Challenges in the One-Pot Reductive Amination
Symptom Potential Cause Troubleshooting Action
Major side product is the corresponding alcohol The reducing agent is too reactive.Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6]
Imine formation is slow.Consider a two-step procedure: first, form the imine by reacting the ketone with the ammonia source (e.g., ammonium acetate) with azeotropic removal of water, then add the reducing agent.
Low conversion to the desired amine Inactive reducing agent.Use a fresh batch of the reducing agent. Some borohydride reagents can degrade upon storage.
Suboptimal pH.The formation of the iminium ion is pH-dependent. A slightly acidic medium is often optimal. The addition of a catalytic amount of acetic acid can be beneficial.[2][3]
Problem 3: Issues with the Oximation and Reduction Route
Symptom Potential Cause Troubleshooting Action
Incomplete formation of the oxime Suboptimal pH for condensation.The reaction of a ketone with hydroxylamine is typically favored under slightly acidic conditions. Adjust the pH of the reaction mixture accordingly.
Reversibility of the reaction.Ensure that the water formed during the reaction is effectively removed, for example, by using a Dean-Stark apparatus.
Low yield in the reduction of the oxime Over-reduction leading to cleavage of the N-O bond.The choice of reducing agent is critical. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel can be effective.[7] Some hydride reagents can also be used, but conditions need to be carefully controlled to avoid over-reduction.
Incomplete reduction.Increase the catalyst loading or the hydrogen pressure during catalytic hydrogenation. If using a chemical reducing agent, increase the stoichiometry.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2,3-dihydrobenzofuran-3-one
  • To a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (10 equivalents by weight to the starting material).

  • Heat the PPA to 90°C with stirring.

  • Slowly add 2-hydroxy-4-methoxyphenylacetic acid (1.0 equivalent) in portions to the hot PPA.

  • Increase the temperature to 100-110°C and stir for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 1 Start Start Step1 1. Heat PPA to 90°C Start->Step1 Step2 2. Add 2-hydroxy-4-methoxyphenylacetic acid Step1->Step2 Step3 3. Heat to 100-110°C for 2-3h Step2->Step3 Step4 4. Monitor by TLC Step3->Step4 Step5 5. Quench on ice Step4->Step5 Step6 6. Extract with organic solvent Step5->Step6 Step7 7. Wash with NaHCO3 and brine Step6->Step7 Step8 8. Dry and concentrate Step7->Step8 Step9 9. Purify Step8->Step9 End End Step9->End

Caption: Workflow for the synthesis of 6-methoxy-2,3-dihydrobenzofuran-3-one.

Protocol 2: One-Pot Reductive Amination
  • Dissolve 6-methoxy-2,3-dihydrobenzofuran-3-one (1.0 equivalent) in an anhydrous solvent such as methanol or 1,2-dichloroethane.

  • Add an ammonia source, such as ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Protocol 2 Start Start Step1 1. Dissolve ketone in anhydrous solvent Start->Step1 Step2 2. Add ammonia source Step1->Step2 Step3 3. Stir for 30 min at RT Step2->Step3 Step4 4. Cool to 0°C Step3->Step4 Step5 5. Add STAB Step4->Step5 Step6 6. Stir for 12-24h at RT Step5->Step6 Step7 7. Monitor by TLC Step6->Step7 Step8 8. Quench with NaHCO3 Step7->Step8 Step9 9. Extract, dry, and concentrate Step8->Step9 Step10 10. Purify Step9->Step10 End End Step10->End

Caption: Workflow for the one-pot reductive amination.

References

  • Synthesis of 3-aminobenzofuran derivatives and our contributions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • WO2014071596A1 - Preparation method for 3-(α-methoxy) methylenebenzofuran-2(3h)-ketone - Google Patents. (n.d.).
  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[8]-benzofuro-[2,3-c]. (2002). Molecules, 7(4), 353-363.

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2022). Molbank, 2022(4), M1483.
  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors. (2020). Retrieved January 16, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(15), 3725.
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • (PDF) Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (2003). ARKIVOC, 2003(6), 49-61.
  • Reactions of benzofurazan oxide with amines—I. (1979). Tetrahedron, 35(5), 681-685.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020).
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. (2023). Molecules, 28(21), 7380.
  • Question about reductive amination reaction procedure : r/Chempros. (2023). Reddit. Retrieved January 16, 2026, from [Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). Chemistry – A European Journal, 28(1).
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 969992.
  • ChemInform Abstract: New Approach to Oximes Through Reduction of Nitro Compounds Enabled by Visible Light Photoredox C
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry, 7(26), 4346-4357.
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (PDF) A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. (2008).
  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. (2023). Chemical Society Reviews, 52(2), 558-583.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amin
  • What's wrong with my reductive amination? I barely got any product. (2023). Reddit. Retrieved January 16, 2026, from [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. (2021).

Sources

Technical Support Center: Synthesis of 3-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminobenzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis. The information provided is based on established literature and practical experience in our application laboratories.

Introduction: The Synthetic Challenge

3-Aminobenzofurans are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis can be challenging, often plagued by issues such as low yields, undesired side reactions, and difficult purifications. This guide aims to provide practical solutions to these problems, enabling you to optimize your synthetic routes and obtain your target compounds with higher efficiency and purity.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Issue 1: Low or No Product Yield

Question: I am attempting a copper-catalyzed synthesis of a 3-aminobenzofuran derivative from an o-alkynylphenol and an amine, but I am getting very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in copper-catalyzed annulative amination reactions are a common issue. Several factors can contribute to this problem. Let's break down the potential causes and solutions:

  • Catalyst Inactivation: The Cu(I) or Cu(II) catalyst is susceptible to oxidation or poisoning by impurities.

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent prior to use.

      • Ligand Choice: The choice of ligand can significantly impact catalyst stability and reactivity. While some reactions proceed without a ligand, others benefit from the addition of ligands like 1,10-phenanthroline or neocuproine. Experiment with different ligands to find the optimal one for your specific substrate.

      • Catalyst Source and Purity: Use a high-purity copper salt. If you suspect your catalyst has degraded, use a freshly opened bottle or purify the catalyst before use.

  • Sub-optimal Base: The choice and stoichiometry of the base are critical for the deprotonation of the phenol and subsequent steps in the catalytic cycle.

    • Troubleshooting:

      • Base Screening: If a common base like K₂CO₃ or Cs₂CO₃ is not effective, consider screening other bases such as t-BuOK, DBU, or NaH.[1] The optimal base can be highly substrate-dependent.

      • Stoichiometry: Ensure you are using the correct stoichiometry of the base. An excess of base can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Troubleshooting:

      • Solvent Screening: While DMF and DMSO are commonly used, they can sometimes coordinate too strongly to the copper center, inhibiting catalysis.[1] Consider screening less coordinating polar aprotic solvents like acetonitrile (ACN) or 1,4-dioxane. In some cases, a non-polar solvent like toluene may be effective.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.

    • Troubleshooting:

      • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.

      • Time Course Study: Run a time course study to determine the optimal reaction time. Some reactions may appear to have stalled but will proceed to completion if left for a longer duration.

Experimental Protocol: Optimization of a Copper-Catalyzed Annulative Amination

  • Setup: To a flame-dried Schlenk tube, add the o-alkynylphenol (1.0 equiv.), the amine (1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (if used, 10-20 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Base Addition: Add the degassed solvent, followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired 3-aminobenzofuran, but I am also observing significant amounts of side products. How can I identify these byproducts and suppress their formation?

Answer:

The formation of side products is a common challenge, particularly in multi-step or one-pot syntheses. Identifying the structure of the major byproducts is the first step toward mitigating their formation.

  • Common Side Products and Their Origins:

    • N-Arylated Amine: In copper- or palladium-catalyzed reactions, direct coupling of the amine with an aryl halide starting material (if used) can occur.

    • Homocoupling of the Alkyne: Dimerization of the o-alkynylphenol can lead to the formation of diyne byproducts.

    • Uncyclized Intermediate: Incomplete cyclization can result in the isolation of an acyclic intermediate.

    • Over-oxidation or Decomposition: The 3-aminobenzofuran core can be sensitive to oxidative conditions, leading to decomposition or the formation of colored impurities.

  • Strategies to Minimize Side Product Formation:

    • Control of Reaction Conditions:

      • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by disfavoring the side reactions that have a higher activation energy.

      • Concentration: Adjusting the concentration of the reactants can influence the relative rates of the desired and undesired reactions.

    • Order of Addition: In some cases, the order in which the reagents are added can impact the product distribution. For example, adding the amine slowly to the reaction mixture can sometimes minimize its side reactions.

    • Choice of Catalyst and Ligand: A different catalyst or ligand system may offer better selectivity for the desired transformation.

Troubleshooting Workflow for Side Product Formation

G start Significant Side Product Formation Observed identify Identify Side Product Structure (NMR, MS) start->identify uncyclized Uncyclized Intermediate? identify->uncyclized homocoupling Homocoupling/N-Arylation? identify->homocoupling decomposition Decomposition/Colored Impurities? identify->decomposition increase_time_temp Increase Reaction Time/Temperature uncyclized->increase_time_temp Yes stronger_base Use a Stronger Base uncyclized->stronger_base Yes lower_temp Lower Reaction Temperature homocoupling->lower_temp Yes change_catalyst Change Catalyst/Ligand homocoupling->change_catalyst Yes slow_addition Slow Addition of Reagent homocoupling->slow_addition Yes degas_solvent Thoroughly Degas Solvent decomposition->degas_solvent Yes inert_atmosphere Ensure Strict Inert Atmosphere decomposition->inert_atmosphere Yes antioxidant Add Antioxidant (e.g., BHT) decomposition->antioxidant Yes

Caption: Troubleshooting workflow for side product formation.

Issue 3: Difficulty in Purification

Question: I have successfully synthesized my 3-aminobenzofuran derivative, but I am struggling to purify it. It seems to be unstable on silica gel, or it co-elutes with impurities. What are my options?

Answer:

Purification of 3-aminobenzofuran derivatives can be challenging due to their basicity and potential instability.

  • Instability on Silica Gel: The acidic nature of silica gel can lead to the decomposition of acid-sensitive compounds. The basic amino group can also interact strongly with the silica, leading to tailing and poor separation.

    • Troubleshooting:

      • Neutralized Silica Gel: Treat your silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

      • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

      • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as recrystallization or distillation (for volatile compounds).

  • Co-elution with Impurities: If the desired product has a similar polarity to the impurities, separation by normal-phase chromatography can be difficult.

    • Troubleshooting:

      • Gradient Elution: Use a shallow gradient of a more polar solvent to improve the separation.

      • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., C18) can be a powerful alternative.

      • Formation of a Salt: Convert the basic 3-aminobenzofuran into a salt (e.g., hydrochloride or trifluoroacetate) by treating it with the corresponding acid. The salt will have very different solubility and chromatographic properties, which may facilitate purification. The free base can be regenerated after purification by treatment with a mild base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-aminobenzofurans, and what are their pros and cons?

A1: Several synthetic strategies have been developed for the synthesis of 3-aminobenzofurans. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Synthetic RouteDescriptionProsCons
Copper-Catalyzed Annulative Amination Reaction of an o-alkynylphenol with an amine in the presence of a copper catalyst.Often a one-step process from readily available starting materials.Can suffer from low yields and requires careful optimization of reaction conditions.
Tandem Cyclization Reactions Multi-component reactions involving, for example, an ortho-hydroxy α-aminosulfone and a bromo-dicarbonyl compound.[2]Can provide complex structures in a single step with high efficiency.The scope of the reaction may be limited by the availability of the starting materials.
From 2-Hydroxybenzonitriles Cyclization of an intermediate derived from 2-hydroxybenzonitrile.[3]A versatile method that allows for the introduction of various substituents.Often a multi-step synthesis.
Reduction of 3-Nitrobenzofurans Synthesis of the 3-nitrobenzofuran followed by reduction to the corresponding amine.A reliable method for the synthesis of the parent 3-aminobenzofuran.The synthesis of the 3-nitrobenzofuran precursor can be challenging.

Q2: My 3-aminobenzofuran derivative appears to be unstable and decomposes upon storage. How can I improve its stability?

A2: 3-Aminobenzofurans, like many aromatic amines, can be susceptible to oxidation, especially when exposed to air and light.

  • Storage: Store your purified compound under an inert atmosphere (argon or nitrogen) in a sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (e.g., in a refrigerator or freezer).

  • Salt Formation: As mentioned previously, converting the amine to a more stable salt form (e.g., hydrochloride) can significantly improve its shelf life. The free base can be regenerated just before use if necessary.

Q3: I am considering a tandem SNAr-cyclocondensation strategy to synthesize fluorinated 3-aminobenzofurans. What are the key challenges with this approach?

A3: The tandem SNAr-cyclocondensation is a powerful method for accessing polyfluorinated heterocycles. However, there are specific challenges to be aware of:

  • Regioselectivity of the SNAr Reaction: With multiple fluorine atoms on the aromatic ring, the initial nucleophilic aromatic substitution (SNAr) may occur at different positions, leading to a mixture of isomers. The regioselectivity is governed by the electronic effects of the substituents on the ring.

  • Competing Reactions: The nucleophile can potentially react at other electrophilic sites in the starting material. For instance, in the synthesis of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans from 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds, the alkoxide generated from the α-hydroxycarbonyl can attack the carbonyl group instead of the aromatic ring, leading to cleavage of the carbonyl group.[4][5]

  • Optimization of the Base: The choice of base is crucial for both the SNAr and the subsequent cyclocondensation steps. A base that is too strong might lead to unwanted side reactions, while a base that is too weak will result in a sluggish or incomplete reaction. DBU is often a good choice for this type of transformation.[4]

Part 3: Reaction Mechanism Visualization

Copper-Catalyzed Annulative Amination of an o-Alkynylphenol

G cluster_0 Catalytic Cycle A Cu(I) Catalyst C Copper Acetylide Intermediate A->C + B, -H+ B o-Alkynylphenol E Coordination Complex C->E + D D Amine F Reductive Elimination E->F Intramolecular Aminocupration G 3-Aminobenzofuran Product F->G Reductive Elimination G->A Regenerates Catalyst H Protonolysis

Caption: A simplified catalytic cycle for copper-catalyzed annulative amination.

References

  • Synthesis of 3-aminobenzofuran derivatives and our contributions. - ResearchGate. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available from: [Link]

  • Optimization of conditions a . | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents.
  • MX2012011413A - Process for preparing aminobenzofuran derivatives. - Google Patents.
  • US20130023677A1 - Process for preparing aminobenzofuran derivatives - Google Patents.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • Benzofuran derivatives: A patent review | Request PDF - ResearchGate. Available from: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. Available from: [Link]

  • ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of 2,3-dihydro-6-methoxy-3-benzofuranamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dihydro-6-methoxy-3-benzofuranamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this chiral amine. As a key building block in medicinal chemistry, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth, field-proven insights and validated protocols to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2,3-dihydro-6-methoxy-3-benzofuranamine in a question-and-answer format.

Question 1: My compound is showing significant peak tailing and poor separation on a standard silica gel column. What is the underlying cause and how can I resolve this?

Answer: This is the most common issue encountered when purifying amines via normal-phase chromatography on silica gel.

  • Causality: The root cause is an acid-base interaction between the basic amine group (-NH₂) of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to broad, tailing peaks, poor resolution, and in some cases, complete retention of the compound on the column.

  • Solutions & Optimization:

    • Mobile Phase Modification: The simplest approach is to introduce a small amount of a competing base into your mobile phase to neutralize the acidic silanol sites. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[1][2] Alternatively, ammonium hydroxide can be used, particularly in more polar solvent systems like dichloromethane/methanol.[1]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, switching the stationary phase is a highly effective strategy.

      • Amine-Functionalized Silica: These columns have a surface that is covalently modified with aminopropyl groups, which masks the acidic silanols.[1] This creates a more inert surface, significantly reducing peak tailing and often allowing for simpler solvent systems like hexane/ethyl acetate.[1][2]

      • Basic Alumina: Using basic or neutral alumina instead of silica gel is another excellent option for purifying primary amines.[3]

    • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography on a C18 column can be highly effective.[3] To ensure the amine is in its more retentive, neutral (free-base) form, the mobile phase (typically water/acetonitrile or water/methanol) should be made alkaline, for example, by adding 0.1% TEA.[2] This increases the compound's hydrophobicity, leading to better retention and separation.[2]

Question 2: The enantiomeric excess (ee) of my purified amine is poor after diastereomeric salt resolution and crystallization. How can I improve it?

Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is a multi-factorial process that often requires careful optimization.

  • Causality: Low ee can result from several factors, including suboptimal solvent choice, incorrect stoichiometry of the resolving agent, insufficient equilibration time, or the formation of a solid solution where both diastereomers co-crystallize.[4]

  • Solutions & Optimization:

    • Solvent Screening: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts. A thorough screening of various solvents and solvent mixtures is essential. It has been demonstrated that switching solvents can be effective; for example, one diastereomer may crystallize preferentially from methanol while the other is isolated from a 2-propanol/water mixture.[4]

    • Stoichiometry of Resolving Agent: A 1:1 molar ratio of the amine to the chiral resolving acid (e.g., tartaric acid, mandelic acid) is not always optimal.[5] It is highly recommended to experiment with different ratios. A common starting point for screening is to use 0.5 molar equivalents of the resolving agent.[4]

    • Equilibration Time and Temperature: The crystallization process must reach thermodynamic equilibrium to ensure maximum precipitation of the less soluble salt. Monitor the process and adjust the stirring time accordingly; for some systems, 30 minutes is sufficient, while others may benefit from 1.5 hours or more to improve separation.[4] A controlled cooling profile can also be critical.

    • Characterize the Solid State: If you suspect the formation of a solid solution, advanced characterization may be necessary. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (PXRD) can provide insight into the solid-state properties of your diastereomeric salts.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for this amine?

A good starting point is to use an amine-functionalized TLC plate to screen for an effective solvent system.[1] Begin with a non-polar/polar mixture like hexane/ethyl acetate. If more polarity is needed, try ethyl acetate/isopropanol. Once a suitable Rf value (typically 0.2-0.4) is achieved on the amine-TLC plate, this solvent system can be directly translated to a flash column packed with amine-functionalized silica for a predictable and efficient separation.[1]

Q2: Which solvent systems are recommended for recrystallizing 2,3-dihydro-6-methoxy-3-benzofuranamine?

For benzofuran derivatives, a range of solvent systems has been proven effective. Common choices include ethanol, acetone-methanol mixtures, and petroleum ether-ethyl acetate combinations.[6][7][8] The ideal system will depend on the specific impurities present. It is recommended to perform small-scale solubility tests in various solvents to identify one in which the compound is soluble when hot but sparingly soluble when cold.

Q3: How can I assess the chemical and chiral purity of my final product?

A multi-technique approach is necessary for comprehensive purity validation.[9]

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for determining chemical purity and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile impurities and provides structural information.[9] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and can detect impurities if they are present in sufficient quantity.

  • Chiral Purity (Enantiomeric Excess): Chiral HPLC or Supercritical Fluid Chromatography (SFC) is the gold standard for determining the enantiomeric excess.[10] This requires a chiral stationary phase (CSP), such as one based on derivatized polysaccharides or cyclofructans.[11][12]

Data & Visualization

Table 1: Comparison of Chromatographic Conditions for Amine Purification
FeatureStandard Silica GelSilica Gel + TEAAmine-Functionalized SilicaReversed-Phase C18
Principle Normal-Phase (Acidic)Normal-Phase (Neutralized)Normal-Phase (Basic/Inert)Reversed-Phase
Common Issue Severe peak tailing, low recoveryReduced tailing, potential for TEA contaminationMinimal tailing, excellent peak shapeRequires alkaline mobile phase for good retention
Typical Mobile Phase Hexane/EtOAc + 1% TEAHexane/EtOAc + 0.1-1% TEAHexane/EtOAcWater/Acetonitrile + 0.1% TEA
Best For Not recommended for aminesQuick fix for moderate tailingRobust, reproducible purification of basic amines[1][2]Purification of polar amines[2][3]
Diagrams

G cluster_0 Troubleshooting Workflow for Column Chromatography Start Crude Amine Product Analyze Analyze by TLC (Silica) Start->Analyze Decision Severe Tailing or Streaking? Analyze->Decision Modify Modify Purification Strategy Decision->Modify Yes Proceed Proceed to Silica Column (with 0.5% TEA in mobile phase) Decision->Proceed No Switch Switch to Amine-Silica or Reversed-Phase (C18) Modify->Switch Success Pure Product Proceed->Success Switch->Success

Caption: Troubleshooting workflow for amine column chromatography.

G cluster_1 Decision Tree for Improving Enantiomeric Excess (ee) Start Low ee after Diastereomeric Salt Crystallization CheckStoich Verify Stoichiometry of Resolving Agent (try 0.5 eq) Start->CheckStoich ScreenSolvent Screen a Broader Range of Crystallization Solvents CheckStoich->ScreenSolvent If ee still low Success High ee Product CheckStoich->Success If ee improves OptimizeTime Optimize Equilibration Time and Temperature Profile ScreenSolvent->OptimizeTime If ee still low ScreenSolvent->Success If ee improves CheckSolid Characterize Solid State (DSC/PXRD) to check for solid solutions OptimizeTime->CheckSolid If ee still low OptimizeTime->Success If ee improves

Caption: Decision tree for optimizing diastereomeric resolution.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography using Amine-Functionalized Silica

This protocol provides a robust method for the chemical purification of the target amine, designed to prevent peak tailing and ensure high recovery.

  • Method Development (TLC):

    • Dissolve a small sample of the crude 2,3-dihydro-6-methoxy-3-benzofuranamine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on an amine-functionalized silica TLC plate (e.g., Biotage® KP-NH TLC plates).

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).

    • Identify the solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] This system will be used for the column.

  • Column Preparation and Loading:

    • Select an appropriately sized amine-functionalized silica flash column (e.g., Biotage® KP-NH).[2]

    • Equilibrate the column with the mobile phase selected from the TLC analysis.

    • Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane for liquid loading.

  • Elution and Fraction Collection:

    • Run the column using the pre-determined isocratic or gradient solvent system.

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the pure fractions containing the desired compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Diastereomeric Salt Resolution for Chiral Separation

This protocol outlines a general procedure for separating the enantiomers of 2,3-dihydro-6-methoxy-3-benzofuranamine.

  • Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The choice of solvent is critical and should be determined through small-scale screening.[4]

    • In a separate flask, dissolve 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the stirred amine solution at room temperature or slightly elevated temperature.

  • Crystallization:

    • Allow the mixture to stir for a predetermined equilibration time (e.g., 1-2 hours) at room temperature.[4]

    • Slowly cool the mixture (e.g., to 0-4 °C) to induce crystallization of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt crystals in water.

    • Make the aqueous solution basic (pH > 10) by adding an appropriate base, such as 2M sodium hydroxide (NaOH) solution.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resulting amine using a suitable chiral HPLC or SFC method.[11] The filtrate from the crystallization can be processed similarly to recover the other enantiomer.

References

  • RediSep C-18 reversed phase column Purific
  • Technical Support Center: Purific
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Is there an easy way to purify organic amines?. Biotage.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Preparation of benzofuran derivatives.
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules.
  • Synthesis and Crystal Structure of Benzofuran Deriv
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America.
  • Strategies for chiral separation: from racem
  • A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. BenchChem.

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Technical Support Center: Navigating the Stability of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Benzofuranamine, 2,3-dihydro-6-methoxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results.

Introduction: The Chemical Nature of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

3-Benzofuranamine, 2,3-dihydro-6-methoxy- is a heterocyclic compound featuring a dihydrobenzofuran core, a primary amine at the 3-position, and a methoxy group at the 6-position. The stability of this molecule in solution can be influenced by several factors, primarily related to the reactivity of the amine group and the potential for oxidation or hydrolysis of the dihydrobenzofuran ring system. The methoxy group can also influence the electron density of the aromatic ring, thereby affecting its reactivity.

This guide will walk you through potential stability challenges and provide actionable protocols to ensure the integrity of your compound during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered when working with 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in solution.

Question 1: I'm observing a gradual discoloration (e.g., turning yellow or brown) of my stock solution of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in an organic solvent. What could be the cause?

Answer: The discoloration of your solution is a common indicator of degradation, likely due to oxidation. The primary amine group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso or nitro compounds, or polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers like THF and dioxane are particularly prone to forming peroxides upon storage, which can initiate oxidation. It is recommended to use freshly opened bottles of high-purity solvents or to test for and remove peroxides from older solvents.

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the solvent with the inert gas before dissolving the compound and storing the solution in a tightly sealed vial with an inert gas headspace.

  • Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil. Photons can provide the energy to initiate oxidative degradation pathways.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. However, be mindful that any additive could potentially interfere with downstream applications.

Question 2: My analytical results (e.g., HPLC, LC-MS) show the appearance of new peaks over time when my compound is dissolved in an aqueous buffer. What are the likely degradation products?

Answer: The appearance of new peaks in your analytical chromatogram suggests degradation in the aqueous environment. The primary routes of degradation in aqueous solutions are likely hydrolysis and pH-dependent reactions.

  • Hydrolysis: While the dihydrobenzofuran ring is generally stable, extreme pH conditions can promote ring-opening or other hydrolytic reactions.

  • pH-Dependent Oxidation: The rate of oxidation of the amine group can be highly dependent on the pH of the solution.

Likely Degradation Products:

  • Oxidation Products: As mentioned previously, oxidation of the amine can lead to various products.

  • Ring-Opened Products: Under harsh acidic or basic conditions, the ether linkage in the dihydrobenzofuran ring could potentially be cleaved.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degradation in aqueous solutions.

Question 3: I am conducting a reaction at elevated temperatures and notice significant loss of my starting material. Is 3-Benzofuranamine, 2,3-dihydro-6-methoxy- thermally stable?

Recommendations for Thermal Stability:

  • Run a Time-Course Experiment: Before committing to a large-scale or lengthy high-temperature reaction, it is advisable to run a small-scale time-course experiment. Analyze aliquots at different time points (e.g., 1, 2, 4, 8 hours) by a suitable analytical method (e.g., HPLC, LC-MS) to monitor the disappearance of the starting material and the appearance of any degradation products.

  • Lower Reaction Temperature: If significant degradation is observed, explore if the reaction can be performed at a lower temperature, perhaps with a more active catalyst or for a longer duration.

  • Inert Atmosphere: As with oxidative stability, conducting reactions under an inert atmosphere can prevent thermally-induced oxidation.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in your specific experimental context, you can perform the following stress testing studies. These protocols are based on general principles for drug stability testing.[1]

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of the compound across a range of pH values.

Materials:

  • 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or citrate buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)

  • High-purity water

  • HPLC or LC-MS system with a suitable column and detection method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, add a small aliquot of the stock solution to a known volume of the acidic, basic, or buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Prepare a control sample (T=0) by immediately quenching the reaction (e.g., by neutralizing the acidic/basic solution or by diluting with mobile phase) and analyzing it.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench the degradation if necessary, and analyze by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition.

Protocol 2: Photostability Study

Objective: To assess the stability of the compound upon exposure to light. This protocol is adapted from the ICH Q1B guideline on photostability testing.[2][3]

Materials:

  • 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

  • A suitable solvent (e.g., acetonitrile, methanol, or a buffer in which the compound is stable)

  • Clear and amber glass vials

  • A photostability chamber equipped with a light source that provides both visible and near-UV light.

Procedure:

  • Sample Preparation: Prepare solutions of the compound in the chosen solvent in both clear and amber (as a dark control) vials.

  • Exposure: Place the vials in the photostability chamber and expose them to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze the samples from both the clear and amber vials by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and a T=0 sample. Assess for any new degradation peaks and quantify the loss of the parent compound.

Data Summary and Recommendations

Based on the general chemical properties of dihydrobenzofuran amines, the following table summarizes the potential stability risks and provides recommendations for handling and storage.

Condition Potential Risk Recommended Handling and Storage
pH Degradation in strongly acidic or basic conditions.Use buffers in the pH range of 5-7 for aqueous solutions. If extreme pH is required, use freshly prepared solutions and minimize exposure time.
Light Photodegradation, leading to oxidation and other reactions.Store solid compound and solutions in amber vials or protected from light.
Temperature Accelerated degradation at elevated temperatures.Store stock solutions at low temperatures (-20°C or -80°C). For reactions at high temperatures, monitor stability.
Oxygen/Air Oxidation of the amine group.Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents for aqueous solutions.
Solvents Peroxides in ether solvents can initiate oxidation.Use high-purity, peroxide-free solvents. Avoid long-term storage in ethers.

Conclusion

The stability of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in solution is a critical factor for the success of your experiments. By understanding the potential degradation pathways, primarily oxidation of the amine and pH-dependent reactions, and by implementing the recommended handling and storage procedures, you can minimize compound degradation and ensure the integrity of your results. When in doubt, performing a preliminary stability assessment under your specific experimental conditions is a prudent step.

References

  • Romagnoli, R., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4935. Available at: [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-6. Available at: [Link]

  • Ye, X., et al. (2015). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(5), 1039-1043. Available at: [Link]

  • Abuhashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-28. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Stanimirović, D., et al. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 26(22), 6898. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 48, 128243. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Arkivoc, 2004(5), 117-127. Available at: [Link]

  • PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1-benzofuran-3-one. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Benzofuran ,2,3-dihydro present in the methanolic seeds extract of Lepidium sativum using GC-MS analysis. Available at: [Link]

  • SCIRP. (2012). Crystal and Molecular Structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

  • ResearchGate. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]. Available at: [Link]

  • NIH. (2021). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Available at: [Link]

  • NIH. (2021). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Available at: [Link]

  • ResearchGate. (2019). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

  • NIH. (2021). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • PubMed. (2018). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Available at: [Link]

  • PubMed. (2007). Antioxidant Action of 2,2,4,6-tetra-substituted 2,3-dihydro-5-hydroxybenzofuran Against Lipid Peroxidation: Effects of Substituents and Side Chain. Available at: [Link]

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Technical Support Center: Overcoming Poor Solubility of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives. The unique heterocyclic structure of benzofurans, while conferring valuable pharmacological properties, often presents a significant challenge: poor aqueous solubility. This guide is designed to provide you with expert insights, troubleshooting strategies, and detailed protocols to effectively address and overcome these solubility issues in your experiments.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: Why do many of my benzofuran compounds exhibit poor water solubility?

Answer: The poor aqueous solubility of benzofuran derivatives typically stems from their molecular structure. They possess a bicyclic, aromatic scaffold that is predominantly hydrophobic (lipophilic). While various functional groups can be attached to this core, the large, nonpolar surface area often dominates, leading to a high crystal lattice energy—the energy required to break apart the crystal structure—and unfavorable interactions with water molecules. For a compound to dissolve, the energy released from solvent-solute interactions must overcome this crystal lattice energy, a process that is often not favorable for hydrophobic molecules in water.

Q2: What is the first step I should take to assess the solubility of my new benzofuran derivative?

Answer: The first step is to perform a quantitative assessment of its equilibrium solubility. This provides a baseline against which you can measure the success of any enhancement strategy. A common method is the shake-flask technique.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of your benzofuran compound to a known volume of the relevant aqueous medium (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4) in a sealed glass vial. The solid should be in a fine powder form to maximize surface area.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile, methanol).

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Back-calculate the original concentration in the aqueous medium to determine the equilibrium solubility (e.g., in µg/mL or µM).

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and directs you to appropriate solutions.

Q3: My benzofuran compound is precipitating out of my aqueous buffer during my in vitro biological assay. How can I keep it in solution?

Answer: This is a common issue when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous assay buffer. The sudden change in solvent polarity causes the compound to crash out.

  • Immediate Fix (Co-solvency): The simplest approach is to use a co-solvent system. By adding a water-miscible organic solvent to your aqueous buffer, you can increase the solubility of your lipophilic compound.[1][2] However, be cautious, as high concentrations of organic solvents can affect cell viability or enzyme activity.

    • Recommended Co-solvents: DMSO, ethanol, polyethylene glycol (PEG 300/400).

    • Actionable Advice: Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1% v/v) to find the highest concentration that does not interfere with your assay. Always include a vehicle control with the same co-solvent concentration in your experiment.

  • Advanced Solution (Cyclodextrin Complexation): For more sensitive assays, consider using cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][4] They can encapsulate your benzofuran molecule, effectively shielding its hydrophobic parts from the water and increasing its apparent solubility without using organic solvents.[5][6]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[6]

    • Actionable Advice: Prepare a stock solution of your compound in a concentrated HP-β-CD solution. See the detailed protocol in the next section.

Q4: I need to formulate my benzofuran derivative for an oral gavage study in rodents, but its poor solubility is limiting the achievable dose and causing erratic absorption. What are my options?

Answer: For in vivo studies, simply increasing solubility is not enough; you must also enhance the dissolution rate to achieve adequate bioavailability. Several formulation strategies are available.

  • Strategy 1 (Particle Size Reduction): Decreasing the particle size of your compound dramatically increases its surface area-to-volume ratio.[7] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[8]

    • Methods: Micronization (jet milling, ball milling) to reduce particle size to the micron range, or nanonization (wet milling, high-pressure homogenization) to create nanoparticles (200-500 nm).[9][10]

    • Consideration: While this improves dissolution rate, it does not change the compound's equilibrium solubility.[1] For very poorly soluble compounds, this may not be sufficient.

  • Strategy 2 (Amorphous Solid Dispersions): This is a powerful technique for significantly enhancing both solubility and dissolution rate.[11][12] In this method, the crystalline drug is converted into an amorphous state (a high-energy form with greater solubility) and molecularly dispersed within a hydrophilic polymer matrix.[13] When exposed to water, the polymer dissolves quickly, releasing the drug as fine, amorphous particles, which creates a supersaturated solution that facilitates absorption.[14][15]

    • Common Polymers: Povidone (PVP), Copovidone (PVP/VA), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS).[16]

    • Actionable Advice: Start with a screening of different polymers and drug loadings to find a stable amorphous system. See the protocol below.

  • Strategy 3 (Prodrug Approach): This chemical modification strategy involves attaching a hydrophilic promoiety to the benzofuran core.[17] The resulting prodrug has higher aqueous solubility. Once absorbed, enzymes in the body cleave off the promoiety to release the active parent drug.[18][19]

    • Common Promoieties: Phosphate esters for parenteral administration, or amino acid esters for improved oral absorption.[18][20]

    • Consideration: This requires significant medicinal chemistry expertise to design and synthesize a prodrug with the desired cleavage kinetics and stability.[21]

In-Depth Methodologies & Protocols
Method 1: Solubility Enhancement with Cyclodextrins

Q5: How exactly do cyclodextrins work, and how do I prepare an inclusion complex?

Answer: Cyclodextrins form non-covalent inclusion complexes by trapping the hydrophobic benzofuran molecule (the "guest") inside their lipophilic central cavity.[5] This "host-guest" complex presents a hydrophilic exterior to the aqueous environment, leading to a significant increase in the apparent water solubility of the guest molecule.[3][22]

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Benzofuran Hydrophobic Benzofuran (Poorly Soluble) Water Aqueous Environment Benzofuran->Water Unfavorable Interaction Benzofuran_in Benzofuran (Guest) Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Complex_final Hydrophilic Complex Complex {Complex (Soluble)} Benzofuran_in->Cyclodextrin:f1 Encapsulation Water_final Aqueous Environment Complex_final->Water_final Favorable Interaction

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol: Preparation by Kneading Method

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common choice.

  • Mixing: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or a water-ethanol mixture to form a paste.

  • Kneading: Gradually add the benzofuran compound to the paste and knead thoroughly with a pestle for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Fourier-Transform Infrared Spectroscopy (FTIR).

Method 2: Amorphous Solid Dispersions

Q6: How do I prepare and test a solid dispersion in the lab?

Answer: The solvent evaporation method is a common and accessible laboratory-scale technique for preparing solid dispersions. It involves dissolving both the drug and the polymer carrier in a common organic solvent, followed by evaporation of the solvent to obtain a solid matrix.[13]

G cluster_dissolve A 1. Dissolution Step B Benzofuran Compound (Drug) + Hydrophilic Polymer (Carrier) A->B C Common Organic Solvent (e.g., Methanol, Acetone) A->C D Clear Solution: Drug & Polymer Molecularly Mixed E 2. Solvent Evaporation D->E Transfer to evaporator F Rotary Evaporator or Vacuum Oven E->F G 3. Final Product F->G Complete solvent removal H Solid Dispersion: Amorphous Drug in Polymer Matrix G->H

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Selection: Choose a hydrophilic polymer (e.g., PVP K30, Copovidone) and a drug-to-polymer weight ratio to test (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve the accurately weighed benzofuran compound and polymer in a suitable common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure a clear solution is formed.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C). This should result in a thin, solid film on the flask wall.

  • Secondary Drying: Further dry the solid film in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and sieve to obtain a uniform powder.

  • Evaluation:

    • Amorphicity Check: Use PXRD to confirm the absence of crystalline drug peaks.

    • Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug. You should observe a significantly faster and higher extent of dissolution, often achieving a "spring and parachute" effect where a supersaturated state is temporarily maintained.

Method 3: Salt Formation & Co-crystals

Q7: My benzofuran has an ionizable group. Should I make a salt or a co-crystal?

Answer:

  • Salt Formation: If your compound has a sufficiently acidic or basic functional group (a pKa difference of >2-3 units between the drug and the co-former is a good rule of thumb), salt formation is often the most direct path to improving solubility.[23][24] Salts typically dissociate in water into charged ions, which are more readily solvated than the neutral molecule, leading to higher solubility.[25]

  • Co-crystallization: If your compound is neutral, weakly ionizable, or if its salts have poor stability or hygroscopicity, co-crystallization is an excellent alternative.[26] Co-crystals are multi-component crystalline structures where the drug and a benign co-former are held together by non-covalent bonds, like hydrogen bonds.[27] By pairing the drug with a highly soluble co-former (e.g., an organic acid or amide), the resulting co-crystal can have a crystal lattice that is more easily disrupted by water, leading to improved dissolution.[28][29]

Table 1: Comparison of Solubility Enhancement Strategies

StrategyMechanismKey AdvantagesKey DisadvantagesBest For
Co-solvency Reduces solvent polarity.[1]Simple, rapid, good for initial screening.Potential for assay interference or toxicity; risk of precipitation upon dilution.In vitro assays, initial screening.
Particle Size Reduction Increases surface area, enhancing dissolution rate.[8]Established technology, improves dissolution kinetics.Does not increase equilibrium solubility; risk of particle agglomeration.[8]Compounds where dissolution rate is the main barrier.
Cyclodextrin Complexation Encapsulates hydrophobic drug in a hydrophilic shell.[5]High solubility increase, low toxicity (HP-β-CD), suitable for aqueous formulations.Requires specific molar ratios; can be expensive; may alter drug permeability.[22]Aqueous formulations for in vitro and in vivo (parenteral) studies.
Solid Dispersion Converts drug to amorphous state within a hydrophilic polymer.[11]Dramatically increases both solubility and dissolution rate; can create supersaturation.[14]Can be physically unstable (recrystallization); requires careful polymer selection.Oral formulations for bioavailability enhancement of BCS Class II/IV drugs.[12][30]
Salt Formation Ionizes the drug, increasing interaction with water.[25]Significant solubility increase for ionizable drugs; well-understood regulatory path.Only applicable to acidic/basic drugs; salts can be hygroscopic or unstable.[24]Ionizable compounds requiring a large solubility increase.
Co-crystallization Forms a new crystal lattice with a soluble co-former.[27]Applicable to neutral compounds; can improve stability and other physical properties.[26]Co-former selection can be challenging; requires screening and characterization.Neutral or weakly ionizable compounds.
Prodrug Approach Covalently attaches a hydrophilic promoiety.[19]Overcomes fundamental solubility limits; can be used for targeting.Requires extensive chemical synthesis and metabolic studies; irreversible modification.Drug development programs where formulation alone is insufficient.
References
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. sphinxsai.com. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. chemicaljournals.com. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Pharmaceutical particle size reduction techniques. pharma-trends.com. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Enhancing solubility of poorly soluble drugs using various techniques. pharma-trends.com. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Is prodrug design an approach to increase water solubility?. PubMed. [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. ijisrt.com. [Link]

  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. ijpsrr.com. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360. [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. hilarispublisher.com. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • SOLUBILITY ENHANCEMENT BY SIZE REDUCTION. llpcp.org. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. jddtonline.info. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Pharmaceutical Salt Formation Guided by Phase Diagrams | Industrial & Engineering Chemistry Research. ACS Publications. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]

  • Micronization Technique for Solubility Enhancement. Juniper Publishers. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. gattefosse.com. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ijpsr.com. [Link]

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Navigating the Complexities of 3-Benzofuranamine Derivative Analysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the mass spectrometry of 3-benzofuranamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the LC-MS analysis of this important class of compounds. 3-Benzofuranamines are prevalent scaffolds in medicinal chemistry and drug discovery, making their robust characterization essential. This resource provides in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Section 1: Frequently Asked Questions (FAQs) - The Basics

Q1: What are the expected primary ions for 3-benzofuranamine derivatives in ESI-MS?

In positive mode Electrospray Ionization (ESI+), you should primarily expect to see the protonated molecule, [M+H]⁺. The basic nitrogen of the amine group at the 3-position is a ready site for protonation. Depending on the solvent system and the presence of alkali metal salts, you may also observe adducts such as [M+Na]⁺ and [M+K]⁺. The relative abundance of these species can often be controlled by optimizing mobile phase additives.

Q2: I am not seeing my compound. Where do I start troubleshooting?

A complete loss of signal can be frustrating. A systematic approach is key. First, confirm the instrument is functioning correctly by injecting a known standard. If the standard is also absent, the issue is likely with the LC-MS system (e.g., no spray, clogged lines). If the standard is visible, the problem lies with your sample or method. Consider the following:

  • Sample Degradation: Are your compounds stable in the sample solvent?

  • Incorrect Vial Position: A simple but common error.

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Try diluting your sample or improving your chromatographic separation.

  • Poor Ionization Efficiency: The compound may not ionize well under the current conditions. Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to promote protonation.

Q3: My signal intensity is very low. How can I improve it?

Low signal intensity is a common challenge. Several factors can contribute to this issue:

  • Suboptimal Ion Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and temperatures.

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) and additives can significantly impact ionization efficiency. For nitrogen-containing compounds, acidic mobile phases are generally preferred to enhance protonation.

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before detection. This can be mitigated by reducing the cone/fragmentor voltage.

  • Analyte Concentration: Ensure your sample concentration is within the optimal range for your instrument.

Section 2: Troubleshooting Common Scenarios

This section delves into specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.

Scenario 1: Unexpected Peaks in the Mass Spectrum - Adducts and Contaminants

Q: I see peaks at M+23, M+39, and other unexpected masses. What are they?

These are likely adduct ions. The formation of adducts is common in ESI-MS.

Observed Adduct Common Source Troubleshooting Steps
[M+Na]⁺ (M+22.99) Glassware, mobile phase contaminants, buffersUse high-purity solvents and additives. Consider using polypropylene vials.
[M+K]⁺ (M+38.96) Glassware, mobile phase contaminantsSame as for sodium adducts.
[M+NH₄]⁺ (M+18.03) Ammonium-based buffers or additivesThis is often intentionally used to promote ionization. If it's unintended, check your mobile phase preparation.
[M+ACN+H]⁺ (M+42.03) Acetonitrile in the mobile phaseReduce cone voltage or consider using methanol as the organic modifier.

Workflow for Diagnosing Unexpected Peaks:

Unexpected_Peaks_Workflow start Unexpected Peak Observed check_adducts Calculate common adduct masses ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+ACN+H]⁺) start->check_adducts is_adduct Is it a known adduct? check_adducts->is_adduct troubleshoot_adducts Address source of adduct: - Use high-purity solvents - Switch to polypropylene vials - Optimize mobile phase is_adduct->troubleshoot_adducts Yes check_background Analyze a blank injection (mobile phase only) is_adduct->check_background No end Peak Identified/Resolved troubleshoot_adducts->end is_background Is the peak in the blank? check_background->is_background troubleshoot_background Identify and eliminate source of contamination: - Clean the LC system - Use fresh mobile phase is_background->troubleshoot_background Yes consider_fragment Could it be an in-source fragment of a larger co-eluting species? is_background->consider_fragment No troubleshoot_background->end consider_fragment->end

Caption: Workflow for identifying unexpected peaks.

Scenario 2: Understanding Fragmentation Patterns

Q: What are the expected fragmentation patterns for 3-benzofuranamine derivatives in MS/MS?

The fragmentation of 3-benzofuranamine derivatives will be influenced by the stability of the benzofuran ring system and the presence of the basic amine group. While a comprehensive library of fragmentation for all derivatives does not exist, we can predict likely pathways based on fundamental principles and studies of related structures.

Predicted Fragmentation Pathways:

The protonated molecule [M+H]⁺ will be the precursor ion in most MS/MS experiments. Key fragmentation events are likely to involve:

  • Loss of substituents from the amine group: If the amine is secondary or tertiary, the loss of these substituents can be a primary fragmentation pathway.

  • Cleavage of the benzofuran ring: The benzofuran core can undergo ring-opening followed by losses of small neutral molecules like CO, CHO, or HCN.

  • Loss of substituents from the benzofuran ring: Functional groups on the aromatic portion of the molecule will fragment according to their known pathways.

Visualizing a Plausible Fragmentation Pathway:

Let's consider a generic N-acylated 3-benzofuranamine as an example.

Fragmentation_Pathway precursor [M+H]⁺ (Protonated N-Acyl-3-benzofuranamine) fragment1 Loss of the acyl group as a ketene [M+H - R₂C=C=O]⁺ precursor->fragment1 Pathway 1 fragment2 Formation of an acylium ion [R₂CO]⁺ precursor->fragment2 Pathway 2 fragment3 Cleavage of the benzofuran ring (e.g., loss of CO) fragment1->fragment3 Further Fragmentation

Caption: Plausible fragmentation pathways for an N-acylated 3-benzofuranamine.

Experimental Protocol for Fragmentation Analysis:

To elucidate the fragmentation of your specific derivative, a systematic approach is recommended:

  • Optimize MS1 Conditions: Infuse a solution of your compound directly into the mass spectrometer to find the optimal ionization parameters for the [M+H]⁺ ion.

  • Perform MS/MS: Select the [M+H]⁺ ion as the precursor and acquire product ion scans at various collision energies. This will reveal the different fragmentation pathways and their energy dependence.

  • High-Resolution MS/MS: If available, use a high-resolution instrument (e.g., Q-TOF, Orbitrap) to obtain accurate masses of the fragment ions. This is crucial for determining their elemental composition and proposing structures.

  • Iterative MSⁿ: For complex fragmentation, MSⁿ experiments can be used to isolate a fragment ion and then fragment it further to establish relationships between the different product ions.

Section 3: Advanced Troubleshooting

Q: I am observing significant in-source fragmentation. How can I minimize it?

In-source fragmentation (ISF) or in-source collision-induced dissociation (CID) occurs when molecules fragment in the ion source before mass analysis. This can complicate spectra and reduce the intensity of the desired precursor ion.

Strategies to Minimize In-Source Fragmentation:

  • Reduce Cone/Fragmentor Voltage: This is the most effective way to decrease the energy imparted to the ions as they enter the mass spectrometer.

  • Optimize Source Temperatures: Lowering the desolvation temperature can sometimes reduce thermal degradation of labile compounds.

  • Adjust Mobile Phase: A mobile phase that promotes more stable ion formation can sometimes reduce fragmentation.

Q: How do I deal with matrix effects?

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major challenge in quantitative analysis.

Mitigation Strategies for Matrix Effects:

  • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering species.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to your samples.

Conclusion

The successful mass spectrometric analysis of 3-benzofuranamine derivatives requires a systematic and informed approach to troubleshooting. By understanding the fundamental principles of ionization and fragmentation, and by being aware of common pitfalls such as adduct formation and matrix effects, researchers can develop robust and reliable analytical methods. This guide provides a framework for addressing these challenges, but it is important to remember that each derivative may present unique behavior. Careful and methodical experimentation is the key to success.

References

  • A small library of twenty-seven novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans was successfully synthesized with the compounds formed in low to good yield using a tandem SNAr- cyclocondensation reaction of 4-substituted perfluorobenzonitriles with a-hydroxycarbonyl compounds employing DBU as base. The compounds were prepared as part of a medicinal chemistry project to develop novel fluor

Technical Support Center: Synthesis of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of byproducts. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can achieve higher yields and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: I am observing a significant amount of a dimeric secondary amine byproduct. What is causing this and how can I prevent it?

Answer: The formation of a dimeric secondary amine is a common byproduct in the reductive amination of 6-methoxy-2,3-dihydrobenzofuran-3-one. This occurs when the initially formed primary amine, 3-benzofuranamine, 2,3-dihydro-6-methoxy-, acts as a nucleophile and reacts with another molecule of the starting ketone or the intermediate imine.

Causality: This side reaction is favored under conditions that allow for a buildup of the primary amine product in the presence of unreacted starting material. Factors that contribute to this include:

  • Slow reduction of the imine intermediate: If the reduction of the imine to the primary amine is slow, the primary amine that is formed has more opportunity to react with the remaining imine.

  • High concentration of reactants: Increased concentrations of both the starting ketone and the aminating agent can lead to a higher probability of the intermolecular reaction leading to the dimer.

  • Inefficient mixing: Poor mixing can create localized areas of high primary amine concentration, promoting dimerization.

Solutions:

  • Control the addition of the reducing agent: Adding the reducing agent, such as sodium borohydride, portion-wise can help to maintain a low concentration of the primary amine at any given time, thus minimizing its reaction with the imine intermediate.

  • Use a milder, more selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for reductive aminations.[1][2] These reagents are more selective for the reduction of the iminium ion over the starting ketone, which can help to drive the reaction towards the desired primary amine.[1][3]

  • Optimize reaction conditions: Lowering the reaction temperature can help to slow down the rate of the competing dimerization reaction. Additionally, ensuring efficient stirring throughout the reaction is crucial.

Question 2: My final product is contaminated with the corresponding alcohol, 2,3-dihydro-6-methoxy-3-benzofuranol. How can this be minimized?

Answer: The formation of the alcohol byproduct is a result of the direct reduction of the starting ketone, 6-methoxy-2,3-dihydrobenzofuran-3-one, by the hydride reducing agent.

Causality:

  • Non-selective reducing agent: Strong reducing agents like sodium borohydride can readily reduce both the ketone and the intermediate imine.[3]

  • Reaction pH: The rate of imine formation is pH-dependent. If the pH is not optimal for imine formation, the ketone will be present for a longer period, increasing the likelihood of its reduction to the alcohol.

Solutions:

  • Choice of reducing agent: As mentioned previously, using more selective reducing agents like NaBH3CN or NaBH(OAc)3 is highly recommended.[1][2] These reagents are less reactive towards ketones at neutral or slightly acidic pH, where imine formation is favored.

  • pH control: Maintaining the reaction pH in the range of 6-7 is often optimal for reductive amination.[1] This can be achieved through the use of buffers or the addition of a mild acid like acetic acid.

  • One-pot, two-step procedure: An alternative approach is to first allow for the complete formation of the imine before adding the reducing agent. This can be monitored by techniques like TLC or NMR. Once imine formation is complete, the reducing agent can be added to selectively reduce the imine to the desired amine.[3]

Question 3: I am struggling with the removal of unreacted starting ketone from my final product. What purification strategies are most effective?

Answer: Separating the desired amine from the unreacted ketone can be challenging due to their similar polarities.

Solutions:

  • Acid-base extraction: The basicity of the amine product allows for its separation from the neutral ketone. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while the ketone remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column chromatography: Silica gel chromatography can be an effective method for purification. A solvent system with a gradient of increasing polarity, often a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, can be used. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

  • Crystallization: If the amine product is a solid, crystallization from a suitable solvent system can be a highly effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 3-benzofuranamine, 2,3-dihydro-6-methoxy-?

A common and effective method is the reductive amination of 6-methoxy-2,3-dihydrobenzofuran-3-one. This typically involves reacting the ketone with an ammonia source (e.g., ammonium acetate or ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the desired primary amine using a suitable reducing agent.

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

The critical parameters include:

  • Choice of reducing agent: As discussed, selective reducing agents are key to minimizing byproducts.

  • Reaction temperature: Lower temperatures generally favor the desired reaction and suppress side reactions.

  • pH of the reaction medium: Optimal pH is crucial for efficient imine formation.

  • Purity of starting materials: Impurities in the starting ketone can lead to the formation of undesired side products.

  • Stoichiometry of reagents: Careful control of the molar ratios of the ketone, aminating agent, and reducing agent is important for maximizing the yield of the desired product.

Q3: Are there any alternative synthetic strategies to consider?

While reductive amination is a widely used method, other approaches could include the reduction of the corresponding oxime. The 6-methoxy-2,3-dihydrobenzofuran-3-one can be converted to its oxime, which can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation or metal hydrides.[4][5][6] However, this multi-step process may be less efficient than a direct reductive amination.

Experimental Protocol: Optimized Reductive Amination

This protocol is designed to minimize byproduct formation in the synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Materials:

  • 6-methoxy-2,3-dihydrobenzofuran-3-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glacial acetic acid (2.0 eq) to the reaction mixture and stir for an additional 15 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of sodium triacetoxyborohydride to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C using an ice bath.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the pure 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Data Presentation

ByproductFormation PathwayRecommended Minimization Strategy
Dimeric Secondary AmineReaction of the primary amine product with the imine intermediate.Controlled addition of reducing agent, use of a selective reducing agent (e.g., NaBH(OAc)3), lower reaction temperature.
2,3-dihydro-6-methoxy-3-benzofuranolDirect reduction of the starting ketone.Use of a selective reducing agent (e.g., NaBH(OAc)3), pH control (6-7), two-step procedure (imine formation then reduction).
Unreacted KetoneIncomplete reaction.Ensure sufficient reaction time, use appropriate stoichiometry of reagents.

Visualizations

Byproduct_Formation Ketone 6-methoxy-2,3-dihydro- benzofuran-3-one Imine Imine Intermediate Ketone->Imine + NH3 Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Reduction) Amine Desired Primary Amine (3-benzofuranamine, 2,3-dihydro-6-methoxy-) Imine->Amine + [H] (Reduction) Dimer Dimeric Secondary Amine Byproduct Imine->Dimer + Primary Amine

Caption: Byproduct formation pathways in the synthesis.

Troubleshooting_Workflow start Observe Byproduct in Product Mixture identify Identify Byproduct (e.g., Dimer, Alcohol) start->identify cause Determine Probable Cause (e.g., Non-selective reduction, High concentration) identify->cause solution Implement Solution (e.g., Change reducing agent, Control addition, Adjust pH) cause->solution verify Verify Purity (TLC, LC-MS, NMR) solution->verify verify->identify Byproduct still present end Pure Product verify->end

Caption: A logical workflow for troubleshooting byproduct issues.

References

  • Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. (n.d.).
  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Retrieved from [Link]

  • A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. (2011). Bulletin of the Korean Chemical Society, 32(8), 2825-2828.
  • Yang, Y., et al. (2012). A Convenient Method for Reduction of C-N Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
  • Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. (2015). Iranian Journal of Science and Technology, Transactions A: Science, 39(A4), 527-532.
  • Myers, A. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminobenzofuran derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate common experimental challenges and strategically enhance the biological activity of your compounds. This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader strategic questions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and initial screening of 3-aminobenzofuran derivatives.

Question 1: My synthesis of the 3-aminobenzofuran core is resulting in low yields or significant side products. What are the common pitfalls?

Answer: Low yields in 3-aminobenzofuran synthesis often stem from suboptimal reaction conditions, substrate stability issues, or an inappropriate choice of synthetic route for your specific substituents.

Probable Causes & Solutions:

  • Inadequate Cyclization Conditions: The key step, intramolecular cyclization, is sensitive. For instance, in copper-catalyzed annulative amination of ortho-alkynylphenols, the choice of base and copper salt is critical.[1] Using a strong, non-nucleophilic base like LiOt-Bu is often necessary to deprotonate the phenol without interfering with the catalyst.

    • Solution: Re-optimize the base and solvent system. Screen a panel of bases (e.g., DBU, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., NMP, DMF, Dioxane). Ensure all reagents are anhydrous, as water can quench intermediates and deactivate the catalyst.

  • Substrate Decomposition: Ortho-hydroxyaryl derivatives, especially those with electron-withdrawing groups, can be unstable under harsh acidic or basic conditions or high temperatures.[2]

    • Solution: Employ milder reaction conditions. Consider visible-light-driven or metal-catalyzed methods that operate at or near room temperature.[3] If your precursor is an ortho-hydroxy α-aminosulfone, a DMAP-mediated cascade cyclization can be highly efficient and proceed under mild conditions.[4]

  • Side Product Formation (e.g., O-Alkylation): The phenolic hydroxyl group is a competing nucleophile. If your reaction involves electrophiles, you may see O-alkylation or O-acylation instead of the desired C-N bond formation and cyclization.

    • Solution: This points to an issue with the reaction mechanism. A tandem SNAr-cyclocondensation strategy, for example, is designed to favor the desired cyclization pathway by carefully selecting the starting materials and reagents.[5] Ensure your chosen synthetic route is robust for your specific substrate.

Question 2: My purified 3-aminobenzofuran derivative exhibits poor solubility in aqueous buffers for biological assays. How can I address this?

Answer: Poor aqueous solubility is a common challenge in medicinal chemistry, particularly for planar, aromatic heterocyclic compounds.[6][7] This can lead to inaccurate bioassay results due to compound precipitation.

Probable Causes & Solutions:

  • High Lipophilicity (LogP): The benzofuran core is inherently lipophilic. Bulky, nonpolar substituents on the benzene ring or the amino group will exacerbate this.

    • Solution 1 (Formulation): For initial screening, prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Use of sonication or vortexing during dilution can help.

    • Solution 2 (Structural Modification): If the compound is a promising hit, the long-term solution is chemical modification. Introduce polar or ionizable functional groups. For example, adding a morpholine, piperazine, or a short polyethylene glycol (PEG) chain to a peripheral position can significantly improve solubility.[8] Converting a neutral amino group to a hydrochloride salt is also a standard strategy.

  • Compound Aggregation: Molecules can self-associate in solution, forming aggregates that are inactive and can interfere with assay readouts.

    • Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 (at a concentration above the critical micelle concentration) in your assay buffer. This can help break up aggregates and ensure you are measuring the activity of monomeric compound. It is crucial to run controls to confirm the detergent does not affect the biological target.

Question 3: The biological activity of my lead compound is significantly lower than expected based on docking studies. What could be the discrepancy?

Answer: A disconnect between in silico predictions and in vitro results is a frequent occurrence. It often highlights the limitations of computational models and the complexities of biological systems.

Probable Causes & Solutions:

  • Incorrect Binding Pose Prediction: The docking algorithm may have identified a low-energy conformation that is not the biologically relevant one. The scoring function might not accurately account for water-mediated interactions or protein flexibility.

    • Solution: Use multiple docking programs and scoring functions to see if a consensus emerges. More importantly, use the docking model as a hypothesis generator for the next round of synthesis. If the model predicts a key hydrogen bond, synthesize an analog where that interaction is removed (e.g., by methylating the donor/acceptor) to see if activity drops as predicted. This is a core principle of Structure-Activity Relationship (SAR) studies.[9][10]

  • Poor Cell Permeability: The compound may be a potent inhibitor of the isolated target enzyme but cannot reach it in a cell-based assay.

    • Solution: Compare the compound's activity in a biochemical (cell-free) assay versus a cell-based assay. A large drop in potency in the cell-based assay points to permeability or efflux issues. Run a standard PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the cell culture medium or within the cells themselves.

    • Solution: Incubate the compound with liver microsomes (a source of metabolic enzymes) and quantify its disappearance over time. If the half-life is short, identify the metabolic "soft spots" using LC-MS/MS and modify the structure to block that metabolism (e.g., by introducing fluorine atoms at the site of oxidation).

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more strategic questions about designing and optimizing 3-aminobenzofuran derivatives for enhanced biological activity.

Question 4: What are the most critical positions on the 3-aminobenzofuran scaffold to modify for improving biological activity?

Answer: Based on extensive Structure-Activity Relationship (SAR) studies, modifications at the C2, C5, and N-positions are most frequently associated with significant changes in potency and selectivity.[11][12]

  • N-Substituent: The substituent on the 3-amino group often projects into the solvent-exposed region of a binding pocket or can be tailored to form specific interactions. For example, in a series of cholinesterase inhibitors, attaching different substituted benzyl groups to the nitrogen atom drastically modulated inhibitory activity, with a 2-fluorobenzyl moiety proving optimal.[13][14] This position is ideal for tuning properties like solubility and cell permeability.

  • C2-Position: Substitutions at the C2-position can be crucial for cytotoxic activity.[12] Introducing ester groups or other heterocyclic rings at this position has been shown to influence selectivity towards cancer cells.[12] This position can be used to probe deeper into a target's binding site.

  • Benzene Ring (C5, C6, C7): Modification of the benzene portion of the scaffold primarily influences physicochemical properties like lipophilicity and electronic character. Adding electron-withdrawing groups (e.g., halogens, -CF₃) or electron-donating groups (e.g., -OCH₃) can alter binding affinity and metabolic stability. For example, in one study, the attachment of electron-donating groups like methyl and methoxy to the benzene ring significantly reduced the anticholinesterase activity compared to the unsubstituted analog.[14]

Caption: Key modification sites on the 3-aminobenzofuran scaffold.

Question 5: How do I design an efficient workflow for optimizing a 3-aminobenzofuran "hit" compound?

Answer: An efficient optimization workflow is an iterative cycle of design, synthesis, and testing (the "DMTA cycle"). The goal is to systematically build a robust SAR to guide subsequent modifications.

node_design Design & Prioritize Analogs (SAR, Docking, Property Prediction) node_synthesis Synthesize & Purify (Route Scouting, Characterization) node_design->node_synthesis node_testing Biological Testing (Biochemical, Cell-based, ADME) node_synthesis->node_testing node_analysis Analyze Data & Refine SAR (Potency, Selectivity, Liabilities) node_testing->node_analysis node_analysis->node_design Iterate & Refine node_lead Lead Candidate node_analysis->node_lead Advance node_hit Initial Hit Compound node_hit->node_design

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of prominent synthetic methodologies for obtaining 3-benzofuranamine, 2,3-dihydro-6-methoxy-, a valuable building block in medicinal chemistry and drug discovery. The strategic selection of a synthetic route is critical, impacting yield, purity, scalability, and cost-effectiveness. Here, we dissect two primary pathways, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your experimental design.

Introduction to a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of an amino group at the 3-position and a methoxy group at the 6-position furnishes a versatile intermediate with potential applications in the development of novel therapeutics. The choice of synthesis method for this specific derivative, 3-benzofuranamine, 2,3-dihydro-6-methoxy-, is therefore a key consideration in research and development.

This guide will focus on two common and effective strategies:

  • Reductive Amination of 6-methoxy-2,3-dihydrobenzofuran-3-one: A robust and widely applicable method.

  • Catalytic Asymmetric Synthesis: An approach for accessing enantiomerically enriched products.

We will delve into the experimental specifics of each, providing a foundation for practical application and informed decision-making.

Method 1: Reductive Amination of 6-methoxy-2,3-dihydrobenzofuran-3-one

This widely employed two-step approach first involves the synthesis of the key ketone intermediate, 6-methoxy-2,3-dihydrobenzofuran-3-one, followed by its conversion to the target amine via reductive amination.

Step 1: Synthesis of 6-methoxy-2,3-dihydrobenzofuran-3-one

The synthesis of the ketone precursor is a critical first step. A common and efficient method involves the intramolecular cyclization of a phenoxyacetonitrile derivative.

Workflow for Ketone Synthesis

Start 4-Methoxyphenol Step1 Alkylation with Chloroacetonitrile Start->Step1 Intermediate1 2-(4-Methoxyphenoxy)acetonitrile Step1->Intermediate1 Step2 Intramolecular Cyclization (Hoesch Reaction) Intermediate1->Step2 Product 6-methoxy-2,3-dihydrobenzofuran-3-one Step2->Product

Caption: Synthesis of the ketone precursor.

Experimental Protocol:

  • Alkylation of 4-Methoxyphenol: To a solution of 4-methoxyphenol in a suitable solvent such as acetone, add potassium carbonate as a base. Stir the mixture and add chloroacetonitrile dropwise at room temperature. The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude 2-(4-methoxyphenoxy)acetonitrile can be purified by recrystallization or column chromatography.

  • Intramolecular Hoesch Cyclization: The purified 2-(4-methoxyphenoxy)acetonitrile is then subjected to an intramolecular Hoesch reaction. This is typically achieved by treating the nitrile with a Lewis acid, such as zinc chloride, and a stream of hydrogen chloride gas in an anhydrous ethereal solvent (e.g., diethyl ether). The reaction mixture is stirred at room temperature, leading to the formation of an imine intermediate which, upon acidic workup, hydrolyzes to the desired ketone, 6-methoxy-2,3-dihydrobenzofuran-3-one. Purification is generally performed by column chromatography.

Causality in Experimental Choices:

  • The choice of a strong base like potassium carbonate in the first step is crucial for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack on chloroacetonitrile.

  • The Hoesch reaction provides an efficient means of forming the five-membered heterocyclic ring. The use of anhydrous conditions is critical to prevent the premature hydrolysis of the reagents and intermediates.

Step 2: Reductive Amination

With the ketone in hand, the final step is the introduction of the amino group. Reductive amination is a versatile and high-yielding method.

Workflow for Reductive Amination

Start 6-methoxy-2,3-dihydrobenzofuran-3-one Step1 Imine/Enamine Formation Start->Step1 Intermediate1 Imine/Enamine Intermediate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Product 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Step2->Product

Caption: Reductive amination of the ketone.

Experimental Protocol:

A solution of 6-methoxy-2,3-dihydrobenzofuran-3-one in a suitable solvent (e.g., methanol or dichloromethane) is treated with an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. A reducing agent is then added to the reaction mixture. Common choices for the reducing agent include:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of the in situ formed imine or enamine in the presence of the ketone. The reaction is typically carried out at a slightly acidic pH.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective reagent for reductive amination that does not require strict pH control.[1]

  • Catalytic Hydrogenation: The ketone and ammonia source can be subjected to hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[2][3]

After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by extraction and purification of the product, typically by column chromatography or crystallization of a salt form (e.g., hydrochloride).

Trustworthiness of the Protocol:

This two-step protocol is a self-validating system. The successful isolation and characterization of the ketone intermediate in the first step confirms the viability of the starting materials and initial reaction conditions. The subsequent conversion to the desired amine, confirmed by spectroscopic methods (NMR, MS), validates the reductive amination step.

Method 2: Catalytic Asymmetric Synthesis

For applications where enantiopurity is crucial, catalytic asymmetric synthesis provides a direct route to chiral 3-amino-2,3-dihydrobenzofurans. These methods often involve the reaction of a prochiral starting material in the presence of a chiral catalyst.

One notable approach is the asymmetric [4+1] annulation between in situ generated ammonium ylides and o-quinone methides.[4] While this method provides a general framework, its application to the specific synthesis of 6-methoxy substituted derivatives would require careful selection and optimization of starting materials and catalysts.

Conceptual Workflow for Asymmetric Synthesis

Start1 o-Hydroxybenzyl Alcohol Derivative Step1 In situ generation of o-Quinone Methide and Ammonium Ylide Start1->Step1 Start2 Chiral Ammonium Salt Start2->Step1 Step2 Asymmetric [4+1] Annulation Step1->Step2 Product Enantioenriched 3-Amino-2,3-dihydrobenzofuran Step2->Product

Caption: Asymmetric synthesis concept.

Experimental Protocol (Generalized):

A suitable o-hydroxybenzyl alcohol derivative (precursor to the o-quinone methide) is reacted with a chiral ammonium salt in the presence of a base. This generates the key reactive intermediates in situ. The subsequent [4+1] annulation proceeds under the influence of the chiral environment provided by the ammonium ylide, leading to the formation of the enantioenriched 2,3-dihydrobenzofuran product. The specific choice of the chiral amine derived from the ammonium salt is critical for achieving high enantioselectivity.

Expertise and Experience in Asymmetric Synthesis:

The successful implementation of asymmetric syntheses requires a deep understanding of stereochemistry and catalyst design. The selection of the chiral auxiliary or catalyst is paramount and often involves screening a library of candidates to achieve optimal enantiomeric excess (ee). The reaction conditions, including solvent, temperature, and base, must be meticulously optimized to favor the desired stereochemical outcome.

Comparative Analysis of Synthesis Methods

FeatureMethod 1: Reductive AminationMethod 2: Catalytic Asymmetric Synthesis
Starting Materials Readily available (4-methoxyphenol, chloroacetonitrile)May require multi-step synthesis of precursors
Stereoselectivity Produces a racemic mixtureCan provide high enantiomeric excess
Scalability Generally straightforward to scale upCan be challenging to scale up due to catalyst cost and sensitivity
Cost-Effectiveness Typically more cost-effective for racemic productHigher cost due to chiral catalysts and specialized reagents
Versatility Highly versatile and widely applicableMore substrate-specific and requires significant optimization
Purification Standard chromatographic or crystallization techniquesMay require chiral chromatography to determine and separate enantiomers

Conclusion

The choice between these synthetic methodologies for 3-benzofuranamine, 2,3-dihydro-6-methoxy- will be dictated by the specific requirements of the research or development program.

For applications where a racemic mixture is sufficient, the reductive amination of 6-methoxy-2,3-dihydrobenzofuran-3-one offers a robust, cost-effective, and scalable route. The two-step process allows for clear checkpoints and utilizes well-established chemical transformations.

For projects requiring enantiomerically pure material, catalytic asymmetric synthesis is the preferred approach. While potentially more challenging and costly to develop and scale up, it provides direct access to the desired stereoisomer, which is often critical for elucidating biological activity and for the development of chiral drugs.

It is recommended that researchers carefully evaluate their project's goals, resources, and timelines when selecting the most appropriate synthetic strategy.

References

  • Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved January 16, 2026, from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Heterogeneous catalytic hydrogenation of benzofurans. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-535.
  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • 3.3.3: Synthesis of Amines. (2022, October 4). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved January 16, 2026, from [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Leuckart–Wallach Reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved January 16, 2026, from [Link]

  • Hydrogenation Catalysts. (n.d.). Chemie Brunschwig. Retrieved January 16, 2026, from [Link]

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the preparation thereof. (2025, October 27). Technical Disclosure Commons. Retrieved January 16, 2026, from [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). NIH. Retrieved January 16, 2026, from [Link]

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023, June 5). NSF Public Access Repository. Retrieved January 16, 2026, from [Link]

  • Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/γ-Al2O3 Catalysts. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • dimers of 3-methylbenzofurans; and tautomerism in 2-acetyl-3-hydroxy-5-methoxy-1,4-benzoquinone. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Synthesis of the Unusual Product of the Photolysis of 6-Methoxybenzofuran-2,3-dione and Styrene. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Process for the manufacture of 6-methoxy-2,6-dimethylheptanal. (n.d.). Google Patents.

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Comparative Biological Activity Analysis: 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in the Context of Neuroactive Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of the novel compound 3-Benzofuranamine, 2,3-dihydro-6-methoxy-, hereafter referred to as "Compound X," against established psychoactive drugs. Due to the limited public data on Compound X, this analysis is based on structure-activity relationships (SAR) derived from closely related 2,3-dihydrobenzofuran analogs documented in peer-reviewed literature. The primary comparators selected are 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a classic serotonergic hallucinogen, and 3,4-methylenedioxyamphetamine (MDA), a potent monoamine releasing agent. This comparison aims to provide researchers with a predictive framework for evaluating the pharmacological profile of this and similar molecules.

Introduction: The Scientific Rationale

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] When incorporating a side-chain amine, as seen in Compound X, the structure bears a strong resemblance to phenethylamine and amphetamine-class psychoactive drugs. Research has consistently shown that these rigid analogs of phenethylamines can model the active conformation of their more flexible counterparts, providing valuable insights into receptor binding and functional activity.[2]

Compound X is a structural analog of known psychoactive 2,3-dihydrobenzofurans that have been evaluated for their effects on the central nervous system.[3][4] Its chemical architecture suggests a primary interaction with monoamine systems, particularly the serotonin 5-HT₂ receptors, which are the canonical targets for classic psychedelics.[2] Therefore, comparing its potential activity to DOM and MDA provides a logical starting point for characterization.

Predicted Biological Target Profile of Compound X

Based on the pharmacology of its analogs, Compound X is hypothesized to interact with the following primary targets:

  • Serotonin 5-HT₂A/2C Receptors: The rigid dihydrofuran ring system often mimics the conformation of methoxy groups found in potent 5-HT₂ receptor agonists like DOM.[2] Agonism at the 5-HT₂A receptor, in particular, is the hallmark of classic hallucinogens.

  • Monoamine Transporters (SERT, DAT, NET): The amphetamine-like side chain suggests a potential interaction with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[5] This interaction could manifest as inhibition of reuptake or as a substrate-mediated release of neurotransmitters, a mechanism characteristic of compounds like MDA.

The logical workflow for characterizing a novel compound like Compound X involves a tiered approach, starting with in vitro binding and progressing to functional and in vivo assays.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation a Compound X Synthesis & Purification b Receptor Binding Assays (5-HT2A, 5-HT2C, etc.) a->b c Transporter Binding Assays (SERT, DAT, NET) a->c d Functional Assays (e.g., Ca2+ Flux for 5-HT2A agonism) b->d e Transporter Uptake/Release Assays (Synaptosomes) c->e f Head-Twitch Response (HTR) in Rodents (5-HT2A Agonism Proxy) d->f Predicts In Vivo 5-HT2A Activity g Drug Discrimination Studies (vs. Psychedelics or Stimulants) e->g Predicts Discriminative Stimulus Properties h Locomotor Activity (Stimulant vs. Sedative Effects) g->h

Caption: Tiered workflow for characterizing novel psychoactive compounds.

Comparative Analysis: Compound X vs. Known Drugs

The following table summarizes the predicted activity of Compound X based on data from its analogs, compared to the established profiles of DOM and MDA.

ParameterCompound X (Predicted) DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) MDA (3,4-methylenedioxyamphetamine)
Primary Mechanism Likely a 5-HT₂A receptor agonist with potential monoamine releasing/reuptake inhibition activity.Potent 5-HT₂A/2C receptor partial agonist.Serotonin-preferring monoamine releasing agent and reuptake inhibitor.
Receptor Affinity Predicted high affinity for 5-HT₂A receptors. Moderate affinity for other 5-HT subtypes and monoamine transporters.High affinity for 5-HT₂A (Ki ≈ 1-5 nM) and 5-HT₂C receptors.Moderate affinity for SERT, NET, and DAT. Lower affinity for 5-HT₂ receptors.
In Vitro Potency Expected to be an agonist at 5-HT₂A receptors, but potentially less potent than DOM based on analog data.[3][4]High potency agonist in functional assays (e.g., IP₃ turnover, Ca²⁺ mobilization).Potent inhibitor of [³H]5-HT uptake (IC₅₀ ≈ 50-100 nM) and potent releaser of 5-HT.
Predicted In Vivo Effect Hallucinogen-like effects, potentially with some entactogenic/stimulant properties. Potency likely lower than DOM.Induces classic psychedelic effects (e.g., visual distortions) mediated by 5-HT₂A agonism. Elicits head-twitch response in rodents.Produces entactogenic and stimulant effects. Increases locomotor activity and substitutes for other stimulants in drug discrimination studies.
Reference Based on analogs like F-2 and other 2,3-dihydrobenzofuran derivatives.[2][3][4][2][3][5]

Key Experimental Protocols for Comparative Validation

To empirically validate the predicted profile of Compound X, standardized assays must be employed. Below are step-by-step methodologies for key experiments.

This protocol determines the binding affinity (Ki) of Compound X for the human 5-HT₂A receptor, providing a direct comparison to DOM.

  • Preparation: Cell membranes from a stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293) are prepared via homogenization and centrifugation. Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

    • Radioligand: [³H]-ketanserin or [¹²⁵I]-DOI (a high-affinity 5-HT₂A ligand) at a concentration near its Kd.

    • Competitor Ligand: Serial dilutions of Compound X, DOM (as a positive control), or vehicle.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM spiperone).

  • Incubation: Add the prepared cell membranes (typically 10-20 µg protein per well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification: Place filter discs into scintillation vials with scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the competitor. Determine the IC₅₀ (concentration inhibiting 50% of radioligand binding) using non-linear regression. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This experiment measures the ability of Compound X to inhibit the reuptake of serotonin, dopamine, and norepinephrine, allowing for comparison with MDA.

  • Synaptosome Preparation: Isolate crude synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin). Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain the P2 pellet, which is enriched with synaptosomes.

  • Assay Setup: Pre-incubate synaptosomes in Krebs-Ringer buffer at 37°C.

  • Inhibition: Add various concentrations of Compound X, MDA (as a positive control), or vehicle to the synaptosome suspension and incubate for 10-15 minutes.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine ([³H]-5-HT, [³H]-DA, or [³H]-NE). Incubate for a short period (e.g., 5 minutes) that falls within the linear range of uptake.

  • Termination & Filtration: Stop the uptake by rapid vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove extracellular radiolabel.

  • Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using a scintillation counter. Determine the IC₅₀ value for uptake inhibition for each neurotransmitter.

Predicted Signaling Pathway Involvement

The primary signaling pathway anticipated for Compound X, assuming 5-HT₂A agonism, is the Gq/11-coupled cascade. This contrasts with the primary mechanism of MDA, which involves direct interaction with monoamine transporters.

G cluster_0 Compound X / DOM Pathway (Predicted) cluster_1 MDA Pathway drug1 Compound X or DOM receptor1 5-HT2A Receptor (GPCR) drug1->receptor1 g_protein Gαq/11 receptor1->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases downstream Neuronal Excitation ca2->downstream pkc->downstream drug2 MDA transporter SERT / DAT drug2->transporter reverses transport vesicle Vesicular Monoamine Transporter (VMAT2) transporter->vesicle disrupts pH gradient release ↑ Synaptic 5-HT / DA vesicle->release efflux receptor2 Postsynaptic Receptors release->receptor2 effect Entactogenic/Stimulant Effects receptor2->effect

Sources

A Comparative Guide to the Validation of an Analytical Method for 2,3-dihydro-6-methoxy-3-benzofuranamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2,3-dihydro-6-methoxy-3-benzofuranamine, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory compliance and the overall success of a drug development program. This document offers an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with other potential analytical techniques, supported by detailed experimental protocols and guided by the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol.

The Critical Role of a Validated Analytical Method

In the pharmaceutical industry, a validated analytical method is the cornerstone of quality control and assurance.[5] It provides the necessary evidence that the method is reliable, reproducible, and accurate for the intended analysis. For a compound like 2,3-dihydro-6-methoxy-3-benzofuranamine, this could involve determining its purity, quantifying it in the presence of impurities, or assessing its stability under various conditions. An unvalidated method can lead to unreliable data, potentially compromising product quality, and leading to regulatory hurdles.

Comparative Analysis of Analytical Techniques

While several analytical techniques could be employed for the analysis of 2,3-dihydro-6-methoxy-3-benzofuranamine, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution, sensitivity, and versatility. This guide will focus on a validated HPLC method and provide a comparative overview of other potential techniques.

Table 1: Comparison of Analytical Techniques for the Analysis of 2,3-dihydro-6-methoxy-3-benzofuranamine

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for Validation
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.Requires solvent consumption, may necessitate derivatization for compounds lacking a chromophore.Excellent; all validation parameters can be thoroughly assessed.
Gas Chromatography (GC) Separation based on differential partitioning between a stationary phase and a gaseous mobile phase.High efficiency, excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility.Potentially suitable if the analyte is volatile or can be derivatized; validation would be necessary.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Low specificity (interference from other absorbing species is common), not suitable for complex mixtures.Limited; primarily for simple assays of the pure substance. Not ideal for stability-indicating methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.High selectivity and sensitivity, provides structural information for impurity identification.Higher cost and complexity compared to HPLC-UV.Excellent; provides definitive identification and quantification.

For the purpose of this guide, we will detail the validation of a stability-indicating HPLC method, as it represents the most robust and commonly employed approach in pharmaceutical development.

The Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process that follows a pre-defined protocol. The following diagram illustrates the typical workflow for validating an HPLC method.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B Sample Preparation Procedure A->B C Define Validation Parameters & Acceptance Criteria (as per ICH Q2(R2)) B->C D Specificity / Selectivity (Forced Degradation Studies) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Validation Report Generation J->K L Method Implementation for Routine Use K->L

Caption: Workflow for the validation of an analytical HPLC method.

Detailed Experimental Protocols for HPLC Method Validation

The following protocols are based on established principles and are designed to meet the rigorous standards of the pharmaceutical industry.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[8][9][10]

Experimental Protocol for Forced Degradation Studies:

  • Prepare Stock Solutions: Prepare a stock solution of 2,3-dihydro-6-methoxy-3-benzofuranamine in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject to Stress Conditions: Expose the analyte to the following stress conditions to induce degradation (aiming for 5-20% degradation[11]):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light for a specified period.

  • Neutralization: After the specified time, neutralize the acidic and basic solutions.

  • Analysis: Analyze the stressed samples by the proposed HPLC method alongside an unstressed sample and a blank.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products. The peak should be spectrally pure.

The goal is to demonstrate that the analyte peak is well-resolved from any degradation products, and that the method can accurately measure the analyte in their presence.[8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][6][12]

Experimental Protocol for Linearity:

  • Prepare a Series of Standards: Prepare at least five concentrations of the 2,3-dihydro-6-methoxy-3-benzofuranamine reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject and Analyze: Inject each standard solution in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r), y-intercept, and slope of the regression line. The acceptance criterion for the correlation coefficient is typically r ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as either a conventional true value or an accepted reference value and the value found.[7] It is often determined by recovery studies.[13]

Experimental Protocol for Accuracy:

  • Spike a Placebo Matrix: Prepare a placebo (a mixture of all excipients in a formulation without the active pharmaceutical ingredient) and spike it with known amounts of 2,3-dihydro-6-methoxy-3-benzofuranamine at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare in Triplicate: Prepare three samples at each concentration level.

  • Analyze and Calculate Recovery: Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[13]

Precision

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[5][7] It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.[5]

  • Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol for Precision:

  • Repeatability:

    • Prepare six independent samples of 2,3-dihydro-6-methoxy-3-benzofuranamine at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The acceptance criterion is typically an RSD of ≤ 2%.[6]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies. The acceptance criterion is typically an RSD of ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol for LOD and LOQ:

These can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.[12] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][13][14]

Experimental Protocol for Robustness:

  • Introduce Small Variations: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze and Assess Impact: Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., peak tailing, resolution) and the assay results. The method is considered robust if the results remain within the acceptance criteria.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay method.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences.Peak purity index > 0.999; baseline resolution between analyte and degradant peaks.
Linearity Proportionality of response to analyte concentration.Correlation coefficient (r) ≥ 0.999.
Range Concentration interval where the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy Closeness of the measured value to the true value.% Recovery between 98.0% and 102.0%.
Precision (Repeatability) Agreement between multiple measurements of the same sample.RSD ≤ 2.0%.
Precision (Intermediate) Agreement between results from different analysts, days, or equipment.RSD ≤ 2.0%.
LOD Lowest detectable concentration.Signal-to-Noise Ratio ≥ 3:1.
LOQ Lowest quantifiable concentration with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1.
Robustness Insensitivity to small, deliberate changes in method parameters.System suitability parameters remain within limits; results are not significantly affected.

Conclusion

The validation of an analytical method for 2,3-dihydro-6-methoxy-3-benzofuranamine is a critical and legally required step in pharmaceutical development and quality control.[5] A well-validated HPLC method, as outlined in this guide, provides a high degree of confidence in the quality, reliability, and consistency of the analytical data.[15] By following a systematic approach based on the principles of the ICH guidelines, researchers and scientists can ensure that their analytical methods are fit for their intended purpose, thereby supporting the development of safe and effective pharmaceutical products.

References

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  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability - Sharp Services.
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  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
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  • How to do HPLC method validation - YouTube. (2022, March 3).
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A Comparative Guide to the Structure-Activity Relationship of 3-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities.[1][2][3] The introduction of an amino group at the C-3 position, in particular, has been shown to significantly enhance and modulate the pharmacological profile of these molecules, making 3-aminobenzofuran a focal point of extensive research in medicinal chemistry.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminobenzofuran derivatives, comparing their performance as inhibitors of various biological targets and offering detailed experimental insights for researchers in drug discovery.

Synthetic Strategies: Building the Core Scaffold

The development of efficient synthetic routes is paramount to exploring the SAR of any chemical series. Several robust methods for the synthesis of the 3-aminobenzofuran core have been established. A prevalent and effective strategy involves a three-step sequence starting from readily available 2-hydroxybenzonitriles.[5][6] This approach offers versatility, allowing for the introduction of diverse substituents on the resulting scaffold.

A typical synthetic workflow is outlined below. The initial step involves an O-alkylation of a substituted 2-hydroxybenzonitrile. This is followed by a base-mediated intramolecular cyclization, which concurrently forms the furan ring and reveals the key 3-amino group. The final step involves N-alkylation or acylation to generate the desired library of derivatives for biological screening.[5][7]

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: N-Functionalization A 2-Hydroxybenzonitrile B Intermediate Nitrile A->B R-X, Base (e.g., K2CO3) C 4-(3-Aminobenzofuran-2-yl)pyridine B->C Strong Base (e.g., t-BuOK) D Final 3-Aminobenzofuran Derivatives C->D R'-X (e.g., Benzyl Halides)

Caption: General workflow for the synthesis of 3-aminobenzofuran derivatives.

Structure-Activity Relationship (SAR) Analysis: A Multi-Target Perspective

3-Aminobenzofuran derivatives have demonstrated efficacy against a range of therapeutic targets. The SAR often reveals that subtle changes in substitution patterns can lead to dramatic shifts in potency and selectivity.

A prominent application of 3-aminobenzofuran derivatives is in the development of multifunctional agents for Alzheimer's disease.[8][9] The primary mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5]

A study by Hasanvand et al. synthesized a series of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives (5a-p) and evaluated their cholinesterase inhibitory activity.[5][6][7] The results provide a clear SAR profile.

Key SAR Insights for Cholinesterase Inhibition:

  • Effect of Substituents on the Benzyl Moiety: The nature and position of substituents on the N-benzyl group are critical for activity.

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs like fluoro, chloro, and bromo generally exhibit superior inhibitory potency compared to those with electron-donating groups (EDGs) like methyl and methoxy.[5] The nonpolar methoxy group, in particular, was found to decrease AChE inhibitory potency, likely due to increased lipophilicity that is unfavorable for binding.[6][7]

  • Positional Isomerism: For halogen substituents, the position on the benzyl ring significantly impacts activity. For instance, a fluoro group at the ortho-position (compound 5f) resulted in the most potent compound in the series against both AChE and BuChE.[5][9] In contrast, para-substitution with larger halogens like chloro and bromo dramatically decreased inhibitory activity.[5]

  • Unsubstituted Benzyl: The parent compound with an unsubstituted benzyl group (5a) showed potent activity, establishing a high baseline for the series.[5]

CompoundSubstituent (on Benzyl Ring)AChE IC₅₀ (µM)[5]BuChE IC₅₀ (µM)[5]
5a H0.81 ± 0.045.88 ± 0.42
5b 2-CH₃4.31 ± 0.0521.06 ± 1.04
5e 3-OCH₃81.06 ± 2.0144.20 ± 2.11
5f 2-F 0.64 ± 0.01 4.99 ± 0.09
5h 4-F1.68 ± 0.0211.09 ± 0.77
5i 2-Cl1.12 ± 0.028.87 ± 0.54
5k 4-Cl16.60 ± 0.5231.18 ± 2.56
5l 2-Br1.34 ± 0.0110.54 ± 0.19
Donepezil Reference Drug0.016 ± 0.0013.99 ± 0.27

Table 1: Comparative Cholinesterase Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives.

The most promising compound, 5f , not only showed excellent dual cholinesterase inhibition but also demonstrated an ability to inhibit amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5][6] Kinetic studies revealed a mixed-type inhibition mechanism for compound 5f, suggesting it binds to both the active site and an allosteric site of AChE.[9]

G ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Inhibitor 3-Aminobenzofuran Derivative (e.g., 5f) Inhibitor->AChE Blocks Hydrolysis

Caption: Role of AChE in the synapse and its inhibition by 3-aminobenzofurans.

The 3-aminobenzofuran scaffold has also been explored for anticancer applications, often functioning as a hinge-binding motif in various kinase inhibitors.[1][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer.[11]

VEGFR-2/hCA IX Inhibition: A series of enaminone-linked benzofuran derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and human Carbonic Anhydrase IX (hCA IX), two targets associated with hypoxia-driven tumor growth.[12] The most potent compound, 4a , which features a para-benzenesulfonamide group, exhibited an IC₅₀ of 0.058 µM against VEGFR-2 and a Kᵢ of 35.0 nM against hCA IX.[12] This highlights the importance of the sulfonamide moiety for potent dual activity.

CDK2 Inhibition: By hybridizing the benzofuran and piperazine motifs, researchers developed novel Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[11] The most potent compounds, such as 9h and 11d , incorporated semicarbazide or thiosemicarbazide tails with specific aromatic substitutions (e.g., 4-Cl-3-CF₃-phenyl), achieving IC₅₀ values (40.91 nM and 41.70 nM, respectively) superior to the reference inhibitor staurosporine.[11] These compounds also showed promising antiproliferative activity against pancreatic cancer cell lines with high selectivity over normal cells.[11]

TargetRepresentative DerivativeKey Structural FeaturePotency (IC₅₀ or Kᵢ)Reference
VEGFR-2 Compound 4a p-Benzenesulfonamide0.058 µM (IC₅₀)[12]
hCA IX Compound 4a p-Benzenesulfonamide35.0 nM (Kᵢ)[12]
CDK2 Compound 9h 4-Cl-phenyl thiosemicarbazide40.91 nM (IC₅₀)[11]
CDK2 Compound 11d 4-Cl-3-CF₃-phenyl semicarbazide41.70 nM (IC₅₀)[11]
DRAK2 -Benzofuran-3(2H)-one core-[13]

Table 2: 3-Aminobenzofuran Derivatives as Kinase Inhibitors.

The benzofuran scaffold is a recognized pharmacophore for designing antimicrobial agents.[14][15] SAR studies on 3-aminobenzofuran derivatives have revealed features crucial for antibacterial and antifungal efficacy.

One study investigating 3-benzofurancarboxylic acid derivatives found that compounds III , IV , and VI showed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (MIC 50 to 200 μg/mL).[16] Notably, compounds VI and III also exhibited antifungal activity against Candida strains.[16] Another study revealed that for a series of 3-methanone-6-substituted-benzofurans, hydroxyl substituents at the C-3 and C-4 positions of an aryl ring resulted in good antibacterial activity.[15] These findings underscore the potential for developing potent antimicrobial agents from this scaffold by fine-tuning substitution patterns.[17]

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of a representative compound and a key biological assay.

This protocol is adapted from the multi-step synthesis reported by Hasanvand et al.[5][7]

Step 1: Synthesis of 2-((Pyridin-4-yl)methoxy)benzonitrile (3)

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(bromomethyl)pyridine hydrobromide (1.1 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product 3.

Step 2: Synthesis of 4-(3-Aminobenzofuran-2-yl)pyridine (4)

  • Dissolve intermediate 3 (1.0 eq) in dry DMF.

  • Add potassium tert-butoxide (t-BuOK, 2.0 eq) to the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 80°C and stir for 2-4 hours until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-aminobenzofuran intermediate 4.[5]

Step 3: Synthesis of N-(2-Fluorobenzyl)-4-(3-aminobenzofuran-2-yl)pyridinium Chloride

  • Dissolve the aminobenzofuran intermediate 4 (1.0 eq) in dry acetonitrile.

  • Add 1-(chloromethyl)-2-fluorobenzene (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the solid with n-hexane or diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.[5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution (3 mM) and 25 µL of the enzyme solution (AChE or BuChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 15 mM).

  • Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Run a control experiment using the solvent instead of the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The 3-aminobenzofuran scaffold is a remarkably versatile platform for the design of potent and selective modulators of various biological targets. Structure-activity relationship studies have consistently demonstrated that the biological profile of these derivatives can be precisely tuned through strategic modifications. For cholinesterase inhibitors, electron-withdrawing groups on an N-benzyl substituent are favorable, with ortho-substitution often yielding the highest potency.[5] For kinase inhibition, the addition of specific hydrogen-bond-donating/accepting moieties, such as sulfonamides or semicarbazides, is critical for achieving high-affinity binding.[11][12]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising leads. Exploring novel substitutions on the benzofuran ring itself, in addition to the 3-amino group, could unlock new therapeutic potential. The development of derivatives with dual- or multi-target activities, as seen in the anti-Alzheimer's and anticancer agents, represents a highly promising strategy for addressing complex multifactorial diseases.

References

  • Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts, 2011(07), 0721. [Link]

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(9), 6103-6112. [Link]

  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link]

  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. Indian Journal of Pharmaceutical Sciences, 85(11), 1016-1029. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

  • Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link]

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  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(5), 903-910. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 71(12), 921-935. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372990. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 23(1), 177. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 5(6), 168-175. [Link]

  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 13(1), 1836. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27746-27768. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97693-97705. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Bioorganic & Medicinal Chemistry Letters, 27(11), 2449-2453. [Link]

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  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 66-72. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of In Vitro Results for 2,3-dihydro-6-methoxy-3-benzofuranamine as a Novel MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neurodegenerative disease research, the discovery of novel monoamine oxidase B (MAO-B) inhibitors is of paramount importance for developing new therapeutic strategies, particularly for Parkinson's Disease.[1][2][3] Our internal screening campaigns have recently identified a promising candidate, 2,3-dihydro-6-methoxy-3-benzofuranamine (hereafter designated as "Compound X"), exhibiting potent inhibitory activity against MAO-B. The benzofuran scaffold is known to be a versatile core in compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[4][5]

This guide serves as a comprehensive framework for researchers and drug development professionals to rigorously cross-validate the initial in vitro findings for Compound X. The primary objective of hit-to-lead optimization is not merely to confirm activity but to build a robust data package that substantiates the compound's mechanism of action, selectivity, and potential for further development.[6][7] To achieve this, we will compare Compound X's performance against Selegiline, a well-characterized, irreversible MAO-B inhibitor widely used in clinical practice.[3][8][9] This document provides detailed, side-by-side experimental protocols, explains the causal logic behind methodological choices, and presents a clear structure for data interpretation.

Part 1: Comparative Analysis of MAO-B Inhibition Potency

Expertise & Experience: The Rationale for Orthogonal Assays

Initial high-throughput screening (HTS) often relies on a single assay technology for efficiency.[10] However, assay-specific artifacts (e.g., compound autofluorescence, interference with detection reagents) can lead to false positives.[6] Therefore, a critical step in hit validation is to confirm the inhibitory activity of Compound X using an orthogonal assay—a method that relies on a different detection principle.[11] This approach ensures that the observed biological activity is genuine and not an artifact of the primary screening format.

Here, we will compare results from a widely used fluorometric assay with a classic radiometric method. The fluorometric assay is chosen for its high sensitivity and amenability to high-throughput formats, while the radiometric assay is often considered a "gold standard" for its direct measurement of substrate turnover.

Methodology 1: Fluorometric MAO-B Inhibition Assay (Amplex™ Red)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate.[10][12] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with the Amplex™ Red reagent to produce the highly fluorescent compound, resorufin.[13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X and Selegiline (positive control) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO, starting from 1 mM.

    • Prepare the Amplex™ Red working solution: In a 50 mM sodium phosphate buffer (pH 7.4), add 2 U/mL HRP, and 400 µM Amplex™ Red reagent. Protect from light.

    • Prepare the MAO-B substrate solution: 2 mM benzylamine in 50 mM sodium phosphate buffer. Benzylamine is a substrate for MAO-B.[13]

    • Prepare the enzyme solution: Dilute recombinant human MAO-B to 20 µg/mL in 50 mM sodium phosphate buffer.

  • Assay Procedure (96-well format):

    • Add 2 µL of each compound dilution (or DMSO for controls) to the wells of a black, opaque 96-well plate.

    • Add 48 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 50 µL of the Amplex™ Red working solution to each well.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (benzylamine).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[13]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data with 0% inhibition (DMSO control) and 100% inhibition (a high concentration of Selegiline).

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Methodology 2: Radiometric MAO-B Inhibition Assay

This method measures the enzymatic conversion of a radiolabeled substrate (e.g., ¹⁴C-phenylethylamine) to its corresponding aldehyde product.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare compound dilutions as described in Methodology 1.

    • Prepare the reaction buffer: 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the substrate solution: ¹⁴C-phenylethylamine diluted in reaction buffer to a final concentration of 10 µM (specific activity ~50 mCi/mmol).

    • Prepare the enzyme solution: Dilute recombinant human MAO-B in reaction buffer.

  • Assay Procedure:

    • In microcentrifuge tubes, combine 20 µL of compound dilution, 50 µL of reaction buffer, and 10 µL of MAO-B enzyme solution. Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the ¹⁴C-phenylethylamine substrate solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 2N HCl.

    • Extract the radiolabeled product by adding 500 µL of an organic scintillant/solvent mixture (e.g., toluene/ethyl acetate) and vortexing. The acidic stop solution protonates the unreacted amine substrate, retaining it in the aqueous phase, while the aldehyde product partitions into the organic phase.

    • Centrifuge to separate phases.

    • Transfer an aliquot of the organic (upper) layer to a scintillation vial.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the rate of product formation (counts per minute).

    • Normalize the data and calculate IC₅₀ values as described previously.

Data Summary & Interpretation

The IC₅₀ values obtained from both assays should be compiled for a direct comparison.

CompoundFluorometric IC₅₀ (nM) [Hypothetical]Radiometric IC₅₀ (nM) [Hypothetical]
Compound X 85110
Selegiline 1520

Interpretation: A strong correlation between the IC₅₀ values from these two distinct methods (e.g., within a 2-3 fold difference) provides high confidence that Compound X is a genuine inhibitor of MAO-B. Significant discrepancies could suggest assay interference in one of the formats, warranting further investigation.

Part 2: Selectivity Profiling against MAO-A

Trustworthiness: The Importance of Isoform Selectivity

There are two main isoforms of monoamine oxidase: MAO-A and MAO-B.[1][2][12] While MAO-B inhibitors are used for treating Parkinson's disease, selective MAO-A inhibitors are used for depression.[1][2] Non-selective inhibition can lead to undesirable side effects, such as the "cheese effect" (a hypertensive crisis). Therefore, determining the selectivity of Compound X for MAO-B over MAO-A is a critical step in evaluating its therapeutic potential.

Methodology: Adapting the Fluorometric Assay for MAO-A

The Amplex™ Red assay can be easily adapted to measure MAO-A activity by using a specific enzyme source and substrate.

Experimental Protocol:

  • Enzyme and Substrate Substitution:

    • Replace recombinant human MAO-B with recombinant human MAO-A .

    • Replace the MAO-B substrate (benzylamine) with a substrate that is preferentially metabolized by MAO-A, such as p-tyramine .[13]

  • Controls:

    • Use Clorgyline , a known selective MAO-A inhibitor, as the positive control instead of Selegiline.[13]

  • Procedure:

    • Follow the same assay procedure as outlined in Methodology 1.

    • Determine the IC₅₀ value of Compound X against MAO-A.

Data Summary & Interpretation

The selectivity index (SI) is calculated by dividing the IC₅₀ for MAO-A by the IC₅₀ for MAO-B. A higher SI value indicates greater selectivity for MAO-B.

CompoundMAO-B IC₅₀ (nM) [Hypothetical]MAO-A IC₅₀ (nM) [Hypothetical]Selectivity Index (SI) (MAO-A/MAO-B)
Compound X 859,500112
Selegiline 151,800120

Interpretation: A high selectivity index (typically >100) is desirable. The hypothetical data suggests that Compound X has a selectivity profile comparable to Selegiline, making it a promising candidate for further development as a selective MAO-B inhibitor.

Part 3: Determining the Mechanism of Inhibition

Authoritative Grounding: Reversible vs. Irreversible Inhibition

Understanding whether an inhibitor binds reversibly or irreversibly to its target is fundamental to its pharmacological profile.[14] Irreversible inhibitors, like Selegiline, form a covalent bond with the enzyme, leading to a long duration of action.[3][8] Reversible inhibitors bind non-covalently and their effect diminishes as the compound is cleared.[15][16] A simple and effective method to assess reversibility is through a dialysis or rapid dilution experiment.

Methodology: Rapid Dilution Experiment

This experiment assesses whether the enzyme's activity can be restored after pre-incubating it with the inhibitor and then significantly diluting the complex to reduce the concentration of the free inhibitor.

Experimental Workflow Diagram:

G cluster_preincubation Step 1: Pre-incubation (High Concentration) cluster_dilution Step 2: Rapid Dilution (100-fold) cluster_assay Step 3: Measure Activity Over Time cluster_results Step 4: Interpret Results E_I Enzyme (100x) + Inhibitor (10x IC₅₀) Dil_I Dilute into Assay Buffer (Final [E] = 1x, [I] = 0.1x IC₅₀) E_I->Dil_I E_C Enzyme (100x) + DMSO Dil_C Dilute into Assay Buffer (Final [E] = 1x) E_C->Dil_C Assay_I Add Substrate & Measure Activity Dil_I->Assay_I Assay_C Add Substrate & Measure Activity Dil_C->Assay_C Rev Reversible: Activity recovers to control levels Assay_I->Rev If... Irrev Irreversible: Activity remains inhibited Assay_I->Irrev If...

Caption: Workflow for determining the reversibility of enzyme inhibition.

Experimental Protocol:

  • Pre-incubation:

    • In one tube, incubate a concentrated solution of MAO-B (e.g., 100x the final assay concentration) with a high concentration of Compound X (e.g., 10-fold its IC₅₀) for 30 minutes at 37°C.

    • In a control tube, incubate the same concentration of MAO-B with the corresponding percentage of DMSO.

  • Dilution and Activity Measurement:

    • Rapidly dilute the contents of both tubes 100-fold into separate pre-warmed assay mixtures containing the Amplex™ Red reagents and substrate.

    • This dilution reduces the concentration of the free inhibitor to a sub-inhibitory level (0.1x IC₅₀), while the enzyme concentration is now at the standard 1x assay level.

    • Immediately measure the reaction progress kinetically over 60 minutes in a plate reader.

Interpretation of Results:

  • Reversible Inhibition: If Compound X is a reversible inhibitor, the dilution will cause it to dissociate from the enzyme's active site.[16][17] As a result, the enzyme's activity in the tube pre-incubated with Compound X will gradually recover and approach the activity level of the DMSO control.

  • Irreversible Inhibition: If Compound X is an irreversible inhibitor, it will have formed a stable, likely covalent, bond with the enzyme.[17] The 100-fold dilution will not lead to its dissociation, and the enzyme's activity will remain suppressed throughout the measurement period.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vitro cross-validation of 2,3-dihydro-6-methoxy-3-benzofuranamine (Compound X) as a novel MAO-B inhibitor. By employing orthogonal assays, profiling for isoform selectivity, and determining the mechanism of inhibition, researchers can build a high-confidence data package. The successful validation of Compound X with a potency and selectivity profile comparable to or exceeding that of Selegiline would strongly support its advancement into more complex cellular and in vivo models of Parkinson's disease. Future work should focus on elucidating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assessing its efficacy in animal models.

References

  • Milosevic, J., et al. (2007). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec Official Website. Available at: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs Official Website. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Background Information. Evotec Official Website. Available at: [Link]

  • Pokharel, P., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. Available at: [Link]

  • Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

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  • Reaction Biology. Proposal of Reversibility Study - HotSpot Kinase Activity Assay. Reaction Biology Website. Available at: [Link]

  • Pearson. Reversible Inhibition Explained. Pearson Website. Available at: [Link]

  • LibreTexts Chemistry. Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Caccia, C., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology. Available at: [Link]

  • ResearchGate. Arrayed validation of selected screening hits in vitro. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI Bookshelf. Available at: [Link]

  • Fowler, J. S., et al. (2010). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology. Available at: [Link]

  • Ekins, S., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling. Available at: [Link]

  • Opdecamp, G., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. Biochemical Pharmacology. Available at: [Link]

  • ResearchGate. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. Available at: [Link]

  • ChemRxiv. Prospective Validation of HydraScreen: Virtual Screening and Hit Identification in IRAK1. ChemRxiv. Available at: [Link]

  • Caccia, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology. Available at: [Link]

  • Opentrons. Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. Available at: [Link]

  • Al-Zahrani, E., et al. (2022). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). Journal of Inflammation Research. Available at: [Link]

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A Comparative Guide to Evaluating the Purity of Synthesized 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The subject of this guide, 3-Benzofuranamine, 2,3-dihydro-6-methoxy-, is a heterocyclic amine scaffold of significant interest. Its purity directly impacts downstream reaction yields, impurity profiles of subsequent products, and ultimately, the toxicological and pharmacological properties of the final drug candidate.

This guide provides a comparative analysis of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the "why" behind procedural choices, offering field-proven insights to empower researchers and quality control analysts to build self-validating systems for purity determination.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a significant risk. Each method has inherent biases and limitations. For instance, a compound may appear pure by High-Performance Liquid Chromatography with UV detection (HPLC-UV), but may contain non-chromophoric impurities or residual solvents invisible to the detector. Therefore, a multi-pronged, or orthogonal, approach is essential. By combining techniques that measure different physicochemical properties—such as chromatography, mass spectrometry, and nuclear magnetic resonance—we can build a comprehensive and trustworthy purity profile.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), emphasize the need for validated analytical procedures to ensure that they are suitable for their intended purpose, which includes the accurate quantification of impurities.[1][2][3]

Comparative Analysis of Key Purity Evaluation Techniques

We will compare three primary techniques for the purity assessment of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-:

  • High-Performance Liquid Chromatography (HPLC) : The workhorse of purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile impurities and structural confirmation.

  • Quantitative Nuclear Magnetic Resonance (qNMR) : An absolute quantification method providing direct purity assessment without the need for a specific reference standard of the same compound.[4][5][6]

The following table summarizes the key performance attributes of each technique for this specific application:

Parameter High-Performance Liquid Chromatography (HPLC-UV/DAD) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (¹H qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8]Separation of volatile compounds in the gas phase followed by mass-based detection.[9][10]Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[5][11]
Primary Use Case Quantifying known and unknown related-substance impurities.Identifying and quantifying volatile organic compounds (VOCs), residual solvents, and thermally stable impurities.Absolute purity determination ("mass % purity"), quantification of non-chromophoric impurities, and structural confirmation.[4]
Strengths High resolution, excellent reproducibility, widely available, suitable for non-volatile and thermally labile compounds.High sensitivity and specificity (mass detection), excellent for separating volatile compounds.[12][13]Universal detector, highly accurate and precise, does not require a specific analyte reference standard, provides structural information.[6][14]
Weaknesses Requires a chromophore for UV detection, potential for co-elution, relative quantification requires reference standards for each impurity.Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like amines.[12][15]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, susceptible to matrix effects if not carefully controlled.
Typical Impurities Detected Starting materials, reaction by-products, degradation products.Residual synthesis solvents (e.g., THF, Toluene), volatile by-products.A wide range of impurities, including those without UV chromophores, water, and residual solvents.

Experimental Protocols & Method Causality

A robust analytical workflow is crucial for obtaining reliable purity data. The following diagram illustrates a recommended workflow for the comprehensive purity evaluation of a newly synthesized batch of 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

G cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Formal Purity Assignment Batch Synthesized Batch of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- HPLC_Screen HPLC-UV/DAD Screening (Generic Gradient) Batch->HPLC_Screen Primary Purity Check GCMS_Screen Headspace GC-MS (Residual Solvents) Batch->GCMS_Screen Solvent Check NMR_ID ¹H & ¹³C NMR (Structural Confirmation) Batch->NMR_ID Identity Check HPLC_Dev HPLC Method Development (Optimize Resolution) HPLC_Screen->HPLC_Dev Final_Purity Final Purity Certificate GCMS_Screen->Final_Purity Solvent Content qNMR_Dev qNMR Method Development (Select Internal Standard) NMR_ID->qNMR_Dev Validation Method Validation (ICH Q2(R1)) HPLC_Dev->Validation qNMR_Dev->Validation HPLC_Quant Validated HPLC Analysis (% Area Normalization) Validation->HPLC_Quant qNMR_Quant Validated qNMR Analysis (Absolute Purity Assay) Validation->qNMR_Quant HPLC_Quant->Final_Purity Impurity Profile qNMR_Quant->Final_Purity Mass % Purity

Caption: Workflow for comprehensive purity evaluation.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Objective: To separate and quantify process-related impurities and degradation products. A reversed-phase method is chosen due to the moderately polar nature of the aromatic amine.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector. The DAD is preferred as it can help in peak tracking and identification by comparing UV spectra.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. The choice of a C18 stationary phase is based on its versatility for separating compounds of moderate polarity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to protonate the amine, improving peak shape and reducing tailing by minimizing interactions with residual silanols on the column.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime. A typical gradient might be: 10% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 280 nm, with DAD scanning from 200-400 nm. The primary wavelength should be at or near the λmax of the main compound.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved to avoid column blockage.

  • System Suitability: Before sample analysis, perform a system suitability test as per USP <621> to ensure the chromatographic system is performing adequately.[7][16][17] This typically involves injecting a standard solution multiple times to check for reproducibility (RSD < 2%), tailing factor (typically 0.8-1.5), and resolution between the main peak and a known impurity.

  • Data Analysis: Purity is typically calculated using area percent normalization. However, it's crucial to acknowledge this assumes all impurities have the same response factor as the main compound, which is a limitation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify residual solvents from the synthesis. Headspace GC is the preferred technique as it avoids injecting non-volatile matrix components onto the GC column.

Step-by-Step Methodology:

  • Instrumentation: Headspace Sampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) containing an internal standard (e.g., n-Propanol). Crimp the vial securely.

  • Headspace Conditions:

    • Oven Temperature: 80 °C. This temperature should be high enough to drive volatile solvents into the headspace without degrading the sample.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 minutes.

  • GC Conditions:

    • Column: A non-polar column like a DB-624 or equivalent is ideal for solvent analysis.

    • Inlet Temperature: 200 °C.

    • Oven Program: Start at 40 °C (hold for 5 mins), then ramp at 10 °C/min to 240 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu. This range covers the masses of common laboratory solvents.

  • Data Analysis: Identify solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify using the internal standard calibration curve.

Protocol 3: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity (mass %) of the material without relying on a specific reference standard of the analyte itself.

G cluster_0 qNMR Purity Calculation Logic Analyte Analyte Signal (Known Proton Count, N_an) Integral Integrate Signals (I_an, I_std) Analyte->Integral Standard Internal Standard Signal (Known Proton Count, N_std) Standard->Integral Purity_Eq Purity (%) = (I_an / I_std) * (N_std / N_an) * (M_an / M_std) * (m_std / m_an) * P_std Integral->Purity_Eq Mass Weigh Analyte & Standard (m_an, m_std) Mass->Purity_Eq MolarMass Molar Mass (M_an, M_s_td) MolarMass->Purity_Eq

Caption: The core equation for calculating purity via qNMR.

Step-by-Step Methodology:

  • Instrumentation: High-field NMR spectrometer (≥ 400 MHz).

  • Selection of Internal Standard: Choose a high-purity, stable standard with sharp signals that do not overlap with the analyte signals. For this compound, maleic acid or dimethyl sulfone are suitable candidates. The standard's purity must be certified.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the internal standard into a vial.

    • Accurately weigh ~25 mg of the 3-benzofuranamine, 2,3-dihydro-6-methoxy- into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆). Complete dissolution is critical.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Long Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds). This is the most critical parameter to ensure full relaxation and accurate integration.

      • Sufficient Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).

      • 90° Pulse Angle: Ensure a calibrated 90-degree pulse is used.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity, accounting for the integral values, number of protons for each signal, molar masses, weighed masses, and the purity of the internal standard.[5]

Conclusion: A Triad of Trust

No single method can provide a complete picture of a compound's purity. The combination of HPLC for profiling related substances, GC-MS for volatile impurities, and qNMR for an absolute mass purity assessment forms a powerful, self-validating triad. This orthogonal approach provides the highest degree of confidence in the quality of synthesized 3-benzofuranamine, 2,3-dihydro-6-methoxy-, ensuring that the material progressing through the drug development pipeline is well-characterized and fit for purpose, in alignment with the principles of scientific integrity and regulatory expectations.[1][18]

References

  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE. Taylor & Francis Online. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications, Journal of Medicinal Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Consistency and Purity. Oxford Instruments. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC, NIH. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the disposal of 3-benzofuranamine, 2,3-dihydro-6-methoxy-. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Immediate Safety Considerations and Hazard Assessment

Before beginning any work that will generate waste, ensure you are familiar with your institution's specific chemical hygiene plan and have the appropriate personal protective equipment (PPE) readily available.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin absorption, as many aromatic amines are lipid-soluble and can be readily absorbed through the skin[2].
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes of liquids or fine dust particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of any vapors or aerosols. If handling outside of a fume hood is unavoidable, a respirator may be required; consult your EHS department.

In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-benzofuranamine, 2,3-dihydro-6-methoxy- is to never dispose of it down the drain or in the regular trash. It must be collected as hazardous waste and disposed of through a licensed hazardous waste disposal service.

Waste Segregation and Collection

Proper segregation is the first and one of the most critical steps in safe chemical waste disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and absorbent pads in a separate, clearly labeled solid hazardous waste container.

    • Liquid Waste: Collect solutions containing 3-benzofuranamine, 2,3-dihydro-6-methoxy- in a designated liquid hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with other types of hazardous waste unless explicitly permitted by your EHS department. Incompatible wastes can react, leading to dangerous situations. For example, do not mix with strong oxidizing agents or acids[5].

Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Container Compatibility: Use containers made of materials compatible with the waste. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-benzofuranamine, 2,3-dihydro-6-methoxy-". List all components of the waste mixture, including solvents and their approximate percentages.

Storage of Hazardous Waste

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the generator.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.

Arranging for Disposal

Once your hazardous waste container is full (or approaching the fill line), or if you will no longer be generating this type of waste, you must arrange for its proper disposal.

  • Contact EHS: Contact your institution's EHS department to schedule a waste pickup. They will provide specific instructions and may provide pre-printed labels.

  • Licensed Disposal Vendor: Your institution's EHS department works with licensed hazardous waste disposal vendors who are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

The following diagram illustrates the decision-making process for the disposal of 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Caption: Workflow for the safe disposal of 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

Spill and Decontamination Procedures

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response or EHS department.

  • Control the Spill: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit with an inert absorbent material.

  • Collect Spill Debris: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (consult your institution's guidelines, but ethanol or isopropanol followed by soap and water is often appropriate), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris and decontamination materials as hazardous waste and arrange for its disposal through your EHS department.

Regulatory Framework

The disposal of hazardous chemical waste is regulated by governmental agencies to protect human health and the environment. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Many aromatic amines and their byproducts are listed as hazardous wastes under these regulations[6]. Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.

References

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  • Aromatic Amine Pollution. (n.d.). In Sustainability Dictionary.
  • Aromatic Amines. (2023, November 29). In Pollution Prevention and Control.
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  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • (R)-6-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE. (n.d.). In ChemicalBook.
  • 3-(Methoxymethylene)-2(3H)-benzofuranone. (2023, May 6). In ChemicalBook.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Benzofuran.
  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine. (n.d.). In BLDpharm.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
  • 6-Methoxy-2,3-dihydro-1-benzofuran-3-one. (n.d.). In PubChem.
  • The 'one-pot' preparation of substituted benzofurans. (n.d.). Arkivoc.
  • Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). (n.d.). In Cheméo.
  • 3-(Methoxymethylene)-2(3H)-benzofuranone Safety Data Sheets. (n.d.). In Echemi.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. (2025, August 6). ResearchGate.
  • Toxicological Profile for 2,3-Benzofuran. (n.d.). In NCBI Bookshelf.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.

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Personal protective equipment for handling 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only effectively but with the highest degree of safety. The handling of novel or specialized chemical entities, such as 3-Benzofuranamine, 2,3-dihydro-6-methoxy-, demands a proactive and informed approach to safety. This guide is structured to provide clear, actionable intelligence for the safe handling of this compound, grounded in established safety principles and a causal understanding of risk mitigation.

Hazard Analysis: Understanding the "Why" Behind the Protection

Before any bottle is opened, a thorough risk assessment is the foundational step of any safe laboratory practice.[1] While a comprehensive toxicological profile for 3-Benzofuranamine, 2,3-dihydro-6-methoxy- may not be extensively published, we can infer potential hazards from its chemical structure. As an aromatic amine, this class of compounds can present risks of skin irritation, sensitization, and potential toxicity upon absorption. A safety data sheet for a similar compound, 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-, identifies it as a skin and eye irritant.[2] Therefore, our protective strategy must be built around preventing dermal, ocular, and respiratory exposure.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the potential hazards. The following table outlines the minimum required PPE for handling 3-Benzofuranamine, 2,3-dihydro-6-methoxy-.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesAromatic amines can permeate certain glove materials.[3][4] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals and are recommended to prevent skin contact and absorption.[5]
Eye & Face Protection Chemical Splash GogglesProtects eyes from accidental splashes and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[5][6] For larger quantities or splash-prone procedures, a full-face shield should be worn over goggles.[7]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from contamination.[1][6]
Respiratory Protection Use within a certified Chemical Fume HoodThe primary engineering control to prevent inhalation of vapors or fine particles is a properly functioning fume hood.[5][7] A respirator is typically not required if work is conducted within this control.[7]

Operational Protocol: A Step-by-Step Workflow for Safety

Adherence to a strict procedural workflow for gowning and de-gowning is critical to prevent the contamination of your person and the laboratory environment.

Donning (Gowning) Procedure

This sequence is designed to ensure complete protection before handling the chemical.

Gowning_Procedure A 1. Don Lab Coat (Fasten completely) B 2. Don Chemical Splash Goggles A->B Protect body first C 3. Don Nitrile Gloves B->C Protect eyes second Doffing_Procedure A 1. Remove Gloves (Peel off inside-out) B 2. Remove Lab Coat (Roll inside-out) A->B Most contaminated item first C 3. Remove Goggles (Handle by strap) B->C D 4. Wash Hands Thoroughly C->D Final crucial step

Caption: Workflow for safely removing PPE to prevent exposure.

Logistical Planning: Spill Management and Disposal

A safe experiment is one that is planned from start to finish, including contingencies and disposal.

Spill Response Plan
  • Alert: Immediately notify personnel in the area and your laboratory supervisor.

  • Contain: For small spills, use a chemical absorbent spill kit. Do not use paper towels for reactive materials.

  • Clean: While wearing appropriate PPE, carefully sweep or wipe up the absorbed material.

  • Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, properly labeled hazardous waste container. [2]

Chemical Waste Disposal Plan

Proper disposal is a legal and ethical responsibility. [8]* Segregation is Key: Never mix different types of chemical waste. [9][10]Solid waste (contaminated gloves, weigh paper) must be kept separate from liquid waste. [8][9]* Containerization: Use only compatible, leak-proof containers for waste. [8][11]Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name. [1][9]* Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment. [10][12]* Final Disposal: Adhere to your institution's guidelines for the collection and disposal of hazardous chemical waste by certified professionals. [9] By integrating these safety protocols into your standard operating procedures, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health & Safety, University of Colorado Boulder. (2025). Safe Lab Practices. Retrieved from University of Colorado Boulder website.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • LabManager. (2024). Lab Safety Rules and Guidelines.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-.
  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.